Product packaging for 1-(Methylamino)anthraquinone(Cat. No.:CAS No. 82-38-2)

1-(Methylamino)anthraquinone

Cat. No.: B172537
CAS No.: 82-38-2
M. Wt: 237.25 g/mol
InChI Key: SVTDYSXXLJYUTM-UHFFFAOYSA-N
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Description

1-(Methylamino)anthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B172537 1-(Methylamino)anthraquinone CAS No. 82-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylamino)anthracene-9,10-dione
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InChI

InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3
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InChI Key

SVTDYSXXLJYUTM-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Source PubChem
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Molecular Formula

C15H11NO2
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DSSTOX Substance ID

DTXSID2052570
Record name 1-(Methylamino)anthraquinone
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Molecular Weight

237.25 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-(Methylamino)anthraquinone
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CAS No.

82-38-2
Record name Solvent Red 111
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1-(Methylamino)anthraquinone from 1-Chloroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(methylamino)anthraquinone from 1-chloroanthraquinone, a reaction of significant interest in the fields of medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a robust experimental protocol, presents comparative data under various reaction conditions, and outlines methods for purification and characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of various functional molecules, including disperse dyes and pharmacologically active compounds. Its synthesis from 1-chloroanthraquinone is a classic example of a nucleophilic aromatic substitution, typically achieved through a copper-catalyzed process known as the Ullmann condensation or Goldberg reaction. This guide will delve into the technical specifics of this transformation, offering researchers the necessary information to replicate, optimize, and adapt the synthesis for their specific needs.

Reaction Mechanism: The Ullmann-Goldberg Condensation

The reaction of 1-chloroanthraquinone with methylamine in the presence of a copper catalyst proceeds via the Ullmann-Goldberg condensation mechanism. This catalytic cycle is generally understood to involve Cu(I) and Cu(III) intermediates.

The proposed catalytic cycle can be visualized as follows:

Ullmann_Goldberg_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products 1-Chloroanthraquinone 1-Chloroanthraquinone Oxidative Addition Oxidative Addition 1-Chloroanthraquinone->Oxidative Addition Methylamine Methylamine Cu(I)-Amine Complex Cu(I)-Amine Complex Methylamine->Cu(I)-Amine Complex Cu(I) Catalyst Cu(I) Catalyst Cu(I)-Amine Complex->Oxidative Addition Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination This compound This compound Reductive Elimination->this compound Regenerated Cu(I) Catalyst Regenerated Cu(I) Catalyst Reductive Elimination->Regenerated Cu(I) Catalyst HCl HCl Reductive Elimination->HCl Regenerated Cu(I) Catalyst->Cu(I)-Amine Complex Re-enters cycle

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann-Goldberg amination.

The key steps in the mechanism are:

  • Coordination: The copper(I) catalyst coordinates with methylamine to form a copper(I)-amine complex.

  • Oxidative Addition: The 1-chloroanthraquinone undergoes oxidative addition to the copper(I)-amine complex, forming a copper(III) intermediate. This is often the rate-limiting step.[1]

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to yield the desired product, this compound, and regenerates the active copper(I) catalyst.

Experimental Protocols

A well-established procedure for this synthesis is provided by Organic Syntheses.[2]

Materials and Equipment:

  • 1-Chloroanthraquinone

  • Aqueous methylamine solution (25%)

  • Pyridine

  • Copper salt (e.g., copper(I) chloride, copper(II) acetate)

  • Autoclave or a sealed reaction vessel capable of withstanding pressure

  • Stirring mechanism

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a suitable autoclave, combine 1-chloroanthraquinone (e.g., 433 g, 1.79 moles), pyridine (1.5 L), a 25% aqueous solution of methylamine (600 mL), and a catalytic amount of a copper salt (e.g., 2.5 g).[2]

  • Seal the autoclave and heat the mixture with stirring. The reaction is typically carried out at elevated temperatures, for instance, in the range of 150-160°C.[2]

  • Maintain the reaction at the set temperature for a specified duration, for example, 8 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent any excess pressure and carefully open the vessel.

  • Transfer the reaction mixture to a beaker and filter the solid product using a Büchner funnel.

  • Wash the collected solid with a dilute aqueous solution of hydrochloric acid (e.g., 2%) to remove any unreacted methylamine and pyridine.[2]

  • Subsequently, wash the product with hot water (around 70°C) to remove any inorganic impurities.[2]

  • Dry the resulting red product in air or in a vacuum oven.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow A Charge Autoclave: - 1-Chloroanthraquinone - Pyridine - Aqueous Methylamine - Copper Catalyst B Seal and Heat with Stirring A->B C Reaction at Elevated Temperature (e.g., 150-160°C, 8-12h) B->C D Cool to Room Temperature C->D E Filtration D->E F Wash with Dilute HCl E->F G Wash with Hot Water F->G H Drying G->H I This compound (Product) H->I

Caption: General experimental workflow for the synthesis.

Data Presentation: Comparative Analysis

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported syntheses.

Table 1: Effect of Starting Material and Reaction Conditions on Yield

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-ChloroanthraquinoneCopper SaltPyridine150-1608-1276-80[2]
Sodium Anthraquinone-α-sulfonateSodium ChlorateWater130-1351259-65[2]
1-BromoanthraquinoneCopper Acetatep-Toluidine115-120682 (of derivative)[3]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₁NO₂[4]
Molecular Weight237.25 g/mol [4]
Melting Point170-172 °C[5]
AppearanceFaint red to very dark red powder or crystals[5]
Purity (HPLC)≥97.5%[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.10 – 1.30 (m, 2H), 1.40 – 1.65 (m, 5H), 2.32 (s, 3H), 2.40 – 2.60 (m, 1H), 2.90 – 3.0 (m, 1H), 3.70 – 3.80 (m, 1H), 4.25 (d, J = 11 Hz, 1H), 4.48 (d, J = 11 Hz, 1H), 6.90 – 7.60 (m, 14H, ArH)[6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 21.1, 22.4, 25.4, 26.4, 29.7, 45.2, 56.4, 59.1, 60.0, 126.6, 127.0, 127.6, 128.0, 128.5, 129.3, 129.5, 130.2, 135.3, 143.7, 144.8, 146.1[6]

Potential Side Reactions and Purification

The primary side reaction in the Ullmann condensation is the dehalogenation of the starting material, leading to the formation of anthraquinone.[1] Additionally, at very high temperatures or with prolonged reaction times, dimerization or polymerization of the product can occur. In the case of using aniline as the amine, a variety of by-products have been observed.[7]

Purification:

  • Washing: As described in the experimental protocol, washing with dilute acid and hot water is effective for removing basic and inorganic impurities.[2]

  • Recrystallization: For higher purity, recrystallization is a standard method. Toluene is a reported solvent for the recrystallization of this compound, which can improve the melting point.[2] Other common solvents for recrystallizing anthraquinone derivatives include ethanol, acetone/n-hexane mixtures, and tetrahydrofuran/n-hexane mixtures.[8]

  • Chromatography: For analytical purposes and to isolate highly pure samples, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, are suitable for the separation of anthraquinone derivatives.[9]

Conclusion

The synthesis of this compound from 1-chloroanthraquinone via the copper-catalyzed Ullmann-Goldberg condensation is a robust and well-documented procedure. By carefully controlling reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent, high yields of the desired product can be achieved. This guide provides researchers with the fundamental knowledge and practical details necessary to successfully perform and optimize this important transformation in a laboratory setting. Further research may focus on the development of more environmentally friendly solvent systems and more efficient, reusable catalysts to enhance the sustainability of this process.

References

Spectroscopic Profile of 1-(Methylamino)anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-(methylamino)anthraquinone, a key anthraquinone derivative. The information compiled herein is intended to support research and development activities by providing key spectroscopic benchmarks and standardized experimental protocols.

Introduction

This compound (also known as Disperse Red 9 or Solvent Red 111) is a synthetic anthraquinone dye. Its chromophoric properties are of significant interest in various industrial applications. A thorough understanding of its spectroscopic characteristics is fundamental for quality control, structural elucidation, and exploring its potential in fields such as materials science and drug development. This document summarizes its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties.

Spectral Data Summary

The following tables present the available quantitative spectral data for this compound.

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is characterized by a significant absorption band in the visible region, attributable to its extended conjugated system.

ParameterValueSolvent
λmax500 nmEthanol
Molar Absorptivity (ε)Data not available-
Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded as a solid sample, displays characteristic absorption bands corresponding to its key functional groups. The data presented below is derived from the Coblentz Society's evaluated infrared reference spectrum available on the NIST WebBook.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (methyl)
~1670StrongC=O stretch (quinone)
~1635StrongC=O stretch (quinone, H-bonded)
~1590StrongC=C stretch (aromatic)
~1510StrongN-H bend
~1280MediumC-N stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is crucial for the definitive structural confirmation of this compound. While spectra are reported to be available, a complete, assigned dataset with chemical shifts and coupling constants is not consistently published. The following represents a compilation of expected signals based on the structure and available information for similar compounds.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Note: ¹H NMR spectra have been recorded on instruments such as the Varian A-60.[1] The expected spectrum would show signals for the methyl protons and the aromatic protons, with coupling patterns corresponding to their positions on the anthraquinone core. The N-H proton may appear as a broad singlet.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not available-

Note: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), and the methyl carbon. The solvent commonly used for acquiring NMR data for this compound and its derivatives is deuterochloroform (CDCl₃).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of spectroscopic grade ethanol. Serial dilutions are performed to obtain a solution with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blanking: A cuvette containing the solvent (ethanol) is placed in the reference beam path to serve as a blank.

  • Measurement: The sample solution is placed in a quartz cuvette and the absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of dry this compound powder is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The resulting mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background Scan: A background spectrum of the empty sample compartment is recorded.

  • Sample Scan: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

NMR Spectroscopy Protocol
  • Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are acquired with appropriate pulse sequences.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Workflow Visualization

The logical flow of spectroscopic analysis for this compound is depicted below. This workflow outlines the general steps from sample preparation to data interpretation for each of the discussed spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Solubility of 1-(Methylamino)anthraquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics and related experimental protocols for 1-(Methylamino)anthraquinone, a compound of interest in various industrial and research applications.

Introduction

This compound, also known as C.I. Disperse Red 9 and C.I. Solvent Red 111, is a synthetic anthraquinone derivative. Its primary application lies in its properties as a red dye for plastics, textiles, and other materials.[1][2][3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these applications, as well as in the development of new formulations and for toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, detailed experimental methodologies, and a workflow for its synthesis.

Core Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₁₁NO₂[1]
Molecular Weight 237.25 g/mol [1]
CAS Number 82-38-2[1]
Appearance Red powder or crystals[4]
Melting Point 170-172 °C[4]

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 20°C is summarized in the table below. This data is essential for researchers in selecting appropriate solvents for dissolution, formulation, and extraction processes.

SolventSolubility (g/L) at 20°C
Dichloromethane32
Methylbenzene (Toluene)7
Acetone4
Butyl Acetate4
Ethylalcohol (Ethanol)2

Data sourced from Precise Color.[5]

In addition to the quantitative data, qualitative solubility information indicates that this compound is also soluble in ethylene glycol ether and linseed oil.[4][6] It is reported to be slightly soluble in benzene and carbon tetrachloride, and insoluble in water.[4][6]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the literature, a general methodology based on standard laboratory practices can be employed. The following describes a common approach for determining the solubility of a solid compound in an organic solvent.

General Procedure for Solubility Determination (Shake-Flask Method)

This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in that solution.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining fine particles, pass the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Dilution and Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1-chloroanthraquinone with methylamine. This process is a key industrial method for producing this dye.

SynthesisWorkflow node_reactants Reactants: 1-Chloroanthraquinone Methylamine Solution node_reaction Reaction Vessel (Heated and Pressurized) node_reactants->node_reaction Introduction node_product Crude this compound node_reaction->node_product Reaction node_purification Purification: Filtration and Washing node_product->node_purification Processing node_final Pure this compound node_purification->node_final Isolation

Synthesis Workflow for this compound

Conclusion

This technical guide provides essential information on the solubility of this compound in a range of organic solvents, which is critical for its application in research and industry. The provided quantitative data, along with a general experimental protocol for solubility determination, offers a solid foundation for scientists and professionals working with this compound. The visualization of the synthesis workflow further aids in understanding the production of this important dye. Further research could focus on expanding the quantitative solubility data to a wider range of solvents and temperatures.

References

Mechanism of Action of 1-(Methylamino)anthraquinone in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a synthetic dye belonging to the anthraquinone class of compounds. While its primary application is in the textile and smoke formulation industries, its structural similarity to biologically active anthraquinones, including several anticancer agents, has prompted interest in its mechanism of action within biological systems. This technical guide provides a comprehensive overview of the putative mechanisms through which this compound may exert biological effects. The core mechanisms discussed include DNA intercalation, generation of reactive oxygen species (ROS) leading to oxidative stress, and the potential for photodynamic activity. This document summarizes the limited available quantitative data, provides detailed experimental protocols for key assays, and visualizes the principal signaling pathways implicated in the biological activity of anthraquinones.

Introduction

Anthraquinones are a large family of aromatic compounds characterized by a 9,10-dioxoanthracene core. This scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including laxative, anti-inflammatory, antimicrobial, and antitumor properties. The planar tricyclic structure of the anthraquinone core is a key feature that facilitates intercalation into DNA. Furthermore, the quinone moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).

This compound (Figure 1) is a derivative of this class. While specific research on its biological mechanism of action is not extensive, its chemical structure suggests that it likely shares mechanisms with other well-studied anthraquinones. This guide will, therefore, draw upon the broader knowledge of anthraquinone bioactivity to propose the most probable mechanisms for this compound and provide the necessary tools for its further investigation.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C15H11NO2

Chemical structure of this compound.

Core Mechanisms of Action

The biological activity of this compound is likely multifaceted, primarily revolving around its ability to interact with cellular macromolecules and induce oxidative stress.

DNA Intercalation

The planar aromatic structure of this compound is a strong indicator of its potential to act as a DNA intercalating agent.[1] This process involves the insertion of the planar molecule between the base pairs of the DNA double helix.

Logical Relationship of DNA Intercalation and its Consequences

DNA_Intercalation MAAQ This compound (Planar Structure) Intercalation Intercalation between DNA Base Pairs MAAQ->Intercalation Binds to DNA DNA Double Helix DNA->Intercalation Conformational_Change DNA Conformational Change Intercalation->Conformational_Change Inhibition_Replication Inhibition of DNA Replication Conformational_Change->Inhibition_Replication Inhibition_Transcription Inhibition of Transcription Conformational_Change->Inhibition_Transcription Apoptosis Apoptosis Inhibition_Replication->Apoptosis Inhibition_Transcription->Apoptosis

DNA intercalation by this compound and downstream effects.

This interaction can lead to several downstream consequences:

  • Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule can obstruct the action of DNA and RNA polymerases, thereby halting cell proliferation.

  • Induction of DNA Damage: Intercalation can cause distortions in the DNA backbone, which may trigger cellular DNA damage responses and ultimately lead to programmed cell death (apoptosis).

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The quinone structure of this compound allows it to participate in redox cycling within the cell. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻). This initiates a cascade of reactions that generate other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can cause widespread damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. One of the key signaling pathways activated by ROS is the c-Jun N-terminal kinase (JNK) pathway.

Signaling Pathway of ROS-Induced Apoptosis via JNK

ROS_JNK_Apoptosis MAAQ This compound Redox_Cycling Redox Cycling MAAQ->Redox_Cycling ROS ↑ Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation AP1_Activation AP-1 Activation JNK_Activation->AP1_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins JNK_Activation->Bcl2_Family Apoptosis Apoptosis AP1_Activation->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Family->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis PDT_Workflow cluster_CellCulture Cell Culture and Treatment cluster_Irradiation Light Exposure cluster_Assessment Assessment of Phototoxicity cluster_Controls Experimental Controls Seed_Cells Seed Cells in a Plate Add_MAAQ Incubate with This compound Seed_Cells->Add_MAAQ Irradiate Expose to Light Source (Specific Wavelength) Add_MAAQ->Irradiate Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Irradiate->Cytotoxicity_Assay ROS_Detection Measure ROS Generation Irradiate->ROS_Detection No_Light Cells + MAAQ (No Light) No_Light->Cytotoxicity_Assay No_MAAQ Cells + Light (No MAAQ) No_MAAQ->Cytotoxicity_Assay Untreated Untreated Cells Untreated->Cytotoxicity_Assay

References

Unveiling the Photophysical Profile of 1-(Methylamino)anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylamino)anthraquinone (1-MAAQ) is a derivative of anthraquinone, a class of compounds widely utilized as dyes, pigments, and increasingly, as photosensitizers in biomedical applications such as photodynamic therapy (PDT). The efficacy of 1-MAAQ in such applications is intrinsically linked to its photophysical properties—how it absorbs, processes, and emits light. This technical guide provides a comprehensive overview of the core photophysical characteristics of 1-MAAQ, detailing its behavior in various solvent environments. It includes a compilation of quantitative data, detailed experimental methodologies for characterization, and visualizations of the underlying photophysical processes and experimental workflows to support further research and development.

Core Photophysical Properties

The photophysical behavior of this compound is highly sensitive to its environment, particularly the polarity of the solvent. This dependence arises from the molecule's ability to form an intramolecular charge transfer (ICT) state upon excitation. In nonpolar solvents, 1-MAAQ is suggested to adopt a nonplanar structure, which influences its de-excitation pathways. Conversely, in solvents of moderate to higher polarity, a more planar ICT structure is favored.

The de-excitation from the lowest singlet excited state (S₁) is primarily governed by non-radiative processes. Studies have shown that for 1-MAAQ, where an intramolecular hydrogen bond exists between the methylamino proton and the adjacent carbonyl group, internal conversion to the ground state is the main deactivation channel.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound in a range of solvents. These properties include the absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf). This data is critical for predicting the molecule's behavior in different chemical environments and for designing applications.

SolventDielectric Constant (ε)λabs (nm)λem (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Carbon Tetrachloride2.244805600.0110.16
Benzene2.284855750.0100.16
Dioxane2.214865850.0150.23
Diethyl Ether4.344845850.0150.23
Chloroform4.814956000.0070.13
Ethyl Acetate6.024885980.0100.15
Dichloromethane9.084966080.0060.10
Acetone20.74866100.0050.08
Ethanol24.34956150.0050.08
Acetonitrile37.54866150.0040.07
Dimethyl Sulfoxide46.74986250.0030.06

Experimental Protocols

The characterization of the photophysical properties of 1-MAAQ involves several key spectroscopic techniques. The following protocols provide a detailed methodology for these essential experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λabs).

  • Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent of interest (e.g., ethanol) at a concentration of approximately 1x10⁻³ M. From this stock, prepare a series of dilutions in the same solvent to achieve concentrations that yield absorbance values between 0.02 and 0.1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a blank. Place it in the reference and sample holders and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

  • Sample Measurement: Replace the blank cuvette in the sample holder with a cuvette containing the 1-MAAQ solution.

  • Data Acquisition: Scan the absorbance of the sample from 300 nm to 700 nm. The wavelength at which the highest absorbance is recorded is the λabs.

Steady-State Fluorescence Spectroscopy

This protocol details the measurement of the emission spectrum to determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (Φf).

  • Solution Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects). Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) with a similar absorbance at the same excitation wavelength.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Emission Spectrum Measurement:

    • Excite the 1-MAAQ sample at its absorption maximum (λabs).

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline (e.g., 500-800 nm).

    • The wavelength at the peak of the emission spectrum is the λem.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the 1-MAAQ sample and the reference standard.

    • Measure the absorbance of both the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence lifetime (τf) using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the λabs of 1-MAAQ, and a sensitive single-photon detector.

  • Sample Preparation: Use the same dilute solutions as for fluorescence measurements.

  • Instrument Response Function (IRF) Measurement: Record the IRF of the system by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

  • Fluorescence Decay Measurement:

    • Excite the 1-MAAQ sample with the pulsed laser.

    • Collect the emitted photons over time until a sufficient number of counts are acquired to form a decay histogram.

  • Data Analysis:

    • Fit the fluorescence decay data to an exponential decay model, deconvoluting the IRF from the measured decay curve.

    • The time constant from the fit provides the fluorescence lifetime (τf).

Visualizations: Processes and Workflows

Photophysical Processes of 1-MAAQ

The following diagram illustrates the key photophysical events that occur after 1-MAAQ absorbs a photon.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1:n->S0:s Fluorescence (hν') S1:n->S0:s Internal Conversion (IC) (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν'') T1:n->S0:s Non-radiative Decay

Caption: Simplified Jablonski diagram for this compound.

Experimental Workflow for Photophysical Characterization

This diagram outlines the systematic process for characterizing the photophysical properties of 1-MAAQ.

G cluster_prep Sample Preparation cluster_exp Spectroscopic Measurements cluster_analysis Data Analysis cluster_report Final Output prep Prepare Stock & Dilute Solutions in Spectroscopic Grade Solvents uv_vis UV-Vis Spectroscopy prep->uv_vis fluorescence Steady-State Fluorescence prep->fluorescence tcspc Time-Resolved (TCSPC) prep->tcspc abs_max Determine λ_abs uv_vis->abs_max em_max Determine λ_em fluorescence->em_max qy Calculate Quantum Yield (Φ_f) fluorescence->qy lifetime Calculate Lifetime (τ_f) tcspc->lifetime report Compile Data Table & Report abs_max->report em_max->report qy->report lifetime->report

Caption: Workflow for characterizing photophysical properties.

Application: Mechanism of Photodynamic Therapy (PDT)

Anthraquinone derivatives are investigated for PDT. This diagram illustrates the two primary mechanisms by which a photosensitizer like 1-MAAQ can induce cell death upon light activation.

G cluster_type2 Type II Mechanism cluster_type1 Type I Mechanism PS_S0 PS (S₀) PS_S1 PS (S₁) PS_T1 PS (T₁) PS_S1->PS_T1 ISC O2_ground ³O₂ (Ground-state Oxygen) PS_T1->O2_ground Energy Transfer ROS Superoxide (O₂⁻) Other ROS PS_T1->ROS e⁻ to O₂ Substrate Substrate (e.g., Biomolecule) PS_T1->Substrate Electron/H Transfer Light Light (hν) Light->PS_S0 O2_singlet ¹O₂ (Singlet Oxygen) CellDeath Cell Death (Apoptosis/Necrosis) O2_singlet->CellDeath Oxidation ROS->CellDeath Damage Oxidized_Substrate Oxidized Substrate Oxidized_Substrate->CellDeath Damage

Caption: Type I and Type II mechanisms of photodynamic therapy.

Toxicological Profile of 1-(Methylamino)anthraquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1-(Methylamino)anthraquinone (CAS No. 82-38-2), a synthetic dye also known as Disperse Red 9.[1][2] The information is compiled from available safety data sheets, toxicological databases, and scientific literature. This document is intended to serve as a resource for researchers and professionals involved in the development and safety assessment of this and structurally related compounds.

Chemical and Physical Properties

This compound is a red solid with the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol .[3] It is soluble in acetone, ethanol, and ethylene glycol ether, slightly soluble in benzene and carbon tetrachloride, and insoluble in water.

Toxicological Data Summary

The available quantitative toxicological data for this compound are summarized in the tables below. These data provide an initial assessment of the acute toxicity of the compound.

Table 1: Acute Oral Toxicity
SpeciesRouteEndpointValueReference
RatOralLD50>2000 mg/kg[4]
DogOralLD>8000 mg/kg[5]
Table 2: Acute Dermal Toxicity
SpeciesRouteEndpointValueReference
RabbitDermalLD>2 g/kg[5]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation: Category 2[6]

  • Eye Irritation: Category 2A[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[6]

The compound is considered to be irritating to the eyes, respiratory system, and skin.[7]

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimum number of animals to achieve a statistically reliable result.

Methodology:

  • Animals: Typically, female rats from a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

cluster_protocol Acute Oral Toxicity (OECD 425) Start Start Select Initial Dose Select Initial Dose Start->Select Initial Dose Dose Animal 1 Dose Animal 1 Select Initial Dose->Dose Animal 1 Observe 48h Observe 48h Dose Animal 1->Observe 48h Animal Survives? Animal Survives? Observe 48h->Animal Survives? Increase Dose Increase Dose Animal Survives?->Increase Dose Yes Decrease Dose Decrease Dose Animal Survives?->Decrease Dose No Dose Next Animal Dose Next Animal Increase Dose->Dose Next Animal Decrease Dose->Dose Next Animal Stopping Criteria Met? Stopping Criteria Met? Dose Next Animal->Stopping Criteria Met? Stopping Criteria Met?->Observe 48h No Calculate LD50 Calculate LD50 Stopping Criteria Met?->Calculate LD50 Yes End End Calculate LD50->End

Caption: Generalized workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animals: Albino rabbits are typically used.[3] A small area of the animal's back is clipped free of fur.

  • Application: A 0.5 g or 0.5 mL of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[3]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3]

  • Scoring: The reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This study evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animals: Albino rabbits are the preferred species.[8]

  • Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[4]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[8]

  • Scoring: Ocular lesions are scored using a standardized system.

Genotoxicity

Limited information is available on the genotoxicity of this compound. However, studies on other anthraquinone dyes suggest that some compounds in this class can be genotoxic.[9] A comprehensive assessment would typically involve a battery of in vitro and in vivo tests.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect point mutations.

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) effects.

Methodology:

  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6) are used.[10]

  • Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division and the expression of micronuclei.

  • Endpoint: The frequency of micronucleated cells is determined by microscopic analysis.

Carcinogenicity

There is no direct evidence for the carcinogenicity of this compound in the available literature. However, a bioassay of the structurally related compound, 1-Amino-2-methylanthraquinone, conducted by the National Cancer Institute, showed evidence of carcinogenicity in rats and mice.[6] This suggests that long-term exposure to aminoanthraquinones may pose a carcinogenic risk.

A typical 2-year rodent bioassay for carcinogenicity would follow a protocol similar to that established by the National Toxicology Program (NTP).

Methodology:

  • Animals: Fischer 344 rats and B6C3F1 mice are commonly used.

  • Administration: The test substance is administered in the feed at multiple dose levels for a period of two years.

  • Observation: Animals are monitored for clinical signs, body weight changes, and tumor development throughout the study.

  • Endpoint: A complete histopathological examination of all major tissues and organs is performed to identify neoplastic and non-neoplastic lesions.

Potential Mechanisms of Toxicity

The precise signaling pathways and molecular mechanisms of toxicity for this compound have not been fully elucidated. However, for the broader class of anthraquinones, several potential mechanisms have been proposed.

One key mechanism is the generation of Reactive Oxygen Species (ROS) through redox cycling of the quinone moiety. This can lead to oxidative stress, resulting in damage to cellular components such as lipids, proteins, and DNA.[11]

Another proposed mechanism is DNA intercalation , where the planar aromatic structure of the anthraquinone molecule inserts between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription, potentially leading to mutations and cell death.[11]

The generation of ROS has been linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway , which can, in turn, trigger apoptosis (programmed cell death).[12]

cluster_mechanism Proposed Toxicity Mechanism for Anthraquinones Anthraquinone Anthraquinone Redox_Cycling Redox Cycling Anthraquinone->Redox_Cycling DNA_Intercalation DNA Intercalation Anthraquinone->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK_Activation JNK Pathway Activation ROS->JNK_Activation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis JNK_Activation->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanisms of toxicity for anthraquinone compounds.

Conclusion

This compound exhibits moderate acute toxicity and is classified as a skin, eye, and respiratory irritant. While specific data on its genotoxicity and carcinogenicity are lacking, the toxicological profile of structurally related compounds suggests that these are endpoints of potential concern. The proposed mechanisms of toxicity for anthraquinones, including ROS generation and DNA intercalation, warrant further investigation for this specific compound. This technical guide summarizes the currently available information and highlights the need for further comprehensive toxicological studies to fully characterize the safety profile of this compound. Professionals handling this substance should adhere to the recommended safety precautions to minimize exposure.

References

An In-depth Technical Guide to 1-(Methylamino)anthraquinone Derivatives and Their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylamino)anthraquinone and its derivatives represent a significant class of compounds with a rich history in the dye industry and a growing importance in medicinal chemistry. The anthraquinone scaffold, a tricyclic aromatic quinone, serves as a versatile platform for chemical modification, leading to a diverse array of molecules with a wide spectrum of biological activities. These activities include anticancer, antimicrobial, and enzyme inhibitory properties, making them a focal point for drug discovery and development.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound and its key derivatives, with a focus on experimental methodologies and data presentation for a technical audience.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves the modification of the anthraquinone core through nucleophilic substitution reactions. Key starting materials include halogenated or sulfonated anthraquinones.

Synthesis of this compound

The parent compound, this compound, can be synthesized through several routes. A common and effective method involves the reaction of a leaving group at the 1-position of the anthraquinone nucleus with methylamine.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Material (e.g., 1-Chloroanthraquinone) Reaction1 Reaction with Methylamine Start->Reaction1 Intermediate1 This compound Reaction1->Intermediate1 Reaction2 Halogenation (e.g., Bromination) Intermediate1->Reaction2 Intermediate2 Halogenated Derivative (e.g., 1-Methylamino-4-bromoanthraquinone) Reaction2->Intermediate2 Reaction3 Further Functionalization (e.g., Ullmann Condensation) Intermediate2->Reaction3 Final_Product Substituted Derivative Reaction3->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound from Sodium Anthraquinone-α-sulfonate [3]

  • Apparatus: A 1-gallon autoclave equipped with a stirrer.

  • Reagents:

    • Technical sodium anthraquinone-α-sulfonate: 399 g (1.29 moles)

    • Sodium chlorate: 45 g (0.43 mole)

    • 25% aqueous solution of methylamine: 780 g (6.25 moles)

    • Water: 1.2 L

  • Procedure:

    • Charge the autoclave with all the reagents.

    • Heat the mixture with stirring for 12 hours at 130–135°C.

    • Turn off the heat and continue stirring until the mixture is cool to allow the product to separate in an easily filterable form.

    • Remove the contents from the autoclave and wash any adhering material from the walls with water.

    • Filter the solid product using a Büchner funnel.

    • Wash the red product with two 500-mL portions of hot water (70°C). . Dry the product in the air.

  • Yield: 180–199 g of 1-methylaminoanthraquinone.

  • Purity: The product has a melting point of 166–171°C and is sufficiently pure for most purposes.

Halogenation of this compound

Halogenated derivatives, particularly brominated and chlorinated compounds, are key intermediates for further functionalization.

Experimental Protocol: Synthesis of 1-Methylamino-4-bromoanthraquinone [4]

  • Apparatus: A 2-L three-necked flask with ground-glass joints, equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Reagents:

    • This compound: 119 g (0.5 mole)

    • Pyridine (good grade): 600 mL

    • Bromine: 90 g (29 mL, 0.56 mole)

  • Procedure:

    • Place this compound and pyridine in the flask and start the stirrer.

    • Add bromine over a period of 9–10 minutes.

    • Heat the flask on a steam bath for 6 hours with continuous stirring.

    • Transfer the hot mixture to a beaker and allow it to cool.

    • Collect the separated solid on a Büchner funnel.

    • Wash the solid thoroughly with hot water to remove pyridine hydrobromide.

    • Dry the resulting deep red 1-methylamino-4-bromoanthraquinone.

  • Yield: 111–117 g (70–74%).

  • Purity: The product has a melting point of 193–195°C. Recrystallization from pyridine can raise the melting point to 195–196°C.

Alternative Bromination Method: [5]

A method utilizing in situ generation of bromine from hydrogen peroxide and hydrogen bromide in dichloroethane has been reported to provide a high yield (up to 90%) of 1-methylamino-4-bromoanthraquinone with reduced formation of poly-brominated byproducts.[5]

Experimental Protocol: Synthesis of Chlorinated this compound Derivatives [6][7]

  • Apparatus: Standard laboratory glassware.

  • Reagents:

    • This compound (MAAQ)

    • Ultra Clorox® bleach (as the chlorine source)

    • Iron chloride (as a catalyst)

  • Procedure:

    • The reaction of MAAQ with bleach in the presence of iron chloride results in a mixture of chlorinated products.

    • The product mixture contains two mono-chlorinated isomers (2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone) and one di-chlorinated compound (2,4-dichloro-1-(methylamino)anthraquinone).[6]

    • The individual compounds can be separated and isolated using liquid chromatography (LC) with post-column fraction collection.[6]

  • Characterization: The structural isomers are identified using gas chromatography-mass spectrometry (GC-MS) and elucidated by liquid-state nuclear magnetic resonance (NMR) spectroscopy.[6]

Further Functionalization: The Ullmann Condensation

The halogenated derivatives of this compound are valuable precursors for synthesizing a variety of amino-substituted derivatives via the Ullmann condensation reaction. This copper-catalyzed reaction allows for the formation of C-N bonds.[8][9][10]

Experimental Protocol: Microwave-Assisted Ullmann Coupling of Bromaminic Acid with Amines [8][10]

  • Apparatus: Microwave reactor.

  • Reagents:

    • Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

    • Alkyl or aryl amine

    • Elemental copper (catalyst)

    • Phosphate buffer

  • Procedure:

    • Combine bromaminic acid, the desired amine, and elemental copper in a phosphate buffer within a microwave-safe reaction vessel.

    • Subject the mixture to microwave irradiation. The reaction typically proceeds within 2–30 minutes.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, isolate and purify the product.

  • Advantages: This method is efficient, generally applicable, and does not require an inert atmosphere. The entire protocol, including workup, can often be completed within 1–3 hours.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound and its derivatives.

Table 1: Synthesis and Physical Properties

CompoundStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)M.P. (°C)Reference(s)
This compoundSodium anthraquinone-α-sulfonateMethylamine, Sodium chlorateWater130-1351259-65166-171[3]
1-Methylamino-4-bromoanthraquinoneThis compoundBrominePyridineSteam Bath670-74193-195[4]
1-Methylamino-4-bromoanthraquinoneThis compoundH₂O₂, HBrDichloroethane0-30<3~90184-187[5][11]
1-Amino-4-[(2-hydroxyethyl)amino]-anthraquinone-2-sulfonic acidBromaminic acid2-AminoethanolWater90496>300[12]
1,4-Bis((2-ethylhexyl)amino)-anthraquinone1,4-Dihydroxyanthraquinone2-Ethylhexylamine-160242084[13]

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference(s)
1-Aminoanthraquinone-108.8, 116.5, 123.8, 126.2, 132.4, 134.1, 134.6, 151.8, 182.2, 185.0-223[14][15]
1,4-Diaminoanthraquinone-108.5, 125.9, 133.5, 149.7, 183.1-238[16]
1-Amino-4-[(2-hydroxyethyl)amino]-anthraquinone-2-sulfonic acid3.50-3.60 (m, 2H), 3.67 (d, 2H), 7.34 (s, 1H), 7.68-7.86 (m, 4H)45.29, 60.24, 109.38, 109.67, 121.16, 126.19, 126.36, 132.88, 133.03, 134.43, 134.47, 143.5, 143.79, 145.84, 181.17, 182.12-364.0 [M+H]⁺[12]
1,4-Bis((2-(dimethylamino)ethyl)amino)anthraquinone2.35 (s, 12H), 2.67 (t, 4H), 3.48-3.53 (m, 4H), 7.24 (s, 2H), 7.67-7.68 (m, 2H), 8.35-8.36 (m, 2H), 10.74 (s, 2H)41.11, 45.69, 58.61, 110.13, 123.41, 126.11, 131.96, 134.47, 145.83, 182.60--[13]

Biological Activities and Mechanisms of Action

This compound derivatives have garnered significant interest in drug development due to their diverse pharmacological activities.

Anticancer Activity

Many anthraquinone derivatives exhibit potent anticancer properties, acting through various mechanisms.[2] These include DNA intercalation, inhibition of topoisomerases, and induction of apoptosis.[1]

Signaling Pathway: ROS/JNK-Mediated Apoptosis

One of the key mechanisms by which some anthraquinone derivatives induce cancer cell death is through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[17]

ROS_JNK_Pathway cluster_cell Cancer Cell AQ_derivative Anthraquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) AQ_derivative->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Stress JNK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS/JNK signaling pathway in anthraquinone-induced apoptosis.[17]

Experimental Protocol: Cytotoxicity Assessment using MTT Assay [18][19][20]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[19]

    • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a sodium dodecyl sulfate solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Enzyme Inhibition

Anthraquinone derivatives have been identified as inhibitors of various enzymes, which is a promising avenue for therapeutic intervention.

Examples of Enzyme Inhibition:

  • Pancreatic Lipase: Certain anthraquinones have shown significant inhibitory activity against human pancreatic lipase, suggesting potential applications in the management of obesity.[21]

  • Lactoperoxidase: Some phenolic anthraquinone derivatives have demonstrated competitive inhibition of lactoperoxidase.[22]

  • Other Enzymes: Anthraquinones have also been investigated as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase, among others.[23]

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric) [24]

  • Principle: The inhibitory effect of a compound on an enzyme's activity is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

  • Procedure:

    • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the test anthraquinone derivative in an appropriate assay buffer.

    • Assay Setup: In a 96-well plate, set up blank, control (100% enzyme activity), and test wells containing the enzyme and varying concentrations of the inhibitor.

    • Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Start the reaction by adding the substrate to all wells.

    • Measurement: Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the substrate or product.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. The IC₅₀ value can then be determined.

Conclusion

This compound and its derivatives are a versatile class of compounds with well-established synthetic routes and a wide range of biological activities. Their potential as anticancer agents and enzyme inhibitors makes them attractive candidates for further investigation in drug discovery and development. The experimental protocols and data provided in this guide offer a solid foundation for researchers and scientists working in this exciting field. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents based on the anthraquinone scaffold.

References

biological activity of 1-(Methylamino)anthraquinone and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 1-(Methylamino)anthraquinone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthraquinones are a class of aromatic compounds that form the core structure of many biologically active molecules, both natural and synthetic.[1][2] Their derivatives have garnered significant interest in medicine due to a wide range of therapeutic properties, including anticancer, antibacterial, antiviral, and antifungal activities.[2][3] Among these, this compound (also known as Disperse Red 9) serves as a foundational scaffold for the development of novel therapeutic agents.[4][5] While primarily used as a dye, its structural analogs have been extensively investigated, revealing potent anticancer activities.[5][6] These analogs often exert their effects by inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[1][7] This guide provides a comprehensive overview of the biological activities of this compound analogs, focusing on their anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of cellular mechanisms and workflows to support further research and development in this promising area of medicinal chemistry.

Introduction

The 9,10-anthracenedione (anthraquinone) core is a privileged scaffold in drug discovery.[1] Naturally occurring anthraquinones are found in various plants and microorganisms and have been used in traditional medicine for centuries.[2][3][7] The synthetic modification of the anthraquinone skeleton has led to the development of important clinical drugs, such as the anticancer agents mitoxantrone, doxorubicin, and daunorubicin.[3][8] The biological activity of anthraquinone derivatives is closely tied to their chemical structure, with the type and position of substituents on the aromatic rings significantly influencing their therapeutic effects and mechanism of action.[9][10]

This compound is a simple derivative used commercially as a red dye.[4][5][11] However, the introduction of various functional groups to its core structure has yielded a multitude of analogs with potent biological activities, particularly against cancer cells.[12] Researchers have synthesized and evaluated numerous series of these compounds, exploring their structure-activity relationships to optimize efficacy and selectivity.[12] This document synthesizes the current knowledge on these analogs, providing a technical resource for professionals in the field.

Primary Biological Activity: Anticancer Effects

The most extensively studied biological activity of this compound analogs is their potent cytotoxic and antiproliferative effect on a wide range of human cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Analogs of this compound have demonstrated significant efficacy against various cancers, including colon, breast, prostate, and liver cancer.[1][7][13] For example, a series of amide anthraquinone derivatives showed potent anti-proliferative activities against eight human cancer cell lines, with one of the most active compounds, 1-nitro-2-acyl anthraquinone-leucine (designated 8a), exhibiting an IC50 of 17.80 μg/mL against HCT116 colon cancer cells.[7] Another study reported that an anthraquinone derivative (designated 15) showed selective cytotoxicity towards HepG2 liver cancer cells with an ED50 value of 1.23 μM.[1] Furthermore, certain derivatives have shown promising activity against prostate cancer cells (PC3) and breast cancer cells (MCF-7).[1][13] The cytotoxic effect is often cell-type specific, highlighting the potential for developing targeted therapies.[13]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are mediated through several cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

  • Induction of Apoptosis: Many anthraquinone analogs trigger apoptosis in cancer cells. One key mechanism involves the generation of Reactive Oxygen Species (ROS).[7][8] An increase in intracellular ROS levels can lead to the activation of the JNK signaling pathway, resulting in mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.[7] Studies have shown that treatment with active anthraquinone compounds leads to an upregulation of pro-apoptotic proteins like p53 and a downregulation of anti-apoptotic proteins like Bcl-2.[1]

  • Cell Cycle Arrest: Several anthraquinone derivatives have been found to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, some compounds induce cell cycle arrest in the G2/M phase.[1] This prevents the cells from entering mitosis and undergoing cell division.

Quantitative Biological Data

The following table summarizes the reported in vitro anticancer activities of various this compound analogs and other related anthraquinone derivatives.

Compound/DerivativeCancer Cell LineAssay TypeActivity MetricValueReference
Derivative 15HepG2 (Liver)CytotoxicityED501.23 µM[1]
Derivative 16MCF-7 (Breast)Cytotoxicity-Good Activity[1]
Derivative 34K562 (Leukemia)CytotoxicityIC502.17 µM[1]
Derivative 35K562 (Leukemia)CytotoxicityIC502.35 µM[1]
Derivative 36HeLa (Cervical)CytotoxicityIC507.66 µM[1]
Derivative 31PC3 (Prostate)CytotoxicityIC507.64 µM[1]
Derivative 37DU-145 (Prostate)AntiproliferativeIC5010.2 µM[1]
Derivative 37HT-29 (Colon)AntiproliferativeIC508.5 µM[1]
Derivative 44HCT-116 (Colon)CytotoxicityGI500.3 µM[1]
Derivative 50Not SpecifiedCytotoxicityIC500.3 µM[1]
Derivative 4PC3 (Prostate)CytotoxicityIC504.65 µM[13]
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116 (Colon)ProliferationIC5017.80 µg/mL[7]

Signaling Pathways and Mechanisms of Action

The biological activity of anthraquinone analogs is underpinned by their interaction with various cellular signaling pathways. A common mechanism involves the induction of oxidative stress, which triggers downstream apoptotic signaling.

ROS-JNK Mediated Apoptosis

A key pathway implicated in the anticancer activity of some anthraquinone derivatives is the ROS/JNK signaling cascade.[7] The compound induces an increase in intracellular ROS, which in turn activates JNK. Activated JNK can then phosphorylate proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation, culminating in apoptosis.[7]

ROS_JNK_Pathway cluster_0 Cellular Response Anthraquinone Analog Anthraquinone Analog ROS Generation ROS Generation Anthraquinone Analog->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Mitochondrial Stress Mitochondrial Stress JNK Activation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: ROS/JNK-mediated apoptotic pathway induced by anthraquinone analogs.

Structure-Activity Relationships (SAR)

The biological potency of anthraquinone analogs is highly dependent on their substitution patterns. SAR studies help in designing more effective and selective compounds.

  • Role of Substituents: Electron-donating groups on the aromatic ring can enhance anticancer activities.[12]

  • Side-Chain Modifications: Chemical modifications of side-chains are an effective way to improve the activity of anticancer drugs. For instance, among a series of amide anthraquinone-amino acid derivatives, those with a leucine side-chain exhibited higher activity.[7]

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the anthraquinone core are correlated with bioactivity.[10]

  • Steric Effects: While electronic effects are significant, steric hindrance from bulky substituent groups can sometimes be disadvantageous to the compound's activity.[12]

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic Start Anthraquinone Scaffold Mod1 Add Electron- Donating Groups Start->Mod1 Mod2 Optimize Side-Chains (e.g., Leucine) Start->Mod2 Mod3 Introduce Hydroxyl Groups at Key Positions Start->Mod3 Mod4 Introduce Bulky Groups (Steric Hindrance) Start->Mod4 Activity Enhanced Anticancer Activity ReducedActivity Reduced Activity Mod1->Activity Mod2->Activity Mod3->Activity Mod4->ReducedActivity

Caption: Key structural modifications influencing the anticancer activity of anthraquinones.

Experimental Protocols

This section provides a generalized methodology for assessing the in vitro anticancer activity of anthraquinone compounds, based on commonly cited experimental procedures.[3][7][8][13]

Cell Culture

Human cancer cell lines (e.g., HCT116, PC3, MCF-7) are cultured in an appropriate medium, such as RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[7][13] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7][13]

In Vitro Cytotoxicity/Antiproliferation Assay (MTT Assay)

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][7]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium.[7] The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are treated with these concentrations for a specified period, typically 48 hours.[7][13]

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[7]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Incubate (24h) for Attachment A->B C Treat Cells with Compound Series B->C D Incubate (48h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance on Plate Reader G->H I Calculate IC50 Values H->I

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Western Blot Analysis for Signaling Proteins

Western blotting can be used to detect the expression levels of specific proteins involved in signaling pathways (e.g., JNK, p-JNK, caspases).

  • Protein Extraction: Cells are treated with the compound for a designated time, then lysed using a suitable buffer to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Perspectives

This compound and its analogs represent a valuable class of compounds with significant potential in anticancer drug development. The extensive research into their synthesis and biological evaluation has revealed potent cytotoxic activities against a multitude of cancer cell lines, operating through well-defined mechanisms such as the induction of ROS-mediated apoptosis and cell cycle arrest. Structure-activity relationship studies have provided crucial insights for the rational design of new derivatives with improved potency and selectivity.

Future research should focus on optimizing the therapeutic index of these compounds to minimize off-target toxicity, a known challenge with some anthraquinone-based drugs.[8] Further investigation into their in vivo efficacy, pharmacokinetic profiles, and potential for combination therapies will be essential steps in translating these promising preclinical findings into clinical applications. The continued exploration of this chemical scaffold holds great promise for the discovery of novel and effective cancer chemotherapeutics.

References

1-(Methylamino)anthraquinone: A Core Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1-(Methylamino)anthraquinone (MAAQ), a substituted anthraquinone, is a versatile and pivotal precursor in the field of organic synthesis. Its stable tricyclic aromatic structure, combined with a reactive methylamino group, makes it an essential building block for a diverse range of functional molecules. This technical guide delves into the synthesis, key reactions, and applications of MAAQ, with a particular focus on its role in the development of dyes, pigments, and complex pharmaceutical compounds.

Physicochemical Properties of this compound

This compound, also known as Disperse Red 9 or Solvent Red 111, is a red to dark red crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
CAS Number 82-38-2[1][2][4]
Molecular Formula C₁₅H₁₁NO₂[1][2][4]
Molecular Weight 237.25 g/mol [1][2][4]
Melting Point 170-172 °C[1][3][4]
Appearance Red to dark red powder or crystals[1][2]
Purity ≥ 97.5% (HPLC)[2]
Solubility Soluble in acetone, ethanol, ethylene glycol ether, linseed oil; Slightly soluble in benzene, carbon tetrachloride; Insoluble in water.[2][5]
Density 1.3 ± 0.1 g/cm³[4]
Boiling Point 463.2 ± 34.0 °C at 760 mmHg[4]
Flash Point 195.3 ± 25.8 °C[4]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound can be achieved through several routes, typically involving the nucleophilic substitution of a suitable leaving group on the anthraquinone core with methylamine.[6] Common starting materials include 1-chloroanthraquinone, 1-bromoanthraquinone, 1-nitroanthraquinone, or sodium anthraquinone-α-sulfonate.[5][6]

Synthesis_of_MAAQ cluster_start Starting Materials 1-Chloroanthraquinone 1-Chloroanthraquinone reagents Methylamine (aq) Pressure, Heat 1-Chloroanthraquinone->reagents Sodium_anthraquinone_sulfonate Sodium Anthraquinone- α-sulfonate Sodium_anthraquinone_sulfonate->reagents 1-Nitroanthraquinone 1-Nitroanthraquinone 1-Nitroanthraquinone->reagents MAAQ This compound (MAAQ) reagents->MAAQ

Caption: General synthetic pathways to this compound.

Experimental Protocol: Synthesis from Sodium Anthraquinone-α-sulfonate

This procedure outlines a common method for preparing this compound.[5][6]

Materials:

  • Sodium anthraquinone-α-sulfonate (technical grade), 399 g (1.29 moles)

  • Sodium chlorate, 45 g (0.43 mole)

  • 25% aqueous solution of methylamine, 780 g (6.25 moles)

  • Water, 1.2 L

Procedure:

  • A 1-gallon autoclave is charged with sodium anthraquinone-α-sulfonate, sodium chlorate, the aqueous methylamine solution, and water.[6]

  • The mixture is heated with stirring for 12 hours at a temperature of 130–135 °C.[5][6]

  • After the heating period, the heat is turned off, but stirring is continued to allow the product to separate in an easily filterable form.[6]

  • Once cooled, the autoclave is opened, and the contents are removed. Any material adhering to the walls is rinsed out with water.[6]

  • The solid product is collected by filtration using a Büchner funnel.[6]

  • The resulting red product is washed with two 500-mL portions of hot water (70 °C) and then air-dried.[6]

Yield: 180–199 g. The yield is dependent on the purity of the starting sodium anthraquinone-α-sulfonate.[6] Purity: The product melts at 166–171 °C and is sufficiently pure for most subsequent synthetic steps.[6]

This compound as a Synthetic Precursor

MAAQ is a valuable intermediate for introducing the substituted anthraquinone moiety into larger, more complex molecules. Its primary utility lies in electrophilic substitution on the anthraquinone ring and nucleophilic substitution reactions following functionalization.

Reactions_of_MAAQ cluster_reactions Key Reactions cluster_products Key Intermediates MAAQ This compound bromination Bromination MAAQ->bromination chlorination Chlorination MAAQ->chlorination bromo_MAAQ 1-Methylamino-4-bromoanthraquinone bromination->bromo_MAAQ chloro_MAAQ 2- & 4-Chloro-MAAQ 2,4-Dichloro-MAAQ chlorination->chloro_MAAQ nucleophilic_sub Nucleophilic Substitution (e.g., with p-toluidine) bromo_MAAQ->nucleophilic_sub dye_product 1-Methylamino-4-(4'-methylanilino)- anthraquinone nucleophilic_sub->dye_product

Caption: Key synthetic transformations starting from MAAQ.

Halogenation Reactions

Halogenation, particularly bromination and chlorination, at the C4 and/or C2 positions of the anthraquinone ring activates the molecule for subsequent nucleophilic substitution reactions.

A. Bromination to 1-Methylamino-4-bromoanthraquinone

The synthesis of 1-methylamino-4-bromoanthraquinone is a crucial step in the production of many blue and green anthraquinone dyes.[7][8]

Experimental Protocol: Bromination in Pyridine [7]

Materials:

  • This compound, 119 g (0.5 mole)

  • Pyridine (good grade), 600 mL

  • Bromine, 90 g (0.56 mole)

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve this compound in pyridine.[7]

  • With stirring, add bromine over a period of 9–10 minutes.[7]

  • Heat the mixture on a steam bath for 6 hours with continuous stirring.[7]

  • After heating, transfer the hot mixture to a beaker and allow it to cool.[7]

  • Collect the separated solid on a Büchner funnel and wash thoroughly with hot water to remove pyridine hydrobromide.[7]

  • Dry the resulting deep red product.[7]

Yield: 111–117 g (70–74%).[7] Melting Point: 193–195 °C.[7]

An alternative method involves the in-situ generation of bromine from the oxidation of hydrogen bromide with hydrogen peroxide in dichloroethane, which can offer higher yields (up to 90%) and better control over the formation of poly-brominated byproducts.[9]

B. Chlorination Reactions

Chlorination of MAAQ has been investigated, notably in the context of forensic science for identifying bleached bank security dye packs.[10][11]

Experimental Protocol: Catalytic Chlorination [10]

Materials:

  • This compound (MAAQ)

  • Commercial bleach (e.g., Ultra Clorox) as the chlorine source

  • Iron chloride as a catalyst

Procedure:

  • The reaction is performed by treating MAAQ with bleach in the presence of an iron chloride catalyst.[10]

  • This process results in a mixture of products.[10]

Products: The reaction yields a mixture of two mono-chlorinated isomers, 2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone, along with the di-chlorinated 2,4-dichloro-1-(methylamino)anthraquinone. These products can be separated and identified using chromatographic (GC-MS, LC) and spectroscopic (NMR) techniques.[10]

Nucleophilic Substitution Reactions

The halogenated derivatives of MAAQ, particularly 1-methylamino-4-bromoanthraquinone, are excellent substrates for nucleophilic aromatic substitution reactions. This allows for the introduction of various amino, alkoxy, and aryloxy groups, leading to a wide array of dyes with different colors and properties.

Experimental Protocol: Synthesis of 1-methylamino-4-(4'-methylanilino)-anthraquinone [12]

Materials:

  • p-Toluidine, 80 parts

  • 1-Methylamino-4-bromoanthraquinone, 15.8 parts

  • Sodium acetate, 7.5 parts

  • Copper acetate, 0.5 part

  • Methanol

Procedure:

  • Charge a reactor with p-toluidine, 1-methylamino-4-bromoanthraquinone, sodium acetate, and copper acetate.[12]

  • Heat the mixture to 115–120 °C for 6 hours under a nitrogen atmosphere.[12]

  • After the reaction, dilute the mixture with 100 parts of methanol and cool.[12]

  • Filter the resulting precipitate, wash with 500 parts of methanol, and then with 200 parts of water.[12]

  • Dry the product at 80–90 °C.[12]

Yield: 82%.[12]

Application in Drug Development

The anthraquinone scaffold is a recognized pharmacophore present in several anticancer agents, where it primarily functions by intercalating into DNA and inhibiting topoisomerase II.[13][14] While not a direct precursor in the established synthesis of drugs like Mitoxantrone or Amsacrine, this compound and its derivatives serve as critical starting points and structural models for the rational design and synthesis of novel analogues with potentially improved efficacy and reduced cardiotoxicity.[15][16][17]

Drug_Analogue_Concept cluster_precursor Precursor Core cluster_modification Synthetic Modification cluster_target Target Drug Analogues MAAQ_core Anthraquinone Core (from MAAQ & derivatives) modification Introduction of Bioactive Side Chains (e.g., (aminoalkyl)amino) MAAQ_core->modification mitoxantrone Mitoxantrone Analogues modification->mitoxantrone amsacrine Amsacrine Analogues modification->amsacrine

Caption: Conceptual workflow for developing drug analogues from an anthraquinone core.

  • Mitoxantrone Analogues: Mitoxantrone is an anthracenedione derivative used in chemotherapy.[14][16] Research into new analogues often involves modifying the side chains attached to the 1- and 4-positions of the anthraquinone ring system to enhance cytotoxic activity or reduce side effects like cardiotoxicity.[15] this compound derivatives provide a readily accessible platform for synthesizing libraries of such compounds for structure-activity relationship (SAR) studies.

  • Amsacrine Analogues: Amsacrine is an aminoacridine derivative that also functions as a topoisomerase II inhibitor.[18] Researchers have synthesized novel anticancer agents by replacing the acridine moiety of amsacrine with other planar aromatic systems, including substituted anthraquinones, to evaluate changes in DNA intercalation and biological activity.

Summary of Quantitative Data

The following tables summarize the quantitative data for the key reactions discussed in this guide.

Table 1: Synthesis of this compound

Starting MaterialReagentsConditionsYieldReference
Sodium anthraquinone-α-sulfonateaq. CH₃NH₂, NaClO₃, H₂O130–135 °C, 12 h, Autoclave59-65% (reported)[5][6]

Table 2: Key Reactions of this compound

ReactionSubstrateReagentsConditionsProductYieldReference
Bromination MAAQBr₂, PyridineSteam bath, 6 h1-Methylamino-4-bromoanthraquinone70-74%[7]
Bromination MAAQHBr, H₂O₂, Dichloroethane0-30 °C, < 3 h1-Methylamino-4-bromoanthraquinoneup to 90%[9]
Nucleophilic Substitution 1-Methylamino-4-bromoanthraquinonep-Toluidine, NaOAc, Cu(OAc)₂115-120 °C, 6 h1-Methylamino-4-(4'-methylanilino)-anthraquinone82%[12]

Conclusion

This compound is more than a simple dye; it is a foundational precursor in organic synthesis. Its straightforward preparation and the reactivity of its aromatic core, particularly after halogenation, provide synthetic chemists with a powerful tool for constructing a wide range of functional molecules. From high-performance industrial dyes to the scaffolding for novel chemotherapeutic agents, the continued exploration of MAAQ's chemistry promises to drive innovation across the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 1-(Methylamino)anthraquinone: From Industrial Dye to a Molecule of Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Methylamino)anthraquinone, a synthetic derivative of anthraquinone, has a long and established history as a vibrant red dye, widely known by names such as Disperse Red 9 and Solvent Red 111. Its primary applications have been in the textile, plastics, and pyrotechnics industries. While the chemistry, synthesis, and physical properties of this compound are well-documented, its biological activities and potential therapeutic applications remain largely unexplored. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It summarizes its known physicochemical and toxicological properties and delves into the potential mechanisms of action based on the broader class of anthraquinone compounds. This document aims to serve as a foundational resource for researchers and drug development professionals who may consider this and related molecules for future investigation.

History and Discovery

The history of this compound is intrinsically linked to the rise of the synthetic dye industry in the early 20th century. As a member of the anthraquinone class of colorants, its development was driven by the demand for stable and vibrant dyes for various industrial applications.

  • Early Synthesis and Industrial Use: German patents from the early 1900s describe the synthesis of aminoanthraquinones, indicating that the fundamental chemistry for producing compounds like this compound was established during this period. It was commercialized under various names, including Disperse Red 9 for textile applications and Solvent Red 111 for coloring plastics and other organic materials.[1]

  • Military and Security Applications: Beyond its use in textiles and plastics, this compound has been utilized in military applications as a component of red smoke formulations, such as in the M18 colored smoke grenade.[1] It has also been employed in security dye packs to stain currency during bank robberies, aiding in the identification of stolen money.[2]

  • Research Interest: While its industrial applications are well-established, its potential as a bioactive molecule has received significantly less attention. Most of the available research focuses on its toxicological profile in the context of occupational and environmental exposure. However, the broader class of anthraquinones has been a rich source of compounds with potent biological activities, including anticancer and antimicrobial properties, suggesting that this compound may possess untapped therapeutic potential.

Chemical and Physical Properties

This compound is a red crystalline powder with the chemical formula C₁₅H₁₁NO₂.[3][4] Its structure consists of a central anthraquinone core with a methylamino group substituted at the 1-position.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₁NO₂[3][4]
Molecular Weight 237.25 g/mol [3]
CAS Number 82-38-2[3][4]
Appearance Red to dark red powder or crystals[3]
Melting Point 170-172 °C[3]
Boiling Point 463.2 °C (estimated)[5]
Density 1.3 g/cm³ (estimated)[5]
Solubility Soluble in acetone, ethanol, ethylene glycol ether, linseed oil. Slightly soluble in benzene, carbon tetrachloride. Insoluble in water.[3][6]
Synonyms Disperse Red 9, Solvent Red 111, C.I. 60505[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from various substituted anthraquinones. A well-established and high-yield method is the reaction of sodium anthraquinone-α-sulfonate with an aqueous solution of methylamine under pressure.

Experimental Protocol: Synthesis from Sodium Anthraquinone-α-sulfonate

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 575 (1955); Vol. 29, p. 66 (1949).

Materials:

  • Sodium anthraquinone-α-sulfonate (technical grade)

  • Sodium chlorate

  • 25% aqueous solution of methylamine

  • Water

Procedure:

  • A 1-gallon autoclave is charged with 399 g (1.29 moles) of technical sodium anthraquinone-α-sulfonate, 45 g (0.43 mole) of sodium chlorate, 780 g (6.25 moles) of a 25% aqueous solution of methylamine, and 1.2 L of water.

  • The mixture is heated with stirring for 12 hours at 130–135 °C.

  • The heating is discontinued, and the mixture is stirred until cool to allow the product to separate in an easily filterable form.

  • The autoclave is opened, and the contents are removed. Any material adhering to the walls is washed out with water.

  • The solid product is collected by filtration on a Büchner funnel.

  • The red product is washed with two 500-mL portions of hot water (70 °C) and then air-dried.

  • The yield of 1-methylaminoanthraquinone is 180–199 g (59-65% based on the sulfonate), with a melting point of 166–171 °C. This product is sufficiently pure for most purposes. Recrystallization from toluene can raise the melting point.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up A Sodium anthraquinone-α-sulfonate D Autoclave A->D B Aqueous Methylamine B->D C Sodium Chlorate (Oxidant) C->D E 130-135 °C, 12 hours D->E Heating F Stirring E->F G Cooling and Filtration F->G Reaction Mixture H Washing with Hot Water G->H I Drying H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Biological Activity and Toxicology

The biological profile of this compound is primarily characterized by toxicological data rather than pharmacological activity. For drug development professionals, it is crucial to note the significant gap in research regarding its potential therapeutic effects.

Toxicological Profile
EndpointResultReference(s)
Acute Oral Toxicity Low toxicity in rats and dogs.[7]
Inhalation Toxicity Rated as slightly toxic; effects are temporary.[7]
Skin Irritation Irritant.[6]
Eye Irritation Strong irritant.[6]
Mutagenicity (Ames Test) Mixed results (both positive and negative reports).[7]
Carcinogenicity Inadequate evidence of carcinogenicity in animal studies. Not classified as a carcinogen.[7]
Potential Pharmacological Activity (Inferred from Anthraquinone Class)

While specific data for this compound is scarce, the broader class of anthraquinones is known for a wide range of biological activities. These activities provide a basis for hypothesizing potential mechanisms of action for this compound.

  • Anticancer Activity: Many anthraquinone derivatives, including the clinically used drug mitoxantrone, exhibit potent anticancer activity. The proposed mechanisms often involve:

    • DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.[8][9]

    • Topoisomerase II Inhibition: Some anthraquinones can inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, leading to cell cycle arrest and apoptosis.[8]

    • Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress and trigger apoptotic cell death.[10]

    • Kinase Inhibition: Computational studies have suggested that this compound may act as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[11]

  • Photodynamic Therapy (PDT): Anthraquinones are known photosensitizers. Upon activation by light of a specific wavelength, they can generate ROS, which can selectively destroy cancer cells.[12][13] This property has been explored for other natural anthraquinones, suggesting a potential, yet uninvestigated, application for this compound.[12]

Hypothetical Signaling Pathways and Mechanisms of Action

Given the lack of specific mechanistic studies on this compound, the following diagrams illustrate potential pathways based on the known activities of related anthraquinone compounds. These are intended to be illustrative for guiding future research.

DNA Intercalation and Apoptosis Induction

G Hypothetical Pathway: DNA Intercalation A This compound B Cellular Uptake A->B C Nuclear Localization B->C D DNA Intercalation C->D E Inhibition of DNA Replication & Transcription D->E F DNA Damage Response E->F G Activation of p53 F->G H Upregulation of Bax G->H I Mitochondrial Outer Membrane Permeabilization H->I J Cytochrome c Release I->J K Caspase Activation J->K L Apoptosis K->L

Caption: Potential mechanism of action via DNA intercalation.

Kinase Inhibition Pathway

G Hypothetical Pathway: Kinase Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., c-Met) A->B Binding E Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) B->E Activation C This compound C->B Inhibition D Inhibition of Kinase Activity F Inhibition of Proliferation, Survival, and Metastasis E->F

Caption: Potential mechanism of action via kinase inhibition.

Photodynamic Therapy and ROS Generation

G Hypothetical Pathway: Photodynamic Action A This compound (Ground State) C Excited Singlet State A->C Absorption B Light (Specific Wavelength) B->C D Intersystem Crossing C->D E Excited Triplet State D->E E->A Phosphorescence G Singlet Oxygen (¹O₂) E->G Energy Transfer F Molecular Oxygen (³O₂) F->G H Reactive Oxygen Species (ROS) G->H I Oxidative Stress H->I J Cellular Damage I->J K Apoptosis / Necrosis J->K

Caption: Potential mechanism of photodynamic action.

Experimental Protocols for Biological Evaluation

While specific protocols for the biological evaluation of this compound are not widely published, the following are general methodologies commonly used for assessing the anticancer potential of anthraquinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and an untreated control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a compound with a rich history in industrial chemistry, yet its potential in the biomedical field is a largely unwritten chapter. Its well-defined synthesis and chemical properties provide a solid foundation for further investigation. The known biological activities of the broader anthraquinone class, particularly their anticancer properties, suggest that this compound is a molecule worthy of more detailed study.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of its cytotoxicity against a panel of cancer cell lines is a critical first step to identify any potential anticancer activity.

  • Mechanistic Studies: Should any significant activity be observed, further studies to elucidate its mechanism of action are warranted. This could include investigating its ability to bind to DNA, inhibit key enzymes like topoisomerases or kinases, or generate ROS.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related 1-aminoanthraquinone derivatives could provide valuable insights into the structural requirements for biological activity and lead to the development of more potent and selective compounds.

References

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculation of 1-(Methylamino)anthraquinone's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies employed to elucidate the electronic structure of 1-(Methylamino)anthraquinone. Drawing from established computational chemistry practices, this document outlines the core protocols and presents key quantitative data derived from analogous studies on anthraquinone derivatives. The information herein is intended to serve as a foundational resource for researchers engaged in the computational analysis and drug development of anthraquinone-based compounds.

Core Computational Data Summary

The following tables summarize key quantitative parameters obtained from theoretical calculations on anthraquinone derivatives, providing a comparative baseline for the analysis of this compound.

Table 1: Frontier Molecular Orbital Energies and Related Properties for 1,4-bis(methylamino)anthraquinone

ParameterValue (eV)
EHOMO-5.093
ELUMO-2.742
Energy Gap (ELUMO - EHOMO)2.350
Ionization Potential (I)5.093
Electron Affinity (A)2.742
Global Hardness (η)1.175
Chemical Potential (μ)-3.917
Electrophilicity Index (ω)6.529
Softness (S)0.851

Data sourced from studies on 1,4-bis(methylamino)anthraquinone, a structurally similar compound, calculated using the DFT/B3LYP method.[1]

Table 2: Calculated Electronic Transitions for 1,4-bis(methylamino)anthraquinone

PhaseWavelength (nm)Oscillator StrengthTransition
Gas5700.21n -> π
Gas3350.03π -> π
Liquid (Ethanol)5920.27n -> π
Liquid (Ethanol)3310.04π -> π

These values were simulated using the time-dependent DFT (TD-DFT)/B3LYP method.[1]

Detailed Computational Protocol

The theoretical investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT), a robust method for computing molecular properties.[1] The following protocol outlines the standard computational workflow.

Molecular Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][3] A common and effective basis set for this type of molecule is the 6-311G++(d,p) or cc-pVTZ basis set.[1][2] The optimization process is performed until a local minimum on the potential energy surface is reached, which is confirmed by the absence of imaginary vibrational frequencies.[2] All calculations are generally carried out using a quantum chemistry software package such as Gaussian 09.[1][2][3]

Electronic Structure Analysis

Following geometry optimization, a series of calculations are performed to analyze the electronic properties:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity.[1][4] A smaller gap suggests higher reactivity.[4][5]

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer and donor-acceptor interactions within the molecule.[1]

  • Mulliken Atomic Charge Distribution: This analysis provides insights into the distribution of electronic charge among the atoms in the molecule.[1]

Simulation of UV-Visible Spectra

To understand the electronic transitions, the UV-Visible spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT).[1][3] The calculations are often performed using the B3LYP functional with a basis set such as 6-31G++(d,p).[1] To account for solvent effects, the Polarizable Continuum Model (PCM) can be employed, with a specified solvent (e.g., ethanol).[1]

Logical Workflow for Theoretical Electronic Structure Calculation

The following diagram illustrates the logical workflow for the theoretical calculation of the electronic structure of this compound.

Computational_Workflow start Define Molecular Structure (this compound) opt Geometry Optimization (DFT/B3LYP, e.g., 6-311G++(d,p)) start->opt freq Vibrational Frequency Analysis (Confirm Minimum Energy Structure) opt->freq esp Electronic Structure Properties (HOMO, LUMO, NBO, Mulliken Charges) freq->esp tddft Excited State Calculations (TD-DFT for UV-Vis Spectra) esp->tddft data Data Analysis and Interpretation tddft->data

Caption: A flowchart of the computational workflow for the theoretical analysis of this compound's electronic structure.

Signaling Pathways and Experimental Workflows

While the primary focus of this guide is on theoretical calculations, it is noteworthy that this compound and its derivatives are investigated for their potential as therapeutic agents. For instance, the related compound 1,4-bis(methylamino)anthraquinone has been studied as a potential inhibitor of protein kinase CK2, which is a target in pancreatic cancer models.[1] A logical workflow for such an investigation, integrating computational and experimental approaches, is depicted below.

Drug_Discovery_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_design Molecular Design (this compound) dft_calcs DFT Calculations (Electronic Structure) mol_design->dft_calcs docking Molecular Docking (Target Protein, e.g., c-Met Kinase) dft_calcs->docking synthesis Chemical Synthesis docking->synthesis invitro In-vitro Assays (e.g., Kinase Inhibition) synthesis->invitro invivo In-vivo Studies (Animal Models) invitro->invivo

Caption: A simplified workflow illustrating the integration of theoretical calculations and experimental validation in drug discovery involving this compound derivatives.

References

Degradation Pathways of 1-(Methylamino)anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a synthetic dye belonging to the anthraquinone class. Its widespread use in industries such as textiles has raised environmental concerns due to its potential persistence and the toxicity of its degradation byproducts.[1] This technical guide provides a comprehensive overview of the known and plausible degradation pathways of this compound, including photodegradation, biodegradation, and chemical degradation. It details experimental methodologies for studying these pathways and presents available quantitative data. Furthermore, this guide visualizes the degradation pathways and experimental workflows using structured diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter this class of compounds.

Introduction to this compound

This compound (C₁₅H₁₁NO₂) is a red crystalline powder with a melting point of 170-172 °C.[2] It is characterized by an anthraquinone core substituted with a methylamino group at the C1 position. This structure is responsible for its color and chemical properties. While generally considered to have low acute toxicity, concerns exist regarding potential long-term health effects, including skin sensitization and carcinogenicity, which may be influenced by its degradation products.[3][4] Understanding the degradation of this compound is crucial for environmental risk assessment and the development of effective remediation strategies.

Degradation Pathways

The degradation of this compound can proceed through various mechanisms, primarily categorized as photodegradation, biodegradation, and chemical degradation. The complex and stable structure of anthraquinone dyes makes them generally resistant to degradation.[5]

Photodegradation

Photodegradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation. For anthraquinone dyes, this process is often initiated by the absorption of photons, leading to the formation of excited states and reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻).[6]

While a detailed, experimentally verified photodegradation pathway for this compound in aqueous solution is not extensively documented in the literature, a plausible pathway can be proposed based on the known photochemistry of similar anthraquinone derivatives. The degradation is likely to proceed through a series of oxidation reactions.

A proposed photodegradation pathway is illustrated below. The process may be initiated by the attack of hydroxyl radicals on the aromatic rings or the methylamino group. This can lead to hydroxylation of the anthraquinone core and N-demethylation. Subsequent ring cleavage can result in the formation of simpler aromatic compounds like phthalic acid and benzoic acid, which can be further mineralized to CO₂ and H₂O under prolonged irradiation.

G MAQ This compound Excited_MAQ Excited State MAQ* MAQ->Excited_MAQ UV light Intermediates1 Hydroxylated and N-demethylated Intermediates MAQ->Intermediates1 •OH attack ROS Reactive Oxygen Species (•OH, O₂•⁻) Excited_MAQ->ROS Energy Transfer to O₂ Intermediates2 Phthalic Acid, Benzoic Acid Intermediates1->Intermediates2 Ring Cleavage Mineralization CO₂ + H₂O + Mineral Salts Intermediates2->Mineralization Further Oxidation

Figure 1: Proposed Photodegradation Pathway of this compound.
Biodegradation

Biodegradation utilizes microorganisms like bacteria and fungi to break down organic compounds. For anthraquinone dyes, the process often involves enzymatic reactions. White-rot fungi, for instance, secrete extracellular lignolytic enzymes such as laccases and peroxidases that can degrade a wide range of aromatic compounds.[7]

Specific studies on the biodegradation of this compound are limited. However, research on other anthraquinone dyes suggests that the initial step often involves the reduction of the quinone group, leading to the cleavage of the aromatic rings. The methylamino group may also be susceptible to enzymatic attack. The degradation of the anthraquinone dye Reactive Blue 4 by bacteria has been shown to produce metabolites such as 4-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid and 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)-4-aminophenol.[5] This suggests that cleavage of substituent groups and modification of the anthraquinone core are key steps.

The following diagram illustrates a generalized enzymatic degradation pathway.

G MAQ This compound Intermediates1 Oxidized Intermediates MAQ->Intermediates1 Enzymatic Oxidation Enzymes Extracellular Enzymes (Laccase, Peroxidase) Enzymes->Intermediates1 Intermediates2 Ring Cleavage Products Intermediates1->Intermediates2 Further Enzymatic Action Cellular_Metabolism Cellular Metabolism Intermediates2->Cellular_Metabolism Mineralization CO₂ + H₂O + Biomass Cellular_Metabolism->Mineralization

Figure 2: Generalized Enzymatic Biodegradation Pathway.
Chemical Degradation

Chemical degradation methods, particularly Advanced Oxidation Processes (AOPs), are effective in breaking down recalcitrant organic pollutants. AOPs, such as ozonation and Fenton oxidation, generate highly reactive hydroxyl radicals that can non-selectively oxidize organic compounds.

2.3.1. Chlorination

A specific chemical degradation pathway for this compound has been identified during the bleaching of bank security dye packs with hypochlorite (bleach) in the presence of an iron catalyst. This process leads to the formation of chlorinated derivatives. The identified products include 2-chloro-1-(methylamino)anthraquinone, 4-chloro-1-(methylamino)anthraquinone, and 2,4-dichloro-1-(methylamino)anthraquinone.[8]

G MAQ This compound Mono_Chloro 2-chloro- and 4-chloro- This compound MAQ->Mono_Chloro Electrophilic Chlorination Reagents NaOCl + FeCl₃ Reagents->Mono_Chloro Di_Chloro 2,4-dichloro- This compound Mono_Chloro->Di_Chloro Further Chlorination

Figure 3: Chlorination Pathway of this compound.

2.3.2. Ozonation and Fenton Oxidation

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of degradation pathways. Below are generalized methodologies for key experiments.

Photodegradation Study

A typical experimental setup for studying the photodegradation of this compound is as follows:

  • Preparation of Solution: Prepare an aqueous solution of this compound of a known concentration (e.g., 10-50 mg/L).

  • Photoreactor Setup: Place the solution in a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The reactor should have a system for temperature control and continuous stirring.

  • Irradiation: Irradiate the solution for a defined period, collecting aliquots at regular intervals.

  • Analysis: Analyze the collected samples to determine the concentration of the parent compound and identify degradation products.

    • UV-Vis Spectroscopy: To monitor the decolorization by measuring the absorbance at the maximum wavelength (λmax) of the dye.

    • High-Performance Liquid Chromatography (HPLC): To quantify the remaining concentration of this compound. A reverse-phase C18 column is typically used with a mobile phase such as acetonitrile and water.[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the intermediate and final degradation products by analyzing their mass-to-charge ratios.[11]

  • Mineralization Assessment: Measure the Total Organic Carbon (TOC) to determine the extent of complete degradation to CO₂, H₂O, and mineral salts.

G Start Prepare Aqueous Solution of this compound Reactor Place in Photoreactor with UV Lamp Start->Reactor Irradiate Irradiate and Collect Samples at Time Intervals Reactor->Irradiate Analysis Analyze Samples Irradiate->Analysis UV_Vis UV-Vis Spectroscopy (Decolorization) Analysis->UV_Vis HPLC HPLC (Quantification) Analysis->HPLC LC_MS LC-MS (Product Identification) Analysis->LC_MS TOC TOC Analysis (Mineralization) Analysis->TOC End Determine Degradation Pathway and Kinetics UV_Vis->End HPLC->End LC_MS->End TOC->End

Figure 4: Experimental Workflow for Photodegradation Study.
Biodegradation Study

A general protocol for assessing the biodegradation of this compound is outlined below:

  • Microorganism Culture: Cultivate a suitable microbial strain (e.g., a white-rot fungus like Trametes versicolor or a bacterial consortium) in an appropriate growth medium.

  • Inoculation: Introduce a known concentration of this compound into the microbial culture.

  • Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation.

  • Sampling and Analysis: At regular intervals, withdraw samples and separate the biomass from the supernatant by centrifugation or filtration.

    • Analyze the supernatant for residual dye concentration and degradation products using HPLC and LC-MS.

    • Enzyme assays can be performed on the supernatant to measure the activity of relevant enzymes like laccase and peroxidase.

  • Toxicity Assessment: The toxicity of the initial compound and the degradation products can be evaluated using bioassays with organisms such as Daphnia magna or by assessing the inhibition of microbial growth.

Quantitative Data

Quantitative data on the degradation of this compound is limited in the available literature. The following tables summarize the types of data that are typically collected in such studies, with some illustrative values based on related compounds.

Table 1: Hypothetical Photodegradation Efficiency of this compound under UV Irradiation

Time (min)Concentration (mg/L)Degradation Efficiency (%)
020.00
3012.537.5
607.065.0
903.582.5
1201.095.0
Conditions: Initial Concentration = 20 mg/L, pH = 7, Temperature = 25°C, UV Lamp Power = 150 W.

Table 2: Identified Chlorination Products of this compound

ProductMolecular Formulam/z
2-chloro-1-(methylamino)anthraquinoneC₁₅H₁₀ClNO₂271.0
4-chloro-1-(methylamino)anthraquinoneC₁₅H₁₀ClNO₂271.0
2,4-dichloro-1-(methylamino)anthraquinoneC₁₅H₉Cl₂NO₂305.0
Data from a study on the bleaching of bank security dye packs.[8]

Toxicity of Degradation Products

A critical aspect of degradation studies is the assessment of the toxicity of the resulting byproducts. In some cases, the degradation intermediates can be more toxic than the parent compound. For instance, the incomplete degradation of aromatic amines can lead to the formation of carcinogenic compounds. The chlorination of this compound is of particular concern, as chlorinated aromatic compounds are often persistent and toxic.[1] Therefore, any degradation study should include a thorough toxicity evaluation of the treated effluent.

Conclusion

The degradation of this compound can proceed through photodegradation, biodegradation, and chemical oxidation. While detailed degradation pathways for this specific compound are not yet fully elucidated, plausible routes can be inferred from studies on structurally similar anthraquinone dyes. These pathways generally involve hydroxylation, N-demethylation, and aromatic ring cleavage, ultimately leading to mineralization. A notable exception is the chemical degradation via chlorination, which produces stable and potentially toxic chlorinated derivatives.

Future research should focus on detailed mechanistic studies of the degradation of this compound under various environmentally relevant conditions. The identification and quantification of all major degradation intermediates and an assessment of their toxicity are crucial for a comprehensive understanding of the environmental fate and risks associated with this widely used dye. The experimental protocols and analytical techniques outlined in this guide provide a framework for such investigations.

References

An In-Depth Technical Guide on the Environmental Fate of 1-(Methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylamino)anthraquinone, also known as Disperse Red 9 and Solvent Red 111, is a synthetic dye belonging to the anthraquinone class. Its chemical stability and vibrant color have led to its use in various industrial applications, including textiles, plastics, and smoke formulations.[1][2][3] Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact and for ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, transformation, and mobility of this compound.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior.

PropertyValueReference
Molecular FormulaC₁₅H₁₁NO₂[4]
Molecular Weight237.25 g/mol [4]
AppearanceRed powder[1]
Melting Point170-172 °C[1]
Water SolubilityInsoluble[5]
Solubility in Organic SolventsSoluble in acetone, ethanol, ethylene glycol ether, and linseed oil; slightly soluble in benzene and carbon tetrachloride.[5]

Environmental Persistence and Degradation

The persistence of this compound in the environment is a key factor in determining its potential for long-range transport and long-term ecological effects. The primary degradation pathways include biodegradation, photodegradation, and hydrolysis.

Biodegradation

Current data suggests that this compound is not readily biodegradable. A study on a similarly composed product, C.I. Solvent Red 111, reported a biological elimination of less than 10% in a 28-day OECD 301D test.[6] This indicates a high potential for persistence in environments where microbial degradation is the primary removal mechanism. The complex and stable structure of anthraquinone dyes contributes to their resistance to microbial breakdown.[4]

Experimental Protocol: Ready Biodegradability - Closed Bottle Test (OECD 301D)

This test method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in a closed bottle containing the test substance over a 28-day period.

  • Test System: A defined mineral medium is inoculated with a small amount of activated sludge.

  • Test Substance Concentration: A concentration of the test substance, typically 2-5 mg/L, is added to the test bottles.

  • Incubation: The sealed bottles are incubated in the dark at a constant temperature (e.g., 20°C).

  • Measurement: The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals over 28 days.

  • Data Analysis: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.[7]

Photodegradation

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316)

This guideline describes a method to determine the potential for direct photodegradation of a chemical in water.

  • Test Solution: A solution of the test chemical in purified water is prepared.

  • Irradiation: The solution is exposed to a light source that simulates the spectrum of natural sunlight.

  • Control: A dark control is run in parallel to account for any abiotic degradation not caused by light.

  • Sampling and Analysis: Samples are taken at various time points and the concentration of the test chemical is determined using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: The rate of photodegradation is determined, and from this, the quantum yield can be calculated if the light intensity is known.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound to hydrolysis under typical environmental pH conditions (pH 4-9) has not been extensively reported in the available literature. However, the general stability of the anthraquinone structure suggests that hydrolysis is unlikely to be a major degradation pathway.

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This test evaluates the rate of hydrolysis of a chemical at different pH values.[9]

  • Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Incubation: The test substance is added to each buffer solution and incubated in the dark at a constant temperature.

  • Analysis: The concentration of the test substance is measured over time.

  • Data Interpretation: The hydrolysis rate constant and half-life are calculated for each pH. If the hydrolysis is less than 10% after 5 days, the substance is considered hydrolytically stable.[9]

Bioaccumulation and Mobility

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. A safety data sheet for a product containing C.I. Solvent Red 111 indicates a medium potential for bioaccumulation.[6] However, specific bioconcentration factor (BCF) values from studies following OECD Guideline 305 are not available in the reviewed literature. A screening assessment of other disperse anthraquinone dyes reported a low log bioaccumulation factor (BCF) of less than 0.7, suggesting that not all dyes in this class have a high bioaccumulation potential.[10]

Experimental Protocol: Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)

This guideline provides methods to determine the bioconcentration factor (BCF) of a chemical in fish.[11]

  • Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is used.

  • Exposure: Fish are exposed to a constant concentration of the test substance in water (aqueous exposure) or in their food (dietary exposure) for an uptake phase.

  • Depuration: Following the uptake phase, the fish are transferred to a clean environment for a depuration phase.

  • Sampling: Fish and water (or food) samples are collected at various time points during both phases.

  • Analysis: The concentration of the test substance in the samples is determined.

  • Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Mobility in Soil and Sediment

The mobility of a chemical in soil and sediment determines its potential to leach into groundwater or be transported to other environmental compartments. The mobility is largely governed by the compound's tendency to adsorb to soil organic carbon and clay particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A safety data sheet for C.I. Solvent Red 111 indicates high mobility.[6] However, specific Koc values from studies following OECD Guideline 106 are not available. The insolubility of this compound in water suggests that it is likely to adsorb to particulate matter in aquatic systems and soil.[10]

Experimental Protocol: Adsorption – Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the adsorption and desorption characteristics of a chemical in soil.[10]

  • Soil Samples: A range of characterized soils with varying organic carbon content and texture are used.

  • Equilibration: A solution of the test substance is added to the soil samples and shaken until equilibrium is reached.

  • Analysis: The concentration of the test substance in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the soil is calculated by difference, and the adsorption coefficient (Kd) is determined. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Transformation Products

The identification of transformation products is essential for a complete environmental risk assessment, as these products may have different toxicological and physicochemical properties than the parent compound.

Under pyrolytic conditions, thermal degradation of Disperse Red 9 can lead to the formation of various products, including phenol, fluorene, and acenaphthylene.[6] Furthermore, in the presence of a chlorine source, chlorinated derivatives of this compound, such as 2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone, have been identified.[12]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of assessing the environmental fate of this compound and the potential degradation pathways, the following diagrams are provided.

Environmental_Fate_Assessment cluster_Degradation Degradation Pathways cluster_Transport Transport & Partitioning Biodegradation Biodegradation (OECD 301D) Photodegradation Photodegradation (OECD 316) Hydrolysis Hydrolysis (OECD 111) Bioaccumulation Bioaccumulation (OECD 305) Mobility Mobility in Soil (OECD 106) Compound This compound Compound->Biodegradation Compound->Photodegradation Compound->Hydrolysis Compound->Bioaccumulation Compound->Mobility

Figure 1: Overview of Environmental Fate Assessment Pathways.

Biodegradation_Workflow start Start: OECD 301D Test Setup inoculum Prepare Mineral Medium with Inoculum start->inoculum test_substance Add this compound inoculum->test_substance incubation Incubate in Sealed Bottles (28 days, dark) test_substance->incubation measurement Measure Dissolved Oxygen incubation->measurement analysis Calculate % Biodegradation measurement->analysis conclusion Conclusion: Not Readily Biodegradable analysis->conclusion

Figure 2: Experimental Workflow for Ready Biodegradability Test.

Conclusion

Based on the available data, this compound is a persistent compound that is not readily biodegradable. It has a medium potential for bioaccumulation and is expected to be mobile in soil. While photodegradation may contribute to its transformation in the environment, specific kinetic data are lacking. The formation of chlorinated derivatives under certain conditions highlights the potential for the generation of transformation products with different environmental profiles. Further research is needed to obtain quantitative data on the rates of key environmental fate processes and to fully characterize its degradation pathways and the ecotoxicological relevance of its transformation products. This information is essential for conducting a comprehensive environmental risk assessment and for developing appropriate risk management strategies.

References

Methodological & Application

Application of 1-(Methylamino)anthraquinone in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low production cost, ease of fabrication, and respectable power conversion efficiencies, particularly under diffuse light conditions. The core of a DSSC is the sensitizing dye, which absorbs incident light and initiates the process of electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

Anthraquinone derivatives, a class of organic compounds known for their strong absorption in the visible spectrum and high photostability, have been explored as potential sensitizers in DSSCs. 1-(Methylamino)anthraquinone, with its electron-donating methylamino group, presents an interesting candidate within this class. However, research has indicated that many anthraquinone dyes exhibit low power conversion efficiencies. This is often attributed to the strong electron-withdrawing nature of the anthraquinone core, which can impede efficient electron injection from the dye's excited state into the conduction band of the TiO₂.[1]

These application notes provide a starting point for the systematic evaluation of this compound in DSSCs, from cell fabrication to performance characterization.

Data Presentation

As of the latest literature review, specific quantitative performance data for DSSCs sensitized with this compound has not been reported. To facilitate future research and data comparison, the following table outlines the key photovoltaic parameters that should be measured. For context, a study on other donor-acceptor anthraquinone systems reported a maximum power conversion efficiency of 0.125%.[1]

Dye/SensitizerOpen-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)
This compound Data not availableData not availableData not availableData not available
Reference Anthraquinone Dye[Insert Value][Insert Value][Insert Value][Insert Value]
Standard N719 Dye (for comparison)~0.7~15-20~0.7~7-11

Experimental Protocols

The following are generalized protocols for the fabrication and testing of a DSSC using an anthraquinone-based dye like this compound.

Materials and Reagents
  • Photoanode: Fluorine-doped Tin Oxide (FTO) coated glass, Titanium dioxide (TiO₂) paste (nanocrystalline, anatase), Surfactant (e.g., Triton X-100).

  • Dye Solution: this compound, suitable solvent (e.g., ethanol, acetone, or a mixture).

  • Counter Electrode: FTO coated glass, Platinum (Pt) catalyst solution (e.g., H₂PtCl₆ in isopropanol) or graphite.

  • Electrolyte: Iodide/triiodide (I⁻/I₃⁻) redox couple in a suitable solvent (e.g., acetonitrile).

  • Sealing Gasket: Thermoplastic polymer film (e.g., Surlyn).

  • Cleaning Solvents: Deionized water, ethanol, acetone.

Protocol 1: Photoanode Preparation
  • Cleaning of FTO Glass:

    • Cut FTO glass to the desired size.

    • Clean the FTO glass by sonicating sequentially in deionized water, acetone, and ethanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen or clean air.

  • Deposition of TiO₂ Layer:

    • Use the "doctor-blade" technique to apply a uniform layer of TiO₂ paste onto the conductive side of the FTO glass. The active area can be defined using scotch tape as a spacer.

    • Allow the TiO₂ film to level for a few minutes at room temperature.

  • Sintering of TiO₂ Film:

    • Heat the TiO₂-coated FTO glass in a furnace.

    • Gradually increase the temperature to 450-500°C and maintain for 30 minutes to sinter the TiO₂ nanoparticles and remove organic binders.

    • Allow the photoanode to cool down slowly to room temperature.

Protocol 2: Dye Sensitization
  • Preparation of Dye Solution:

    • Prepare a dye solution of this compound (e.g., 0.3-0.5 mM) in a suitable solvent or solvent mixture.

  • Immersion:

    • Immerse the cooled TiO₂ photoanode into the dye solution.

    • Keep the photoanode in the solution for a sufficient duration (typically 12-24 hours) at room temperature to ensure adequate dye loading. The solution should be protected from light.

  • Rinsing:

    • After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode.

Protocol 3: Counter Electrode Preparation
  • Cleaning:

    • Clean a piece of FTO glass as described in Protocol 1.

  • Catalyst Deposition:

    • Platinum: Deposit a few drops of H₂PtCl₆ solution onto the conductive side of the FTO glass and heat it at 400°C for 15-20 minutes.

    • Graphite: Alternatively, a layer of graphite can be deposited by drawing with a graphite pencil on the conductive surface.

Protocol 4: DSSC Assembly and Characterization
  • Assembly:

    • Place a thermoplastic sealing gasket around the active area of the dye-sensitized photoanode.

    • Place the counter electrode on top of the photoanode, with the conductive/catalytic sides facing each other.

    • Heat the assembly on a hot plate to seal the cell.

  • Electrolyte Injection:

    • Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode via capillary action.

    • Seal the holes with a small piece of the sealing gasket and a coverslip.

  • Photovoltaic Characterization:

    • Measure the current density-voltage (J-V) characteristics of the assembled DSSC using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

    • From the J-V curve, determine the open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (η).

Visualizations

Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly & Testing p1 Clean FTO Glass p2 Deposit TiO₂ Paste (Doctor-Blade) p1->p2 p3 Sinter TiO₂ Film (450-500°C) p2->p3 s2 Immerse Photoanode (12-24h) p3->s2 s1 Prepare this compound Solution s1->s2 s3 Rinse and Dry s2->s3 a1 Assemble Electrodes with Sealant s3->a1 c1 Clean FTO Glass c2 Deposit Catalyst (Pt or Graphite) c1->c2 c2->a1 a2 Inject Electrolyte a1->a2 a3 Seal and Characterize (J-V Measurement) a2->a3

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Charge Transfer Mechanism in a DSSC

Caption: Electron transfer processes in a dye-sensitized solar cell.

Discussion and Future Directions

The primary challenge for using anthraquinone-based dyes, including this compound, in DSSCs is overcoming the potentially inefficient electron injection. The strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework may suppress this crucial step.[1]

Future research could focus on several areas to improve the performance of this compound or similar dyes:

  • Molecular Engineering: Modifying the structure of this compound to include a suitable anchoring group (e.g., carboxylic acid) is essential for strong electronic coupling to the TiO₂ surface. Further modifications could involve introducing π-conjugated spacers to spatially separate the electron-donating group from the electron-withdrawing core, potentially improving charge separation.

  • Co-sensitization: Using this compound in conjunction with another dye that absorbs in a complementary spectral region could broaden the light-harvesting range of the DSSC.

  • Electrolyte Optimization: Investigating alternative redox mediators beyond the standard iodide/triiodide couple could lead to better energy level alignment and reduced recombination losses.

  • Alternative Semiconductors: Exploring semiconductors other than TiO₂ with different conduction band energies might provide a more favorable pathway for electron injection from anthraquinone-based dyes.

By systematically applying the protocols outlined in this document and exploring these future research directions, a comprehensive understanding of the potential of this compound in dye-sensitized solar cells can be achieved.

References

Application Notes and Protocol for Staining with 1-(Methylamino)anthraquinone in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylamino)anthraquinone (MAAQ), also known as Disperse Red 9 and Solvent Red 111, is a synthetic red dye derived from anthraquinone.[1] While traditionally used in the textile industry and for coloring plastics and smokes, its application in biological staining is an area of growing interest.[1][2] Its chemical structure, an anthraquinone core with a methylamino group, suggests potential for selective staining of cellular components in histological preparations.[3] Anthraquinone derivatives have been explored as fluorescent nuclear stains, indicating that MAAQ may exhibit an affinity for nuclear structures. This document provides a detailed protocol for the use of this compound as a histological stain for formalin-fixed, paraffin-embedded tissue sections, along with expected outcomes and safety considerations.

Principle of Staining

This compound is a non-ionic, hydrophobic molecule.[4] Its staining mechanism in tissue sections is likely driven by non-covalent interactions, such as hydrophobic interactions and van der Waals forces, rather than electrostatic binding.[5][6] This property may allow it to accumulate in lipid-rich structures or to bind to hydrophobic regions of proteins and nucleic acids. The planar anthraquinone structure may facilitate intercalation into DNA, similar to other anthraquinone-based dyes, suggesting a potential for nuclear staining.[7] The staining outcome will depend on the dye concentration, incubation time, and the specific tissue components.

Materials and Reagents

  • This compound (CAS 82-38-2)[8]

  • Ethanol, absolute

  • Acetone

  • Xylene or xylene substitute

  • Distilled or deionized water

  • Hematoxylin (e.g., Mayer's or Harris's)

  • Scott's Tap Water Substitute (bluing agent)

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Permanent mounting medium

  • Microscope slides with formalin-fixed, paraffin-embedded tissue sections (5 µm)

  • Staining jars

  • Coverslips

  • Fume hood

  • Personal Protective Equipment (gloves, lab coat, safety glasses)

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[9] Handle the powder in a fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[8][10] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[9][10] Xylene and ethanol are flammable and should be handled in a well-ventilated area away from ignition sources.

Staining Protocol

This protocol is a recommended starting point and may require optimization for specific tissues and applications.

1. Reagent Preparation

  • This compound Staining Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of absolute ethanol. Gentle warming and stirring may be required to fully dissolve the dye. Prepare this solution fresh.

    • Note: Based on solubility data, ethanol is a suitable solvent.[4][8] The concentration is a typical starting point for histological stains.

  • Hematoxylin Solution: Use a commercially available, filtered hematoxylin solution such as Mayer's or Harris's.

  • Acid Alcohol (0.5-1%): Add 0.5-1 mL of concentrated hydrochloric acid to 100 mL of 70% ethanol.

  • Bluing Reagent: Use Scott's Tap Water Substitute or a dilute solution of ammonium hydroxide.

2. Staining Procedure

StepReagentTimePurpose
1Xylene (or substitute) - Change 15-10 minDeparaffinization
2Xylene (or substitute) - Change 25-10 minDeparaffinization
3Absolute Ethanol - Change 13-5 minRehydration
4Absolute Ethanol - Change 23-5 minRehydration
595% Ethanol3 minRehydration
670% Ethanol3 minRehydration
7Running Tap Water5 minRinse
8This compound Solution 10-30 min Primary Staining
995% Ethanol1-2 minRinse and initial differentiation
10Running Tap Water5 minRinse
11Hematoxylin Solution3-5 minNuclear Counterstaining
12Running Tap Water1-5 minRinse
13Acid Alcohol1-3 dipsDifferentiation of Hematoxylin
14Running Tap Water1-5 minRinse
15Bluing Reagent30-60 secBluing of Hematoxylin
16Running Tap Water1-5 minRinse
1795% Ethanol - Change 12-3 minDehydration
1895% Ethanol - Change 22-3 minDehydration
19Absolute Ethanol - Change 12-3 minDehydration
20Absolute Ethanol - Change 22-3 minDehydration
21Xylene (or substitute) - Change 15 minClearing
22Xylene (or substitute) - Change 25 minClearing
23Permanent Mounting Medium-Coverslipping

Quantitative Data Summary

The following table provides hypothetical data for the optimization of the this compound staining protocol. Actual values may vary depending on the tissue type and fixation method.

ParameterNucleiCytoplasmRed Blood CellsCollagen
Optimal Staining Time (0.1% MAAQ) 20 min15 min25 min10 min
Staining Intensity (at optimal time) Moderate to StrongWeak to ModerateStrongWeak
Color Red to Pinkish-RedPale PinkBright RedLight Pink
Optimal Concentration (for 20 min staining) 0.1%0.05%0.1%0.05%

Expected Results

  • Nuclei: Pink to red.

  • Cytoplasm: Lighter shades of pink.

  • Erythrocytes: Bright red.

  • Collagen: Pale pink.

  • Hematoxylin Counterstain: Nuclei will have a blue to purple overlay, creating a dichromatic effect.

Diagrams

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration MAAQ_Stain This compound Staining Rehydration->MAAQ_Stain Rinse1 Rinse (Ethanol & Water) MAAQ_Stain->Rinse1 Counterstain Hematoxylin Counterstain Rinse1->Counterstain Differentiation Differentiation & Bluing Counterstain->Differentiation Dehydration Dehydration (Graded Ethanol) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Staining_Mechanism Postulated Staining Mechanism cluster_interactions Non-Covalent Interactions MAAQ This compound (Hydrophobic) Hydrophobic Hydrophobic Interaction MAAQ->Hydrophobic VdW van der Waals Forces MAAQ->VdW Intercalation Potential DNA Intercalation MAAQ->Intercalation Tissue Tissue Components (Proteins, Lipids, Nucleic Acids) Hydrophobic->Tissue VdW->Tissue Intercalation->Tissue

References

Application Notes and Protocols: 1-(Methylamino)anthraquinone in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylamino)anthraquinone (MAAQ), also known as Disperse Red 9, is a versatile organic compound with the chemical formula C₁₅H₁₁NO₂.[1][2][3] While widely recognized for its use as a vibrant red dye in textiles, plastics, and pyrotechnics, its unique chemical and physical properties lend themselves to specialized applications in analytical chemistry.[1][4] This document provides detailed application notes and protocols for the use of this compound as a reagent and analytical target in forensic science and high-performance liquid chromatography (HPLC).

MAAQ is a red to dark red crystalline powder with a melting point of 170-172 °C.[1][4] Its purity is typically ≥ 97.5% as determined by HPLC.[4] This high purity and its characteristic properties make it a reliable standard and reagent for analytical applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 82-38-2[1][2][3]
Molecular Formula C₁₅H₁₁NO₂[1][2][3]
Molecular Weight 237.25 g/mol [1][2]
Appearance Red to dark red powder/crystals[1][4]
Melting Point 170-172 °C[1][4]
Purity (HPLC) ≥ 97.5%[4]
Solubility Soluble in acetone, ethanol, ethylene glycol ether, linseed oil, and dichloromethane; slightly soluble in benzene and carbon tetrachloride; insoluble in water.[2][4]

Application 1: Forensic Analysis of Bank Security Dye Pack Residue

This compound is the primary red dye used in bank security dye packs to stain stolen currency during a robbery.[4] An attempt to remove the dye, often with household bleach (sodium hypochlorite), results in the formation of distinct chlorinated derivatives of MAAQ. The presence of MAAQ and its chlorinated products on banknotes or a suspect's belongings serves as strong evidence in a forensic investigation.[5][6][7]

The primary chlorinated derivatives formed are 2-chloro-1-(methylamino)anthraquinone, 4-chloro-1-(methylamino)anthraquinone, and 2,4-dichloro-1-(methylamino)anthraquinone.[5]

Experimental Workflow for Forensic Analysis

The logical workflow for the forensic examination of suspected dye pack stains is illustrated below.

forensic_workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Examination cluster_results Results & Interpretation sample Stained Evidence (Banknotes, Clothing, etc.) extraction Solvent Extraction (Dichloromethane) sample->extraction gcms GC-MS Analysis (Detection & Identification) extraction->gcms ftir FTIR Analysis (Functional Group ID) extraction->ftir lc LC Isolation (Isomer Separation) gcms->lc If isomers present report Identification of MAAQ and/or Chlorinated Derivatives gcms->report ftir->report nmr NMR Spectroscopy (Structural Elucidation) lc->nmr nmr->report

Forensic analysis workflow for MAAQ dye pack evidence.
Protocol for Extraction and Analysis

1. Sample Preparation (Extraction)

  • Objective: To extract the dye from the stained material for instrumental analysis.

  • Apparatus: Glass vials, pipette, ultrasonic bath, filter syringe.

  • Reagents: Dichloromethane (DCM), HPLC grade.

Procedure:

  • Visually and/or microscopically identify the red or pink stained area on the evidence (e.g., banknote, fabric swatch).[4]

  • Excise a small portion of the stained material and place it in a glass vial.

  • Add a sufficient volume of dichloromethane to fully immerse the material.

  • Sonicate the vial for 10-15 minutes to facilitate the dissolution of the dye.

  • Filter the resulting colored solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

2. Instrumental Analysis

  • Objective: To identify MAAQ and its chlorinated derivatives in the extract.

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), Fourier Transform Infrared Spectrometer (FTIR).

GC-MS Protocol:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-450 amu.

  • Expected Results: The mass spectrum of MAAQ will show a prominent molecular ion at m/z 237. The chlorinated derivatives will have molecular ions at m/z 271/273 (monochloro) and 305/307/309 (dichloro), showing characteristic isotopic patterns for chlorine.

FTIR Protocol:

  • Method: Attenuated Total Reflectance (ATR) or deposit the extract on a KBr window and evaporate the solvent.

  • Scan Range: 4000-400 cm⁻¹.

  • Expected Results: The spectrum will show characteristic peaks for the anthraquinone carbonyl groups (around 1670 cm⁻¹) and the N-H stretching of the methylamino group.

Application 2: HPLC Analysis of Amines using an Anthraquinone-based Derivatizing Agent

While this compound itself is not typically used as a derivatizing agent, the anthraquinone chemical scaffold is highly effective for this purpose. Anthraquinone-2-carbonyl chloride can be used to "tag" primary and secondary amines, enabling highly sensitive detection via HPLC with online UV irradiation and chemiluminescence (CL) detection.[8][9] This method is particularly useful for the analysis of biogenic amines in complex matrices like food and biological samples.[8]

The principle involves derivatizing the amine with the anthraquinone tag. After HPLC separation, the eluate is irradiated with UV light, causing the anthraquinone moiety to generate reactive oxygen species (ROS). These ROS then react with luminol in an alkaline solution to produce chemiluminescence, which is measured by the detector.[8][9]

Experimental Workflow for Amine Derivatization and HPLC-CL Detection

The workflow for this sensitive analytical method is depicted below.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis sample Amine-containing Sample (e.g., Wine, Plasma) derivatization Derivatization with Anthraquinone-2-carbonyl chloride sample->derivatization hplc HPLC Separation (ODS Column) derivatization->hplc uv Online UV Irradiation (ROS Generation) hplc->uv luminol Post-column addition of Luminol Solution uv->luminol detector Chemiluminescence Detector luminol->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Amines chromatogram->quantification

Workflow for amine analysis using an anthraquinone derivatizing agent.
Protocol for HPLC-CL Analysis of Biogenic Amines

1. Derivatization Procedure

  • Objective: To covalently label target amines with the anthraquinone tag.

  • Reagents: Anthraquinone-2-carbonyl chloride solution (0.05 mM in acetonitrile), borate buffer (pH 8.0), amine standard or sample.

Procedure:

  • To 100 µL of the amine sample in a microcentrifuge tube, add 100 µL of borate buffer.

  • Add 200 µL of the anthraquinone-2-carbonyl chloride solution.

  • Vortex the mixture and incubate at 60 °C for 10 minutes.

  • Cool the mixture to room temperature.

  • Inject an aliquot (e.g., 20 µL) into the HPLC system.

2. HPLC and Chemiluminescence Detection

  • Objective: To separate the derivatized amines and detect them with high sensitivity.

Instrumentation and Conditions:

  • HPLC Column: Octadecylsilane (ODS) C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and 80 mM imidazole-trifluoroacetic acid buffer (pH 7.0) (60:40, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Online Photoreactor: PTFE tubing (e.g., 8 m x 0.5 mm i.d.) coiled around a UV lamp.[8]

  • Luminol Solution: 100 µM luminol in 85 mM NaOH, delivered at a flow rate of 0.5 mL/min.[8]

  • Detector: Chemiluminescence detector.

Quantitative Data

This HPLC-CL method provides excellent sensitivity for the detection of biogenic amines.

AnalyteLimit of Detection (LOD)Reference
Tryptamine124 nM[9]
Phenethylamine84 nM[9]

Other Potential Applications

While detailed protocols are less established in readily available literature, this compound is also noted for its potential use in:

  • Environmental Monitoring: It is suggested for use in detecting pollutants in water samples, likely leveraging its spectroscopic or electrochemical properties.[1]

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly other dyes and functional materials.[1]

These areas represent opportunities for further research and development of new analytical methods.

References

Synthesis of 1-(Methylamino)anthraquinone for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 1-(Methylamino)anthraquinone, a versatile chemical compound utilized as a dye, pigment, and intermediate in various industrial and research applications.[1] The procedures outlined are intended for use by trained professionals in a laboratory setting.

Introduction

This compound, also known as Disperse Red 9, is an organic compound with the chemical formula C₁₅H₁₁NO₂.[2][3][4] It is characterized by its red to dark red crystalline powder appearance.[1] This document details a well-established method for its synthesis from sodium anthraquinone-α-sulfonate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Sodium anthraquinone-α-sulfonateTechnicalStandard Chemical SupplierPurity will affect the final yield.[5]
Sodium chlorateACS ReagentStandard Chemical Supplier-
Methylamine (25% aqueous solution)-Standard Chemical Supplier-
TolueneACS ReagentStandard Chemical SupplierFor recrystallization.
Hydrochloric acidConcentratedStandard Chemical SupplierFor washing in alternative procedures.
PyridineReagentStandard Chemical SupplierFor alternative procedures.
Copper salt (e.g., copper(II) acetate)-Standard Chemical SupplierCatalyst for alternative procedures.

Equipment

  • 1-gallon autoclave or a high-pressure hydrogenation apparatus[5]

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • Analytical balance

Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Procedure:

  • Charging the Autoclave: In a 1-gallon autoclave, combine 399 g (1.29 moles) of technical-grade sodium anthraquinone-α-sulfonate, 45 g (0.43 mole) of sodium chlorate, 780 g (6.25 moles) of a 25% aqueous solution of methylamine, and 1.2 L of water.[5]

  • Reaction: Seal the autoclave and heat the mixture to 130–135°C with constant stirring for 12 hours.[5]

  • Cooling and Isolation: Turn off the heat but continue stirring to allow the product to separate in a manageable form. Once cooled, open the autoclave and remove the contents. Use water to rinse any product adhering to the walls.[5]

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the collected red product with two 500-mL portions of hot water (approximately 70°C).[5]

  • Drying: Air-dry the product. The expected yield is 180–199 g of 1-methylaminoanthraquinone with a melting point of 166–171°C.[5] This product is suitable for most applications.

Purification (Optional):

  • To obtain a purer product, recrystallize the crude 1-methylaminoanthraquinone from toluene. This can raise the melting point by approximately 1°C.[5]

Alternative Synthesis from α-Chloroanthraquinone

An alternative starting material is α-chloroanthraquinone.[5]

Procedure:

  • In a suitable reaction vessel, combine 433 g (1.79 moles) of α-chloroanthraquinone, 1.5 L of pyridine, 600 mL of 25% aqueous methylamine, and 2.5 g of a copper salt catalyst.[5]

  • Follow a similar heating and reaction procedure as described in section 4.1, adjusting for the different starting materials and solvent.

  • After the reaction, wash the product with a dilute (2%) hydrochloric acid solution.[5]

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis from Sodium Anthraquinone-α-sulfonate

ParameterValueUnit
Moles of Sodium anthraquinone-α-sulfonate1.29moles
Moles of Sodium chlorate0.43moles
Moles of Methylamine6.25moles
Reaction Temperature130–135°C
Reaction Time12hours
Yield180–199g
Reported Yield Percentage76-87%%
Melting Point (crude)166–171°C
Melting Point (recrystallized)170–172°C[1]
Molecular FormulaC₁₅H₁₁NO₂-[1][2][3][4]
Molecular Weight237.25 g/mol [1][2]

Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles. A face shield may be appropriate for certain operations.[6]

  • Hand Protection: Wear chemically resistant gloves.[6][7]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and an apron as needed.[7][8]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, an effective dust mask is recommended.[6][8]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[6][7][8]

  • Wash hands thoroughly after handling.[6][9]

  • Avoid breathing dust or fumes.[6]

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6][9]

Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9][10] Consult your institution's environmental health and safety office for specific guidelines.

Hazard Statements:

  • Causes skin irritation.[6][7]

  • Causes serious eye irritation.[6][7]

  • May cause respiratory irritation.[6][7][11]

Characterization

The synthesized this compound can be characterized using the following methods:

  • Melting Point: The melting point of the purified product should be in the range of 170–172°C.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[1]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[12][13]

    • Mass Spectrometry (MS): To confirm the molecular weight. The NIST WebBook provides mass spectral data for this compound.[2]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Measure Reagents: - Sodium anthraquinone-α-sulfonate - Sodium chlorate - Methylamine solution - Water charge Charge Autoclave reagents->charge react Heat and Stir (130-135°C, 12h) charge->react cool Cool and Isolate Product react->cool filter_wash Filter and Wash with Hot Water cool->filter_wash dry Air Dry Crude Product filter_wash->dry recrystallize Recrystallize from Toluene (Optional) dry->recrystallize characterize Characterize Product: - Melting Point - HPLC - Spectroscopy (IR, NMR, MS) dry->characterize recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

ReactionPathway reactant1 Sodium Anthraquinone-α-sulfonate product This compound reactant1->product + CH₃NH₂ (in H₂O, with NaClO₃) 130-135°C, Autoclave reactant2 Methylamine (CH₃NH₂)

References

Application Notes and Protocols for the Quantification of 1-(Methylamino)anthraquinone in Textile Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry to impart a vibrant red color to various fabrics, particularly synthetic fibers like polyester.[1][2] The quantification of this dye in textile products is crucial for quality control, regulatory compliance, and safety assessment. For professionals in drug development, understanding the analytical methodologies for quantifying structurally similar anthraquinone compounds can be relevant, as the anthraquinone scaffold is present in some therapeutic agents.

These application notes provide a comprehensive guide to the quantitative analysis of this compound in textile samples, detailing a robust and validated analytical method using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).

Analytical Methodology

The recommended method for the quantification of this compound in textile samples is reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers high sensitivity, selectivity, and reproducibility for the analysis of disperse dyes.

Principle

A textile sample is subjected to solvent extraction to isolate the this compound. The resulting extract is then analyzed by RP-HPLC. The separation is achieved on a C18 stationary phase with a mobile phase gradient of an organic solvent and water. Detection is performed using a Diode-Array Detector (DAD) at the wavelength of maximum absorbance for this compound, or for higher selectivity and sensitivity, a Mass Spectrometer (MS) can be employed. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation and Extraction

Materials:

  • Textile sample

  • Methanol (HPLC grade)

  • Dimethylformamide (DMF, optional, HPLC grade)

  • Deionized water

  • Analytical balance

  • Scissors

  • Conical flasks (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Vials for HPLC

Procedure:

  • Cut the textile sample into small pieces (approximately 2-3 mm).

  • Accurately weigh about 1.0 g of the cut textile sample into a 50 mL conical flask.

  • Add 20 mL of methanol to the flask. Alternatively, dimethylformamide (DMF) can be used as it has been shown to be an effective solvent for disperse dye extraction from polyester fibers.

  • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C) to facilitate the extraction of the dye.

  • After ultrasonication, centrifuge the extract at 4000 rpm for 10 minutes to separate the fabric debris.

  • Carefully decant the supernatant into a clean vial.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC analysis.

HPLC-DAD/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: 100% to 50% B

    • 22-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • DAD Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 505 nm).

  • MS Detection (Optional, for higher sensitivity and specificity):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Monitored Ion: [M+H]⁺ of this compound (m/z 238.09).

Calibration and Quantification
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. From the stock solution, prepare a series of calibration standards by serial dilution in methanol, covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the prepared textile extracts into the HPLC system.

  • Quantification: Determine the concentration of this compound in the extracts using the calibration curve.

  • Calculation: Calculate the amount of this compound in the original textile sample using the following formula:

    Amount (mg/kg) = (C x V x D) / W

    Where:

    • C = Concentration of this compound in the extract (µg/mL)

    • V = Volume of the extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the textile sample (g)

Data Presentation

The following table presents illustrative quantitative data for the concentration of this compound in various textile samples. Please note that this data is for exemplary purposes to demonstrate data presentation and may not reflect actual concentrations in commercial products.

Sample IDTextile TypeColorThis compound (mg/kg)Recovery (%)
TX-001100% PolyesterRed152.495.8
TX-002100% PolyesterDark Red278.197.2
TX-003Polyester/Cotton Blend (80/20)Red89.793.5
TX-004100% NylonRedNot Detected-
TX-005100% CottonRedNot Detected-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in textile samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Textile Sample Cut Cut into small pieces Sample->Cut Weigh Weigh ~1.0 g Cut->Weigh Solvent Add 20 mL Methanol Weigh->Solvent Ultrasonicate Ultrasonicate (30-60 min) Solvent->Ultrasonicate Centrifuge Centrifuge (4000 rpm, 10 min) Ultrasonicate->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC HPLC-DAD/MS Analysis Filter->HPLC Quantify Quantification HPLC->Quantify Calibrate Calibration Curve Calculate Calculate Concentration Quantify->Calculate logical_relationship start Start sample_collection Textile Sample Collection start->sample_collection extraction_step Solvent Extraction (Methanol/Ultrasonication) sample_collection->extraction_step cleanup_step Centrifugation & Filtration extraction_step->cleanup_step instrumental_analysis HPLC-DAD/MS Analysis cleanup_step->instrumental_analysis data_analysis Data Analysis & Quantification instrumental_analysis->data_analysis reporting Reporting Results (mg/kg) data_analysis->reporting end End reporting->end

References

Application Notes and Protocols for 1-(Methylamino)anthraquinone as a Potential Fluorescent Chemosensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

1-(Methylamino)anthraquinone is a derivative of anthraquinone, a class of compounds well-regarded for their photophysical properties and application as dyes and pigments.[1] The anthraquinone scaffold is also a common component in the design of fluorescent chemosensors for detecting various analytes, including metal ions.[2] The presence of the methylamino group at the 1-position introduces a potential binding site for metal ions and can influence the electronic properties of the anthraquinone core, making it a candidate for chemosensor development. The interaction with metal ions can lead to changes in its fluorescence or absorbance spectra, providing a detectable signal.[3][4]

Principle of Detection

The proposed mechanism for metal ion detection by this compound is based on the interaction between the metal ion and the lone pair of electrons on the nitrogen atom of the methylamino group, as well as the adjacent carbonyl oxygen. This interaction can modulate the internal charge transfer (ICT) character of the molecule. Upon binding a metal ion, the electron-donating ability of the amino group is altered, which in turn affects the energy levels of the fluorophore and can lead to either fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing), or a shift in the emission wavelength.[2] Paramagnetic metal ions like Cu²⁺ and Fe³⁺ are known to be effective fluorescence quenchers.[5]

Potential Applications

  • Environmental Monitoring: Detection of heavy metal ion contamination in water sources.

  • Industrial Process Control: Monitoring metal ion concentrations in various industrial solutions.

  • Biological Research: Probing the presence of biologically relevant metal ions in vitro.

Selectivity and Sensitivity

The selectivity of this compound for different metal ions would need to be experimentally determined. It is anticipated that it may exhibit preferential binding to certain transition metal ions. The sensitivity, including the limit of detection (LOD), will depend on the strength of the binding interaction and the magnitude of the resulting spectroscopic changes.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the detection of Cu²⁺ and Fe³⁺ ions using this compound in an acetonitrile-water solvent system. This data is for illustrative purposes and requires experimental validation.

ParameterCu²⁺Fe³⁺
Binding Stoichiometry (Sensor:Ion) 1:11:1
Association Constant (Kₐ) (M⁻¹) 2.5 x 10⁴1.8 x 10⁴
Limit of Detection (LOD) (µM) 0.50.8
Linear Range (µM) 1 - 202 - 30
Response Time < 1 minute< 1 minute
Optimal pH Range 5 - 85 - 8

Experimental Protocols

1. Preparation of Stock Solutions

  • This compound (MAAQ) Stock Solution (1 mM):

    • Accurately weigh 2.37 mg of this compound (M.W. 237.25 g/mol ).

    • Dissolve the weighed compound in 10 mL of HPLC-grade acetonitrile in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare individual stock solutions of various metal perchlorate or nitrate salts (e.g., Cu(ClO₄)₂, Fe(NO₃)₃) by dissolving the appropriate amount in deionized water. For example, to prepare a 10 mM Cu(ClO₄)₂ solution, dissolve 37.05 mg of Cu(ClO₄)₂·6H₂O (M.W. 370.5 g/mol ) in 10 mL of deionized water.

2. Spectroscopic Titration for Metal Ion Sensing

  • Prepare a series of 1.5 mL microcentrifuge tubes.

  • To each tube, add the appropriate volume of acetonitrile and deionized water to achieve the desired solvent ratio (e.g., 9:1 acetonitrile:water).

  • Add a constant volume of the MAAQ stock solution to each tube to achieve a final concentration of 10 µM.

  • Add increasing volumes of the metal ion stock solution to the tubes to achieve a range of final metal ion concentrations (e.g., 0 to 50 µM).

  • Vortex each tube for 10 seconds to ensure thorough mixing.

  • Incubate the solutions at room temperature for 5 minutes.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption maximum of MAAQ (around 480-500 nm).

  • Measure the UV-Vis absorption spectra of each solution using a spectrophotometer.

3. Data Analysis

  • Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of MAAQ and the metal ion is kept constant, but their molar fractions are varied from 0 to 1.

    • Measure the fluorescence intensity at the emission maximum for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum change is observed indicates the binding stoichiometry.

  • Association Constant (Benesi-Hildebrand Plot):

    • For a 1:1 complex, the association constant (Kₐ) can be determined from the fluorescence titration data using the Benesi-Hildebrand equation: 1 / (F - F₀) = 1 / (Kₐ * (F_{max} - F₀) * [M]) + 1 / (F_{max} - F₀) where F₀ is the fluorescence of MAAQ alone, F is the fluorescence at a given metal ion concentration [M], and F_{max} is the fluorescence at saturation.

    • Plot 1 / (F - F₀) against 1 / [M]. Kₐ can be calculated from the slope and intercept of the resulting linear plot.

  • Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank (MAAQ solution without metal ions) and k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of metal ion).

Visualizations

Signaling_Pathway MAAQ This compound (Fluorescent) Complex MAAQ-Metal Ion Complex (Non-fluorescent or Quenched) MAAQ->Complex Binding Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Complex

Caption: Proposed signaling pathway for metal ion detection.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_MAAQ MAAQ Stock (1 mM in ACN) Titration Prepare Titration Series (Constant [MAAQ], Varying [Metal Ion]) Stock_MAAQ->Titration Stock_Metal Metal Ion Stock (10 mM in H₂O) Stock_Metal->Titration Incubation Incubate (5 min, RT) Titration->Incubation Measurement Spectroscopic Measurement (Fluorescence & UV-Vis) Incubation->Measurement Jobs_Plot Job's Plot (Stoichiometry) Measurement->Jobs_Plot BH_Plot Benesi-Hildebrand Plot (Association Constant) Measurement->BH_Plot LOD_Calc LOD Calculation Measurement->LOD_Calc

Caption: General experimental workflow for metal ion sensing.

References

Application Note and Protocol: Derivatization of 1-(Methylamino)anthraquinone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Methylamino)anthraquinone is a synthetic aromatic compound with a structure that includes a secondary amine and two ketone functional groups. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its relatively low volatility and potential for thermal degradation. Derivatization is a crucial sample preparation step to enhance its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity. This application note provides a detailed protocol for the derivatization of this compound using silylation, a common technique for compounds containing active hydrogen atoms, such as those in amine groups.[1] The proposed method utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.

Principle of Derivatization

Silylation involves the replacement of active hydrogens in functional groups like -NH with a trimethylsilyl (TMS) group.[1][2] This process reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, leading to a significant increase in volatility. The resulting TMS derivative of this compound is more amenable to GC analysis, exhibiting improved peak shape and thermal stability.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (vials, pipettes, etc.)

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Standard Solution Preparation

Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From the stock solution, prepare working standard solutions of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with ethyl acetate.

Sample Preparation

For solid samples, accurately weigh a known amount of the homogenized sample into a vial. Extract the this compound using a suitable solvent like ethyl acetate. The extraction efficiency may be improved by methods such as sonication or vortexing.[3] After extraction, centrifuge the sample and transfer the supernatant to a clean vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization Procedure
  • To the dried sample extract or a known amount of the standard solution (evaporated to dryness), add 50 µL of anhydrous pyridine.

  • Add 50 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnSH-Rtx-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Range50 - 500 amu

Data Presentation

The successful derivatization of this compound will result in a TMS derivative with a higher molecular weight. The expected quantitative data is summarized in the table below. Note that the retention time is an estimate and will vary depending on the specific GC-MS system and conditions.

CompoundMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compound237.25~12237 (M+), 222, 194, 165
TMS-1-(Methylamino)anthraquinone309.43~15309 (M+), 294, 73

Diagrams

Experimental Workflow

Derivatization_Workflow Figure 1. Experimental Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (Standard or Extract) Dry Evaporate to Dryness Sample->Dry Add_Reagents Add Pyridine and MSTFA Dry->Add_Reagents Vortex Vortex Mix Add_Reagents->Vortex Heat Heat at 60°C for 30 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Figure 1. Experimental Workflow for Derivatization and GC-MS Analysis

Derivatization Reaction

Derivatization_Reaction Figure 2. Silylation Reaction of this compound cluster_reactants cluster_products MAQ This compound TMS_MAQ TMS-1-(Methylamino)anthraquinone MAQ->TMS_MAQ + MSTFA (Pyridine, 60°C) MSTFA MSTFA

Caption: Figure 2. Silylation Reaction of this compound

Conclusion

The described protocol provides a reliable method for the derivatization of this compound for GC-MS analysis. Silylation with MSTFA effectively increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and more accurate quantitative results. This method can be readily adapted for the analysis of this compound in various matrices relevant to research and drug development.

References

Application Notes and Protocols for the Forensic Analysis of 1-(Methylamino)anthraquinone from Dye Packs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Security dye packs are a common countermeasure used by financial institutions to deter robberies. These devices, disguised as stacks of currency, release a potent dye and often a lachrymator when illicitly removed from the premises. The primary coloring agent used in many dye packs is 1-(methylamino)anthraquinone, also known as MAAQ or Disperse Red 9.[1] The presence of this vibrant red dye on banknotes, clothing, or a suspect's skin serves as strong circumstantial evidence linking an individual to a bank robbery.

This document provides detailed application notes and protocols for the forensic analysis of this compound. It is intended for researchers, scientists, and forensic professionals involved in the examination of evidence from dye pack-related incidents. The protocols herein describe methods for the extraction, identification, and quantification of MAAQ from various substrates.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₁₁NO₂
Molecular Weight 237.25 g/mol
Appearance Faint to very dark red powder or crystals
Melting Point 170-172 °C
Solubility Soluble in acetone, ethanol, dichloromethane, chloroform, methanol; Insoluble in water

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction solvent and method depends on the substrate from which MAAQ is being recovered. Dichloromethane is a commonly used and effective solvent for this purpose.[1]

Protocol 1: Solvent Extraction of MAAQ from Banknotes and Fabric

This protocol is suitable for the extraction of MAAQ from porous surfaces like paper currency and textiles.

Materials:

  • Dichloromethane (DCM)

  • Methanol

  • 50:50 (v/v) Ethanol:Isopropanol solution

  • Glass scintillation vials or test tubes

  • Vortex mixer

  • Ultrasonic bath

  • Heating block or water bath

  • Pipettes

  • Syringe filters (0.45 µm, PTFE)

  • Gas chromatography (GC) vials

Procedure:

  • Excise a small, representative portion of the stained area from the banknote or fabric. A sample of approximately 1 cm² is typically sufficient.

  • Place the sample into a clean glass vial.

  • Add 2 mL of dichloromethane to the vial.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

  • Place the vial in an ultrasonic bath for 15 minutes at room temperature.

  • Alternatively, for a more exhaustive extraction, the sample can be heated in the solvent at 60°C for 20 minutes.

  • Carefully remove the solvent extract using a pipette and transfer it to a clean vial.

  • If the sample is to be analyzed by GC-MS, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a suitable solvent like ethyl acetate.

  • For HPLC analysis, the extract can often be directly injected after filtration.

  • Filter the extract through a 0.45 µm syringe filter into a GC or HPLC vial for analysis.

Analytical Methodologies

The primary analytical techniques for the identification and quantification of MAAQ are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Fourier Transform Infrared Spectroscopy (FTIR) can be used as a confirmatory technique.

Protocol 2: GC-MS Analysis of this compound

GC-MS provides a robust method for the identification of MAAQ. The following parameters can be used as a starting point and should be optimized for the specific instrument.

GC-MS ParameterSuggested Value
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Expected Results: The mass spectrum of this compound will show a prominent molecular ion peak at m/z 237.

Protocol 3: HPLC Analysis of this compound

HPLC is well-suited for the quantification of MAAQ. The following is a general-purpose method that can be adapted.

HPLC ParameterSuggested Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 70:30 (v/v) Methanol:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm and 480 nm

Quantitative Data: The following table presents a summary of achievable quantitative data for the analysis of anthraquinone derivatives using chromatographic methods. These values should be determined for each specific method and matrix.

ParameterTypical Value
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Recovery from Fabric > 85%
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 7%

Protocol 4: FTIR Analysis of this compound

FTIR is a rapid and non-destructive technique that can provide confirmatory identification of MAAQ.

Procedure:

  • A small amount of the extracted and dried dye residue is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is collected over the range of 4000-400 cm⁻¹.

Characteristic FTIR Peaks for this compound:

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching
~3050Aromatic C-H stretching
~1670C=O stretching (quinone)
~1600Aromatic C=C stretching
~1520N-H bending
~1280C-N stretching

Forensic Significance of Chlorinated Derivatives

A common tactic employed by suspects is to wash the stained currency or clothing with bleach in an attempt to remove the dye. This action does not typically eliminate the evidence; instead, it leads to the formation of chlorinated derivatives of MAAQ.[2] The presence of these chlorinated species, such as 2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone, is a strong indicator of an attempt to conceal the original stain and can be considered as further evidence of guilt.[2] These derivatives can be detected by GC-MS, where they will exhibit characteristic molecular ion peaks at higher m/z values than the parent MAAQ molecule.

Visualizations

Forensic_Workflow_for_MAAQ_Analysis cluster_evidence Evidence Collection & Initial Examination cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_reporting Interpretation & Reporting Evidence Stained Item (Banknote, Clothing, etc.) Visual_Exam Visual/Microscopic Examination Evidence->Visual_Exam Extraction Solvent Extraction (e.g., Dichloromethane) Visual_Exam->Extraction Stain Observed Screening Screening & Identification Extraction->Screening Extract Quantification Quantification Screening->Quantification MAAQ Identified Confirmation Confirmatory Analysis Screening->Confirmation Interpretation Data Interpretation Quantification->Interpretation Confirmation->Interpretation Report Forensic Report Generation Interpretation->Report

Caption: Forensic workflow for the analysis of this compound.

Logical_Relationship_MAAQ_Derivatives MAAQ This compound (MAAQ) (Original Dye) Bleach Attempted Removal with Bleach (e.g., Sodium Hypochlorite) MAAQ->Bleach Reaction Chlorinated_MAAQ Chlorinated MAAQ Derivatives (e.g., 2-chloro-MAAQ, 4-chloro-MAAQ) Bleach->Chlorinated_MAAQ Leads to Formation of Forensic_Significance Strong Indicator of Concealment Attempt Chlorinated_MAAQ->Forensic_Significance Presence Indicates

Caption: Logical relationship of MAAQ and its chlorinated derivatives in forensic analysis.

References

Application Note and Protocol: Tissue Extraction for 1-(Methylamino)anthraquinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylamino)anthraquinone is a synthetic anthraquinone derivative.[1][2][3] Anthraquinones are a class of organic compounds that are found naturally in some plants and are also synthesized for use as dyes and in pharmaceutical applications.[4][5][6] Accurate quantification of this compound in biological tissues is crucial for various research applications, including toxicological studies and understanding its biodistribution. This document provides a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

This protocol employs a solid-phase extraction (SPE) method to isolate this compound from tissue homogenates. The tissue sample is first homogenized and then subjected to protein precipitation. The resulting supernatant is loaded onto an SPE cartridge, which retains the analyte. After washing to remove interfering substances, the this compound is eluted and the eluate is concentrated for analysis.

Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • SPE cartridges (e.g., C18 or a polymeric sorbent)

  • Centrifuge tubes

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocol

Standard Solution Preparation

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to construct a calibration curve.

Tissue Sample Preparation
  • Accurately weigh approximately 100-200 mg of the tissue sample.

  • Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) to the tissue.

  • Homogenize the tissue on ice until a uniform homogenate is obtained.

Protein Precipitation
  • To the tissue homogenate, add an equal volume of ice-cold 10% (w/v) TCA or 6% (v/v) PCA.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the analytical method.

Analytical Methods

The extracted and reconstituted sample can be analyzed using HPLC with UV detection or LC-MS for higher sensitivity and selectivity.

  • HPLC-UV:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of anthraquinones.[7]

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).[7]

  • LC-MS/MS: For more sensitive and specific detection, an LC-MS/MS system can be employed. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, with transitions specific to this compound.

Data Presentation

The following table summarizes expected performance data for the analysis of anthraquinones using similar methods. It is recommended to perform a validation study to determine the specific performance characteristics for this compound in the tissue of interest.

ParameterValueReference
Recovery85-110%[8]
Limit of Detection (LOD)0.1 - 1 ng/mL[9]
Limit of Quantification (LOQ)0.5 - 5 ng/mL[10]
Linearity (r²)> 0.99[7]

Experimental Workflow Diagram

Tissue_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue_Sample 1. Tissue Sample Homogenization 2. Homogenization Tissue_Sample->Homogenization Protein_Precipitation 3. Protein Precipitation Homogenization->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant Conditioning 6. Cartridge Conditioning Supernatant->Conditioning Loading 7. Sample Loading Conditioning->Loading Washing 8. Washing Loading->Washing Elution 9. Elution Washing->Elution Drying 10. Drying Elution->Drying Reconstitution 11. Reconstitution Drying->Reconstitution Analysis 12. HPLC or LC-MS Analysis Reconstitution->Analysis Toxicological_Assessment_Workflow cluster_exposure Exposure & Distribution cluster_cellular Cellular Effects cluster_outcome Toxicological Outcome Exposure Exposure to This compound Absorption Absorption Exposure->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Cellular_Uptake Cellular Uptake Distribution->Cellular_Uptake Excretion Excretion Metabolism->Excretion Interaction Interaction with Cellular Components (DNA, Proteins) Cellular_Uptake->Interaction Oxidative_Stress Oxidative Stress Interaction->Oxidative_Stress Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Organ_Damage Organ Damage Cytotoxicity->Organ_Damage Genotoxicity Genotoxicity Genotoxicity->Organ_Damage

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Methylamino)anthraquinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of the initial reagents, particularly sodium anthraquinone-α-sulfonate, is critical. Technical grade starting materials can lead to a significant decrease in yield.[1] It is advisable to use high-purity reagents whenever possible.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. For the synthesis from sodium anthraquinone-α-sulfonate, a temperature range of 130-135°C is recommended.[1] While a longer reaction time can increase conversion, excessively high temperatures or prolonged heating can lead to the formation of side products and degradation, ultimately reducing the yield. In some cases, the heating time can be decreased to 8 hours.[1]

  • Inadequate Mixing: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper contact between the reactants. In an autoclave setup, continuous stirring is necessary throughout the heating process and during cooling to ensure the product separates in an easily manageable form.[1]

  • Improper Work-up and Isolation: Loss of product can occur during the filtration and washing steps. Ensure the product is completely transferred from the reaction vessel and wash with hot water (around 70°C) to remove soluble impurities without dissolving a significant amount of the desired product.[1]

Q2: I am observing unexpected side products or impurities in my final product. What are they and how can I minimize their formation?

A: The formation of impurities can affect the purity and color of your final product. Common impurities and their mitigation strategies are outlined below:

  • Unreacted Starting Materials: The presence of unreacted starting materials is a common impurity. This can be addressed by optimizing reaction time and temperature to drive the reaction to completion.

  • Formation of Isomers and Over-alkylation Products: Depending on the reaction conditions, there is a possibility of forming isomeric byproducts or di-substituted anthraquinones. Careful control of stoichiometry and reaction temperature can help minimize these side reactions.

  • Chlorinated Byproducts: If using chlorinated starting materials or solvents, the formation of chlorinated this compound derivatives is possible.[2] Using non-chlorinated alternatives or carefully controlling the reaction conditions can prevent this.

  • Polybrominated Species (in subsequent reactions): When using this compound as a starting material for bromination, the formation of polybrominated substances can be a significant issue, leading to lower yields of the desired mono-bromo product.[3] This can be controlled by carefully managing the stoichiometry of the brominating agent and the reaction conditions.[3]

Q3: The melting point of my synthesized this compound is broad and lower than the reported value. What does this indicate?

A: A broad or depressed melting point is a strong indicator of impurities in your product. The reported melting point for this compound is around 166–171°C, which can vary slightly depending on the heating method.[1] To obtain a purer product with a sharper melting point, recrystallization is recommended. Toluene is a suitable solvent for recrystallization and can raise the melting point by 1°C.[1]

Q4: What are the key safety precautions I should take during the synthesis of this compound?

A: The synthesis of this compound involves the use of high-pressure equipment (autoclave) and potentially hazardous chemicals. A thorough risk assessment should be conducted before starting any experiment. Key safety measures include:

  • Use of an Autoclave: The reaction is typically carried out under pressure in an autoclave. Ensure the autoclave is in good working condition and that you are properly trained in its operation.

  • Handling of Reagents: Methylamine is a flammable and corrosive gas/liquid. Sodium chlorate is a strong oxidizing agent. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pressure and Temperature Monitoring: Continuously monitor the pressure and temperature inside the autoclave during the reaction to prevent over-pressurization.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the impact of key reaction parameters on the yield of amination reactions of anthraquinone derivatives. While direct data for this compound is limited, the data for the closely related 1-aminoanthraquinone provides valuable insights for optimization.

Table 1: Effect of Starting Material Purity on Yield of this compound

Purity of Sodium Anthraquinone-α-sulfonateReported Yield
High PurityUp to 87%[1]
Technical Grade76-80%[1]

Table 2: Influence of Reaction Temperature on the Formation of 1-Aminoanthraquinone (Data from a continuous-flow synthesis)

Temperature (°C)Product Area Percent (%)
12017.4
15055.0
18080.0
21093.2
22592.0

Note: This data is for the synthesis of 1-aminoanthraquinone and serves as an illustrative example of the temperature-dependent nature of the reaction. At higher temperatures, a slight decrease in the desired product can be observed, potentially due to side reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Sodium Anthraquinone-α-sulfonate [1]

  • Charging the Autoclave: In a 1-gallon autoclave, add 399 g (1.29 moles) of technical sodium anthraquinone-α-sulfonate, 45 g (0.43 mole) of sodium chlorate, 780 g (6.25 moles) of a 25% aqueous solution of methylamine, and 1.2 L of water.

  • Reaction: Heat the mixture with stirring for 12 hours at 130–135°C.

  • Cooling and Isolation: Turn off the heat but continue stirring to allow the product to separate in an easily filterable form. Once cool, open the autoclave and remove the contents.

  • Washing: Filter the solid product using a Büchner funnel and wash it with two 500-mL portions of hot water (70°C).

  • Drying: Air-dry the red product. The expected yield is 180–199 g.

Protocol 2: Synthesis of this compound from 1-Chloroanthraquinone [1]

  • Reaction Setup: In a suitable reaction vessel, combine 433 g (1.79 moles) of 1-chloroanthraquinone, 1.5 L of pyridine, 600 mL of 25% aqueous methylamine, and 2.5 g of a copper salt (e.g., copper(II) sulfate).

  • Reaction: Heat the mixture under appropriate conditions (e.g., in an autoclave) to drive the reaction to completion.

  • Work-up: After the reaction, wash the product with a dilute (2%) hydrochloric acid solution.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start_sulfonate Sodium Anthraquinone-α-sulfonate reagents_sulfonate Methylamine (aq) Sodium Chlorate Water start_sulfonate->reagents_sulfonate start_chloro 1-Chloroanthraquinone reagents_chloro Methylamine (aq) Pyridine Copper Salt start_chloro->reagents_chloro autoclave Autoclave 130-135°C, 12h reagents_sulfonate->autoclave reagents_chloro->autoclave filtration Filtration autoclave->filtration washing Washing with Hot Water filtration->washing drying Drying washing->drying recrystallization Recrystallization (Toluene) drying->recrystallization end_product This compound recrystallization->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed purity Impure Starting Materials low_yield->purity temp_time Incorrect Temperature/Time low_yield->temp_time mixing Inadequate Mixing low_yield->mixing workup Product Loss During Work-up low_yield->workup use_pure Use High-Purity Reagents purity->use_pure optimize_cond Optimize Reaction Conditions (130-135°C, 8-12h) temp_time->optimize_cond ensure_stirring Ensure Efficient Stirring mixing->ensure_stirring careful_workup Careful Filtration & Washing workup->careful_workup improved_yield Improved Yield use_pure->improved_yield optimize_cond->improved_yield ensure_stirring->improved_yield careful_workup->improved_yield

Caption: Troubleshooting logic for addressing low product yield.

References

troubleshooting peak tailing in 1-(Methylamino)anthraquinone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(Methylamino)anthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantified?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with the separation method or HPLC system.[2][3]

The degree of tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be significant tailing.[2][4]

Q2: What is the primary cause of peak tailing for this compound?

This compound is a basic compound due to its amine functional group.[5][6][7] The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][4][8][9] These unwanted interactions are stronger than the intended hydrophobic retention mechanism, causing some analyte molecules to be retained longer, which results in a distorted, tailing peak shape.[4][10]

Q3: How can I systematically troubleshoot peak tailing in my analysis?

A systematic approach is crucial. First, determine if the tailing affects all peaks in the chromatogram or only the this compound peak. This distinction is key to identifying the root cause, as illustrated in the workflow diagram below.

  • If only the basic analyte peak is tailing , the issue is likely chemical in nature (related to secondary interactions).

  • If all peaks are tailing , the problem is likely physical or instrumental (related to the column or system).[11]

Troubleshooting_Workflow start Observe Peak Tailing decision1 Are all peaks in the chromatogram tailing? start->decision1 chemical_cause Likely Chemical Cause: Secondary Silanol Interactions decision1->chemical_cause No, only the basic analyte is tailing physical_cause Likely Physical/Instrumental Cause decision1->physical_cause Yes solution_ph Adjust Mobile Phase pH (e.g., pH < 3) chemical_cause->solution_ph solution_column Use End-Capped or Modern Type B Silica Column chemical_cause->solution_column solution_additive Increase Buffer Strength or Add Competing Base (e.g., TEA) chemical_cause->solution_additive solution_extracolumn Check for Extra-Column Volume (fittings, tubing length) physical_cause->solution_extracolumn solution_void Inspect for Column Void or Contamination physical_cause->solution_void solution_overload Check for Sample Overload (Dilute Sample) physical_cause->solution_overload

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q4: What are the most effective solutions for chemically-induced peak tailing of this compound?

Addressing the secondary silanol interactions is key. The following diagram illustrates how lowering mobile phase pH mitigates this issue.

Interaction_Mechanism cluster_0 At Mid-Range pH (e.g., pH > 4) cluster_1 At Low pH (e.g., pH < 3) MAA_H Analyte (MAA-NH2+) Positively Charged Interaction Strong Ionic Interaction (Causes Tailing) MAA_H->Interaction Silanol_neg Stationary Phase (Si-O-) Negatively Charged Silanol_neg->Interaction MAA_H_low Analyte (MAA-NH2+) Positively Charged NoInteraction Ionic Interaction Blocked (Improved Peak Shape) MAA_H_low->NoInteraction Silanol_H Stationary Phase (Si-OH) Neutral Silanol_H->NoInteraction

Caption: Effect of mobile phase pH on silanol interactions.

Refer to the table below for specific actions and quantitative parameters to resolve chemical-related peak tailing.

Troubleshooting Guide: Chemical Causes

Problem Recommended Solution Quantitative Parameters & Notes Citations
Secondary Silanol Interactions Lower mobile phase pH.Adjust pH to ≤ 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates silanols, neutralizing their charge. Ensure your column is stable at low pH.[1][4][12]
Increase mobile phase buffer strength.Use a buffer concentration of 10-50 mM (for LC-UV). This increases the ionic strength, which can help mask residual silanol sites. For LC-MS, keep buffer concentration <10 mM to avoid ion suppression.[2][12]
Add a competing base (silanol suppressor).Add triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-20 mM). TEA is a stronger base and will preferentially interact with the silanol sites. Note: This can shorten column lifetime.[1][13]
Inappropriate Column Chemistry Use a modern, high-purity, end-capped column.Select a Type B silica column or one with advanced end-capping. End-capping chemically blocks the majority of residual silanols.[1][4][8][12]
Use a column with a different stationary phase.Consider columns with polar-embedded phases or charged surface hybrid (CSH) technology, which are designed to shield silanol activity and improve peak shape for basic compounds.[2][8]

Troubleshooting Guide: Physical & Instrumental Causes

Problem Recommended Solution Notes Citations
Column Overload Reduce sample concentration or injection volume.Dilute your sample by a factor of 5 or 10. If peak shape improves, you were likely experiencing mass overload. Alternatively, reduce the injection volume.[2][12][14]
Extra-Column Volume Minimize tubing length and diameter.Use narrow-bore (e.g., 0.005") PEEK tubing between the injector, column, and detector. Ensure all fittings are properly seated to eliminate dead volume.[2][8][14]
Column Void or Contamination Flush the column or use a guard column.A void at the column inlet or a blocked frit can cause band broadening. Try reversing and flushing the column (if permitted by the manufacturer). Using a guard column can protect the analytical column from contaminants.[2][3][4][12]
Sample Solvent Mismatch Prepare the sample in the mobile phase or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. The ideal solvent is the mobile phase itself.[2][14]

Experimental Protocols

Protocol 1: Recommended HPLC Method for this compound

This method provides a robust starting point to minimize peak tailing.

Parameter Condition
HPLC Column High-purity, end-capped C18 Column (e.g., Type B Silica), 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)B: Acetonitrile (MeCN)
Gradient Isocratic or Gradient elution depending on sample complexity. A starting point could be 60:40 (A:B).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent Mobile Phase (60:40 Water:Acetonitrile with 0.1% Formic Acid)

Note: This is a general protocol. Method development and validation are required for specific applications.[15][16][17]

Protocol 2: General Column Flushing Procedure

If column contamination is suspected, perform the following flush. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

  • Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Flush with 100% Water (HPLC Grade): Pump at least 20 column volumes to remove buffer salts. (For a 4.6x150 mm column, 1 column volume is ~1.5 mL).

  • Flush with 100% Isopropanol (IPA): Pump 20 column volumes of IPA to remove strongly retained non-polar and some polar contaminants.

  • Flush with 100% Acetonitrile (MeCN) or Methanol (MeOH): Pump 10-20 column volumes of the strong solvent used in your mobile phase.

  • Equilibrate: Re-equilibrate the column with your mobile phase conditions for at least 20 column volumes before use.

References

Technical Support Center: Mobile Phase Optimization for 1-(Methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 1-(Methylamino)anthraquinone using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to chromatographic separation?

A1: this compound is a moderately polar compound due to the presence of the anthraquinone core and the methylamino group.[1][2] It is soluble in solvents like acetone and ethanol but insoluble in water. This moderate polarity means it can be separated using either normal-phase or reversed-phase chromatography, depending on the sample matrix and desired outcome.

Q2: What is a good starting mobile phase for TLC analysis of this compound?

A2: For normal-phase Thin Layer Chromatography (TLC) on a silica plate, a good starting point is a non-polar solvent mixture with a moderately polar component. A common choice is a hexane/ethyl acetate or toluene/ethyl acetate mixture. A ratio of 80:20 (non-polar:polar) is a reasonable starting point. Adjust the ratio based on the initial results to achieve a retention factor (Rƒ) between 0.3 and 0.5 for optimal separation.

Q3: What is a recommended starting mobile phase for HPLC analysis?

A3: For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the most common mode, a mobile phase consisting of acetonitrile and water is a standard choice.[3][4][5] Often, an acid modifier like phosphoric acid or formic acid is added to improve peak shape and reproducibility.[6] A typical starting condition could be a 60:40 or 70:30 mixture of acetonitrile to acidified water, which can be run isocratically or as a gradient.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during the separation of this compound.

Problem 1: The compound spot/peak remains at the baseline (Low Rƒ or Long Retention Time).

  • Cause: The mobile phase is not polar enough (in normal-phase) or too polar (in reversed-phase) to effectively move the analyte along the stationary phase.[9]

  • Solution (Normal-Phase - e.g., Silica): Increase the polarity of the mobile phase. This is achieved by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).

  • Solution (Reversed-Phase - e.g., C18): Decrease the polarity of the mobile phase. This is done by increasing the proportion of the organic solvent (e.g., increase acetonitrile in a water/acetonitrile mixture).[8]

Problem 2: The compound spot/peak moves with the solvent front (High Rƒ or Short Retention Time).

  • Cause: The mobile phase is too polar (in normal-phase) or not polar enough (in reversed-phase), causing the analyte to have a weak affinity for the stationary phase.[9]

  • Solution (Normal-Phase): Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane).

  • Solution (Reversed-Phase): Increase the mobile phase polarity by increasing the proportion of the aqueous component (e.g., increase water).[8]

Problem 3: The spot or peak is streaking/tailing.

  • Cause: This often indicates undesirable interactions between the basic methylamino group and active sites (e.g., acidic silanols) on the silica stationary phase. It can also be caused by sample overload.[9]

  • Solution (TLC/Normal-Phase HPLC):

    • Add a Modifier: Add a small amount (0.1–2.0%) of a basic modifier like triethylamine or ammonia to the mobile phase.[9] This will compete for the active sites on the silica, resulting in more symmetrical spots.

    • Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the plate or column.[9][10]

  • Solution (Reversed-Phase HPLC):

    • Add an Acid Modifier: Adding a small amount (e.g., 0.1%) of an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the mobile phase can protonate the methylamino group.[5][6][7] This ensures a consistent ionic state and often leads to sharper, more symmetrical peaks.

Problem 4: Poor separation between this compound and impurities.

  • Cause: The selectivity of the solvent system is insufficient to resolve the compounds of interest.

  • Solution:

    • Change Solvent Selectivity: Instead of just adjusting the ratio of your current mobile phase, try substituting one of the solvents. For example, in normal-phase, switching from ethyl acetate to dichloromethane or acetone can alter the interactions and improve separation.[7] In reversed-phase, substituting acetonitrile with methanol can also change the selectivity, as they have different properties.[5]

    • Employ Gradient Elution (HPLC): For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, is highly effective.[7][8] This allows for the separation of compounds with a wide range of polarities in a single run.

Experimental Protocols & Data

Protocol 1: TLC Mobile Phase Screening (Normal-Phase)
  • Stationary Phase: Standard silica gel 60 F₂₅₄ TLC plate.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or acetone.

  • Mobile Phase Preparation: Prepare 10 mL of several solvent systems with varying polarity (see table below).

  • Development: Spot the sample on the TLC plate. Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the spotting line.[9]

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm and/or 365 nm).

  • Analysis: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front) for each system. The optimal system will give an Rƒ value between 0.3 and 0.5.

Table 1: Representative TLC Data for Mobile Phase Optimization

Mobile Phase SystemRatio (v/v)Polarity IndexRepresentative RƒObservation
Hexane : Ethyl Acetate90 : 10Low0.15Spot has low mobility. Increase polarity.
Hexane : Ethyl Acetate80 : 20Medium-Low0.35Good mobility and separation. Optimal.
Hexane : Ethyl Acetate60 : 40Medium0.65Spot is too high. Decrease polarity.
Toluene : Acetone95 : 5Medium-Low0.40Good alternative system, offers different selectivity.
Protocol 2: RP-HPLC Method Development (Isocratic)
  • Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

  • Sample Preparation: Dissolve the sample in the mobile phase or a weaker solvent (e.g., 50:50 water/acetonitrile) and filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade acetonitrile and water containing 0.1% phosphoric acid. Degas the mobile phase before use.[7]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV detector at 254 nm or a suitable wavelength for anthraquinones.

  • Analysis: Run the analysis with different mobile phase compositions and record the retention time (Rt), peak asymmetry (tailing factor), and resolution between peaks.

Table 2: Representative RP-HPLC Data for Mobile Phase Optimization

Mobile Phase (Acetonitrile : 0.1% H₃PO₄ in Water)Representative Rt (min)Peak AsymmetryObservation
50 : 5012.51.2Long retention time. Increase organic content.
60 : 407.81.1Good retention and peak shape.
70 : 304.21.1Faster elution, may be suitable for rapid screening.
80 : 202.11.3Very short retention, risk of co-elution with solvent front.

Visual Guides

To aid in the optimization process, the following diagrams illustrate key workflows and concepts.

Mobile_Phase_Optimization_Workflow start_node Start: Select Initial Mobile Phase (e.g., Hexane:EtOAc 80:20) eval_node Run TLC/HPLC & Evaluate Result (Rf or Rt) start_node->eval_node low_ret_node Issue: Low Retention (Rf > 0.6 or Rt too short) eval_node->low_ret_node Too Fast high_ret_node Issue: High Retention (Rf < 0.2 or Rt too long) eval_node->high_ret_node Too Slow good_ret_node Result: Good Retention (0.2 < Rf < 0.6) eval_node->good_ret_node Optimal dec_pol_node Action: Decrease Mobile Phase Polarity low_ret_node->dec_pol_node inc_pol_node Action: Increase Mobile Phase Polarity high_ret_node->inc_pol_node end_node Optimized Separation good_ret_node->end_node dec_pol_node->eval_node inc_pol_node->eval_node

Caption: Workflow for systematic mobile phase optimization.

Polarity_Relationship_Diagram cluster_np Normal-Phase Chromatography (Polar Stationary Phase) cluster_rp Reversed-Phase Chromatography (Non-Polar Stationary Phase) np_mp Increase Mobile Phase Polarity np_ret Decrease Analyte Retention Time (Faster Elution) np_mp->np_ret leads to rp_mp Increase Mobile Phase Polarity (More Water) rp_ret Increase Analyte Retention Time (Slower Elution) rp_mp->rp_ret leads to

Caption: Relationship between mobile phase polarity and analyte retention.

References

stability of 1-(Methylamino)anthraquinone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Methylamino)anthraquinone, focusing on its stability in aqueous environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?

A1: Yes, this is expected. This compound is documented as being insoluble in water.[1][2] It is, however, soluble in various organic solvents such as acetone, ethanol, and ethylene glycol ether.[1][2] For experiments requiring an aqueous medium, consider preparing a stock solution in a water-miscible organic solvent (e.g., ethanol) and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration to avoid precipitation and potential effects on your experimental system.

Q2: My solution of this compound appears to be changing color over time. What could be the cause?

A2: this compound is a red dye, and a color change can indicate degradation.[1][3] Several factors could be responsible:

  • Light Exposure: Anthraquinone dyes can be susceptible to photolytic degradation.[4][5] Ensure your solutions are protected from light, especially if your experiment is conducted over an extended period.

  • Oxidizing Agents: The presence of oxidizing agents in your solution could lead to the degradation of the molecule.[4][6]

  • Reactive Species: If your experimental setup generates reactive species (e.g., radicals), these may react with and degrade the this compound molecule.

To troubleshoot, consider running control experiments where the compound is incubated in your aqueous system under various conditions (e.g., light vs. dark, different pH values) to identify the source of instability.

Q3: I suspect my this compound is degrading. How can I confirm this and identify the degradation products?

A3: To confirm degradation and identify potential products, you will need to employ analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or diode array detector is a common and effective method.[8][9][10] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

For the identification of degradation products, Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool.[10] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradation products.[11]

Q4: What are the likely degradation pathways for this compound in an aqueous environment?

A4: While specific degradation pathways for this compound in aqueous solution are not extensively documented in the available literature, potential degradation mechanisms can be inferred from general knowledge of anthraquinone chemistry and forced degradation studies.[7][12]

  • Hydrolysis: Under acidic or basic conditions, the methylamino group could potentially be hydrolyzed, although this is generally less likely than with esters or amides.

  • Oxidation: The anthraquinone ring system or the methylamino group could be susceptible to oxidation, leading to the formation of hydroxylated or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of reactive oxygen species that can attack the molecule or directly excite the molecule, leading to bond cleavage and rearrangement.[13]

  • Reaction with Halogens: As demonstrated in one study, reaction with bleach (a source of chlorine) can lead to the formation of chlorinated derivatives.[11]

Q5: How should I store my this compound stock solutions to ensure stability?

A5: Based on the available information and general best practices, it is recommended to:

  • Store stock solutions in a refrigerator or freezer at a constant temperature. The solid compound is typically stored at room temperature.[1][14]

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • If dissolved in an organic solvent, ensure the container is tightly sealed to prevent solvent evaporation.

  • For aqueous preparations, it is advisable to prepare them fresh whenever possible. If storage is necessary, filter the solution and store it under the conditions mentioned above.

Quantitative Data Summary

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)
Acid Hydrolysis0.1 M HCl24 hours60 °C8%
Base Hydrolysis0.1 M NaOH24 hours60 °C15%
Oxidation3% H₂O₂24 hoursRoom Temp12%
ThermalSolid State48 hours80 °C3%
Photolytic (Solution)UV Light (254 nm)12 hoursRoom Temp25%

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound.[4][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified time. After incubation, cool and neutralize with 0.1 M HCl.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
  • Thermal Degradation: Transfer a small amount of solid this compound to a vial and heat it in an oven at a high temperature (e.g., 80°C) for a specified duration. Also, heat a solution of the compound under reflux.
  • Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • For all stressed samples, dilute with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.
  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • A common mobile phase for anthraquinone derivatives is a mixture of acetonitrile and water (often with a modifier like formic acid or acetic acid to improve peak shape).
  • A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products. An example gradient could be:
  • 0-5 min: 30% Acetonitrile
  • 5-25 min: Gradient to 90% Acetonitrile
  • 25-30 min: Hold at 90% Acetonitrile
  • 30-35 min: Return to 30% Acetonitrile
  • 35-40 min: Re-equilibration

3. Detection:

  • Monitor at a wavelength where this compound has maximum absorbance. A PDA detector is useful for examining the UV spectra of both the parent peak and any new peaks to assess peak purity.

4. Method Validation:

  • The method should be validated for specificity by analyzing the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outcome start Start stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data pathway Identify Degradation Products data->pathway stability Assess Stability Profile data->stability

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydroxylated Anthraquinone parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidized Derivatives (e.g., N-oxide) parent->oxidation_prod Oxidation (e.g., H2O2) photolysis_prod Ring-Opened/Rearranged Products parent->photolysis_prod UV/Vis Light halogenation_prod Chlorinated Derivatives parent->halogenation_prod Halogen Source (e.g., Bleach)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Synthesis of 1-(Methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Methylamino)anthraquinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthesis routes: from sodium 1-anthraquinonesulfonate and from 1-chloroanthraquinone.

Synthesis Route 1: From Sodium 1-Anthraquinonesulfonate

Issue 1: Low Yield of this compound

  • Possible Cause: Purity of the starting sodium 1-anthraquinonesulfonate.

    • Recommendation: The use of technical-grade sodium anthraquinone-α-sulfonate can significantly decrease the yield of the desired product.[1] It is advisable to use a high-purity starting material. If only technical-grade material is available, consider a preliminary purification step or be prepared for a lower yield and potentially more complex downstream purification.

  • Possible Cause: Incomplete reaction.

    • Recommendation: Ensure that the reaction is carried out for the recommended duration and at the specified temperature (e.g., 12 hours at 130-135°C in an autoclave with stirring).[1] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Presence of Unwanted Side-Products

  • Possible Cause: Formation of diaminoanthraquinones.

    • Recommendation: While not explicitly reported for this specific synthesis, related amination reactions of anthraquinone derivatives are known to sometimes produce diamino byproducts. The reaction conditions, such as temperature and pressure, should be carefully controlled to minimize the formation of these impurities.

  • Possible Cause: Impurities from starting materials.

    • Recommendation: Analyze the starting sodium 1-anthraquinonesulfonate for the presence of isomers (e.g., 2-anthraquinonesulfonate) or other impurities that could react with methylamine to form undesired products.

Synthesis Route 2: From 1-Chloroanthraquinone

Issue 1: Incomplete Conversion of 1-Chloroanthraquinone

  • Possible Cause: Insufficient reaction time or temperature.

    • Recommendation: The reaction of 1-chloroanthraquinone with methylamine is typically conducted under pressure and at elevated temperatures.[1] Ensure the reaction conditions are sufficient for complete conversion. Monitor the disappearance of the starting material by TLC or HPLC.

  • Possible Cause: Catalyst deactivation or insufficient amount.

    • Recommendation: This reaction is often catalyzed by a copper salt.[1] Ensure the catalyst is active and used in the correct proportion.

Issue 2: Formation of Byproducts

  • Possible Cause: Formation of di-substituted products.

    • Recommendation: Although the primary product is the 1-monosubstituted compound, over-reaction can potentially lead to the formation of diaminoanthraquinones. Control the stoichiometry of the reactants and the reaction time to favor mono-substitution.

  • Possible Cause: Hydrolysis of the starting material.

    • Recommendation: If water is present in the reaction mixture, 1-chloroanthraquinone could potentially hydrolyze to 1-hydroxyanthraquinone, which might then react or remain as an impurity. Using anhydrous solvents can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The common impurities depend on the synthetic route employed:

  • From Sodium 1-Anthraquinonesulfonate:

    • Unreacted Sodium 1-Anthraquinonesulfonate: Incomplete reaction can leave residual starting material.

    • Isomeric Methylaminoanthraquinones: If the starting material contains isomeric anthraquinonesulfonates (e.g., the 2-sulfonate), the corresponding isomeric methylaminoanthraquinones will be formed.

    • Anthraquinone: Can be present as an impurity in the starting sulfonate or formed as a degradation product.

  • From 1-Chloroanthraquinone:

    • Unreacted 1-Chloroanthraquinone: Incomplete reaction is a common source of this impurity.

    • 1-Hydroxyanthraquinone: Can be formed by hydrolysis of 1-chloroanthraquinone if moisture is present.

    • Diaminoanthraquinones: Over-reaction or harsh conditions might lead to the formation of di-substituted products.

  • General Impurities (can be present from either route or subsequent handling):

    • Chlorinated derivatives: Under specific conditions, such as exposure to bleaching agents, chlorinated derivatives like 2-chloro-1-(methylamino)anthraquinone, 4-chloro-1-(methylamino)anthraquinone, and 2,4-dichloro-1-(methylamino)anthraquinone can be formed.[2]

    • Degradation products: Exposure to harsh conditions (light, heat, strong acids/bases) can lead to the formation of various degradation products.

Q2: How can I purify crude this compound?

A2: The most common methods for purification are recrystallization and column chromatography.

  • Recrystallization: Toluene is a commonly used solvent for the recrystallization of this compound.[1] One recrystallization from toluene can significantly improve the melting point and purity.[1] Other potential solvent systems can be identified through solubility tests.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A suitable eluent system would typically consist of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane, with the polarity gradually increased to elute the product and separate it from less polar and more polar impurities.

Q3: What analytical methods are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purity assessment and impurity profiling.

  • HPLC Method: A reverse-phase HPLC method using a C18 column is typically suitable. The mobile phase can consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) or water with an acid modifier like formic acid or trifluoroacetic acid.[3] Detection is usually performed using a UV-Vis detector at a wavelength where this compound and its potential impurities have significant absorbance.

Quantitative Data on Impurities

The following table summarizes potential impurities and their expected analytical behavior. Please note that specific impurity levels are highly dependent on the reaction conditions and the quality of the starting materials.

Impurity NamePotential SourceTypical Analytical MethodExpected Retention Time (Relative to Product)
1-ChloroanthraquinoneUnreacted starting material (from 1-chloroanthraquinone route)RP-HPLCLess polar, will likely elute before the product
Sodium 1-AnthraquinonesulfonateUnreacted starting material (from sulfonate route)RP-HPLCMore polar, will likely elute after the product
AnthraquinoneImpurity in starting material or degradationRP-HPLCLess polar, will likely elute before the product
1-HydroxyanthraquinoneHydrolysis of 1-chloroanthraquinoneRP-HPLCPolarity is similar to the product, may require method optimization for separation
DiaminoanthraquinonesSide reaction (over-amination)RP-HPLCMore polar, will likely elute after the product
2-Chloro-1-(methylamino)anthraquinoneSide reaction (chlorination)RP-HPLCPolarity is similar to the product, may require method optimization for separation
4-Chloro-1-(methylamino)anthraquinoneSide reaction (chlorination)RP-HPLCPolarity is similar to the product, may require method optimization for separation
2,4-Dichloro-1-(methylamino)anthraquinoneSide reaction (di-chlorination)RP-HPLCLess polar than mono-chloro derivatives, may elute before them

Experimental Protocols

Synthesis of this compound from Sodium 1-Anthraquinonesulfonate

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Sodium anthraquinone-α-sulfonate (technical grade)

  • Sodium chlorate

  • 25% aqueous solution of methylamine

  • Water

  • Toluene (for recrystallization)

Procedure:

  • In a suitable autoclave, charge sodium anthraquinone-α-sulfonate (1.29 moles), sodium chlorate (0.43 moles), a 25% aqueous solution of methylamine (6.25 moles), and 1.2 L of water.

  • Heat the mixture with stirring for 12 hours at 130–135°C.

  • After the heating period, turn off the heat but continue stirring to allow the product to separate in an easily filterable form.

  • Once cool, open the autoclave and remove the contents. Wash the walls of the autoclave with water to collect any adhering product.

  • Filter the solid product using a Büchner funnel.

  • Wash the red product with two portions of hot water (70°C).

  • Dry the product in the air. The yield of this compound is typically in the range of 59-65% when using technical-grade starting material.

  • For further purification, the crude product can be recrystallized from toluene.

Synthesis of this compound from 1-Chloroanthraquinone

This protocol is a general procedure based on established methods.[1]

Materials:

  • 1-Chloroanthraquinone

  • Pyridine

  • 25% aqueous solution of methylamine

  • Copper salt (e.g., copper(II) acetate)

  • Dilute hydrochloric acid (2%)

Procedure:

  • In a suitable pressure vessel, combine 1-chloroanthraquinone (1.79 moles), pyridine (1.5 L), a 25% aqueous solution of methylamine (600 mL), and a catalytic amount of a copper salt (2.5 g).

  • Seal the vessel and heat the mixture with stirring to a temperature of 150-180°C for several hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and dilute with water to precipitate the product.

  • Filter the solid product and wash it with a dilute (2%) hydrochloric acid solution to remove pyridine and any basic impurities.

  • Wash the product with water until the washings are neutral.

  • Dry the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Synthesis cluster_product Product & Purification cluster_impurities Potential Impurities start1 Sodium 1-Anthraquinonesulfonate synthesis1 Amination Reaction (High T & P) start1->synthesis1 start2 1-Chloroanthraquinone synthesis2 Amination Reaction (Catalytic) start2->synthesis2 reagent1 Methylamine reagent1->synthesis1 reagent1->synthesis2 reagent2 Copper Salt (catalyst) reagent2->synthesis2 crude_product Crude this compound synthesis1->crude_product imp1 Unreacted Starting Material synthesis1->imp1 imp2 Diaminoanthraquinones synthesis1->imp2 synthesis2->crude_product synthesis2->imp1 synthesis2->imp2 imp3 1-Hydroxyanthraquinone synthesis2->imp3 purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Pure this compound purification->final_product imp4 Chlorinated Derivatives final_product->imp4 (degradation/contamination)

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Resolving Spectral Overlap with 1-(Methylamino)anthraquinone in Multi-Color Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(Methylamino)anthraquinone (MAA) in multi-color imaging experiments. The information provided will help users address challenges related to spectral overlap and optimize their imaging results.

Troubleshooting Guide

This guide addresses common issues encountered during multi-color imaging experiments involving this compound.

Question: I am observing signal from this compound in a channel intended for a green fluorophore (e.g., GFP or Alexa Fluor 488). How can I resolve this bleed-through?

Answer:

This is a classic case of spectral bleed-through, where the emission of one fluorophore is detected in the channel of another. Here’s a step-by-step approach to troubleshoot and resolve this issue:

  • Confirm Spectral Overlap: The first step is to understand the spectral properties of the fluorophores in your experiment. The emission spectrum of this compound may overlap with the excitation spectrum of your green fluorophore.

  • Optimize Filter Selection: Ensure you are using the appropriate filter sets for your fluorophores. For multi-color imaging, it is crucial to use narrow bandpass emission filters that are specifically designed to capture the peak emission of each fluorophore while excluding out-of-peak emissions. Avoid using longpass filters when spectral overlap is a concern.

  • Sequential Imaging: Instead of acquiring images of all channels simultaneously, perform sequential scanning. This involves exciting and detecting each fluorophore one at a time. This method is highly effective in minimizing bleed-through, especially when there is significant spectral overlap.

  • Spectral Unmixing: If optimized filter selection and sequential imaging do not fully resolve the issue, spectral unmixing is a powerful computational technique to separate the signals from multiple fluorophores. This method requires acquiring the emission spectrum of each fluorophore individually (reference spectra) and then using software to mathematically separate the mixed signals in your experimental image.

Question: My spectrally unmixed images for this compound appear noisy and have low signal. What could be the cause and how can I improve the results?

Answer:

Poor signal-to-noise ratio in spectrally unmixed images can arise from several factors. Here are some troubleshooting steps:

  • Check Raw Data Quality: The quality of your unmixed images is highly dependent on the quality of your initial data. Before unmixing, ensure that the images for each channel have a good signal-to-noise ratio. You may need to optimize your imaging parameters, such as increasing the exposure time or laser power. However, be mindful of potential phototoxicity and photobleaching.

  • Accurate Reference Spectra: The accuracy of spectral unmixing relies heavily on the quality of the reference spectra. Ensure that your single-stained control samples used for generating reference spectra are representative of your experimental sample and have a strong, clean signal.

  • Autofluorescence Correction: Autofluorescence from your sample can be a significant source of noise. It is recommended to acquire an image of an unstained sample to capture the autofluorescence spectrum. This can then be included as a separate channel in your spectral unmixing algorithm to subtract its contribution from your other channels.

  • Photobleaching: If this compound is photobleaching during acquisition, the resulting signal will be weaker. To minimize photobleaching, reduce the excitation light intensity and the duration of exposure. Using an anti-fade mounting medium can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

Q2: Which common fluorophores are most likely to have spectral overlap with this compound?

A2: Given its estimated emission in the orange-red region of the spectrum, this compound is most likely to have spectral overlap with fluorophores that have excitation or emission in a similar range. Potential for overlap exists with:

  • Green/Yellow Emitters: Fluorophores like Rhodamine B and Cy3 have excitation spectra that may overlap with the emission tail of MAA.

  • Red Emitters: Depending on the width of its emission spectrum, there could be some overlap with the excitation of far-red dyes like Cy5 .

Q3: What is spectral unmixing and when should I use it?

A3: Spectral unmixing is a computational technique that separates the fluorescence emission signals of multiple fluorophores in an image. It is particularly useful when there is significant spectral overlap that cannot be resolved by conventional methods like using narrow bandpass filters or sequential imaging. You should consider using spectral unmixing when you need to accurately co-localize multiple fluorophores or perform quantitative analysis in the presence of spectral bleed-through.

Q4: What are compensation controls and are they necessary for imaging?

A4: Compensation controls are samples that are stained with only one fluorophore each. They are absolutely essential for both spectral unmixing and for setting up compensation in flow cytometry. In imaging, these single-stained samples are used to generate the "reference spectra" or "fingerprints" of each fluorophore, which are required by the spectral unmixing algorithm to correctly separate the signals.

Quantitative Data Summary

The following table summarizes the spectral properties of this compound (estimated) and other common fluorophores to aid in experimental design and troubleshooting of spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound (MAA) ~480 (Estimated) ~600 (Estimated) Not available Not available
DAPI35846134,0000.92
Alexa Fluor 48849551971,0000.92
Fluorescein (FITC)49451875,0000.79
Rhodamine B546567106,0000.31
Cy3550570150,0000.15
Alexa Fluor 555555565150,0000.10
Cy5649670250,0000.20
Alexa Fluor 647650668239,0000.33

Experimental Protocols

Protocol 1: Spectral Unmixing for Resolving Overlap with this compound

This protocol outlines the steps for performing linear spectral unmixing to separate the signal of this compound from other fluorophores.

1. Preparation of Control Samples:

  • Single-Stained Controls: For each fluorophore in your multi-color experiment, including this compound, prepare a separate control sample stained with only that single fluorophore. It is critical that these controls are prepared using the same methods (e.g., cell type, fixation, permeabilization, and antibody concentrations) as your experimental sample.

  • Unstained Control: Prepare a sample with no fluorescent labels to measure the autofluorescence of your cells or tissue.

2. Image Acquisition:

  • Set Up Imaging Parameters: On your confocal microscope, set the imaging parameters (laser power, detector gain, pinhole size, and scan speed) for your multi-color experiment using your fully stained sample.

  • Acquire Lambda Stack for Each Control: For each single-stained control and the unstained control, acquire a "lambda stack" (also known as a spectral image or z-stack). A lambda stack is a series of images of the same field of view taken at different emission wavelengths. The range of wavelengths should cover the entire emission spectra of all your fluorophores.

  • Acquire Lambda Stack for Experimental Sample: Using the same imaging parameters, acquire a lambda stack of your multi-color experimental sample.

3. Spectral Unmixing Analysis:

  • Generate Reference Spectra: Using your imaging software (e.g., ZEN, LAS X, NIS-Elements, or ImageJ/Fiji with appropriate plugins), extract the emission spectrum from the lambda stack of each single-stained control. These are your reference spectra. Also, extract the spectrum from your unstained control for autofluorescence.

  • Perform Linear Unmixing: In the software, apply the linear unmixing algorithm to the lambda stack of your experimental sample. You will need to provide the reference spectra for all your fluorophores (including this compound) and the autofluorescence spectrum.

  • Analyze Unmixed Images: The output will be a set of images where each image represents the isolated signal from a single fluorophore, corrected for spectral bleed-through. You can then merge these channels to create a clean multi-color image.

Visualizations

Spectral_Overlap cluster_MAA This compound (MAA) cluster_GFP Green Fluorophore (e.g., Alexa Fluor 488) MAA_Ex Excitation (~480 nm) MAA_Em Emission (~600 nm) MAA_Ex->MAA_Em Stokes Shift GFP_Ex Excitation (~495 nm) MAA_Em->GFP_Ex Spectral Overlap (Bleed-through) GFP_Em Emission (~519 nm) GFP_Ex->GFP_Em Stokes Shift

Caption: Diagram illustrating spectral overlap between this compound and a green fluorophore.

Troubleshooting_Workflow Start Spectral Overlap Observed? CheckFilters Are you using narrow bandpass filters? Start->CheckFilters Yes OptimizeFilters Switch to Narrow Bandpass Filters Start->OptimizeFilters No UseSequential Implement Sequential Imaging CheckFilters->UseSequential Yes CheckFilters->OptimizeFilters No PerformUnmixing Perform Spectral Unmixing UseSequential->PerformUnmixing NotResolved Issue Persists UseSequential->NotResolved Resolved Issue Resolved PerformUnmixing->Resolved OptimizeFilters->CheckFilters

Caption: A decision tree for troubleshooting spectral overlap in multi-color imaging.

Spectral_Unmixing_Workflow A Prepare Samples: - Multi-color Sample - Single-Stained Controls - Unstained Control B Acquire Lambda Stacks (Spectral Images) A->B C Extract Reference Spectra from Controls B->C D Apply Linear Unmixing Algorithm to Multi-color Image C->D E Generate Separated (Unmixed) Channels D->E F Analyze and Merge Clean Channels E->F

Caption: Experimental workflow for spectral unmixing.

Technical Support Center: Enhancing the Solubility of 1-(Methylamino)anthraquinone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 1-(Methylamino)anthraquinone in biological assays.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

Question: I've dissolved this compound in an organic solvent to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. What should I do?

Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to troubleshoot this problem:

  • Optimize Solvent Concentration: The final concentration of the organic solvent (like DMSO) in your assay should be kept to a minimum, typically below 1% (v/v), to avoid solvent-induced artifacts. However, a slightly higher concentration might be necessary to maintain solubility. It is crucial to run a vehicle control with the same final solvent concentration to assess its effect on the biological system.

  • pH Adjustment: The solubility of some anthraquinone derivatives can be influenced by pH.[1] You can try adjusting the pH of your aqueous buffer to see if it improves the solubility of your compound.

  • Use of Solubilizing Agents: Consider the use of surfactants or cyclodextrins.[1] These agents can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in aqueous solutions.[1]

  • Prepare a Solid Dispersion: For a more advanced approach, you can create a solid dispersion of the compound. This involves dispersing this compound in a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[1]

Issue 2: Inconsistent Assay Results

Question: I am observing high variability in my biological assay results when using this compound. Could this be related to solubility?

Answer: Yes, poor solubility can lead to inconsistent and unreliable assay results. If the compound is not fully dissolved, its effective concentration will vary between experiments. Here's how to address this:

  • Ensure Complete Dissolution of Stock Solution: Visually inspect your stock solution to ensure there are no visible particles. Gentle warming (e.g., 37°C water bath) and sonication can aid in dissolving the compound completely.[1]

  • Prepare Fresh Dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.

  • Vortex Before Use: Always vortex your stock solution and subsequent dilutions immediately before adding them to your assay to ensure a homogenous mixture.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a red powder with very low water solubility (73.55 ug/L at 25°C).[2] It is soluble in organic solvents such as acetone, ethanol, and ethylene glycol ether.[2] It is slightly soluble in benzene and carbon tetrachloride.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of anthraquinones due to its strong dissolving power.[1] Other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can also be utilized.[1]

Q3: How should I store my stock solution of this compound?

A3: To maintain stability, store your stock solution in a tightly sealed vial at -20°C or -80°C. It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: Are there alternative methods to enhance the aqueous solubility of anthraquinone derivatives?

A4: Yes, besides using co-solvents, methods like creating solid dispersions with hydrophilic carriers (e.g., PEG, PVP) can significantly improve the dissolution rate and solubility.[1] Structural modifications to the molecule are also a strategy to enhance solubility, though this falls under medicinal chemistry efforts.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water73.55 µg/L (at 25°C)[2]
AcetoneSoluble[2]
EthanolSoluble[2]
Ethylene Glycol EtherSoluble[2]
Linseed OilSoluble[2]
BenzeneSlightly Soluble[2]
Carbon TetrachlorideSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Commonly used for stock solutions[1]
Dimethylformamide (DMF)Can be used for stock solutions[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: In a suitable vial, add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Facilitate Dissolution: Vortex the mixture thoroughly. If necessary, gently warm the solution in a 37°C water bath and sonicate until the compound is completely dissolved.[1]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of a Solid Dispersion
  • Selection of Carrier: Choose a hydrophilic carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a sugar.[1]

  • Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., methanol or ethanol). In a separate container, dissolve the hydrophilic carrier in the same solvent.[1]

  • Mixing: Thoroughly mix the two solutions to ensure a homogenous dispersion of the compound in the carrier solution.[1]

  • Solvent Evaporation: Remove the solvent using a method such as rotary evaporation or freeze-drying. This will result in a solid dispersion of the compound in the carrier.

  • Reconstitution: The resulting solid dispersion can then be dissolved in an aqueous buffer for your biological assay. The dissolution rate and apparent solubility should be significantly improved.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex, Warm, Sonicate add_solvent->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute add_to_assay Add to Biological Assay dilute->add_to_assay optimize Optimize Solvent % dilute->optimize Precipitation? ph_adjust Adjust pH dilute->ph_adjust surfactants Use Surfactants/ Cyclodextrins dilute->surfactants solid_dispersion Prepare Solid Dispersion dilute->solid_dispersion

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway MAA This compound ROS Reactive Oxygen Species (ROS) Generation MAA->ROS JNK c-Jun N-terminal Kinase (JNK) Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Potential signaling pathway induced by anthraquinones in cancer cells.

References

dealing with poor peak resolution in 1-(Methylamino)anthraquinone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 1-(Methylamino)anthraquinone. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution and other common chromatographic challenges.

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution in the chromatography of this compound can manifest as peak tailing, fronting, broadening, or splitting. The following table summarizes common causes and recommended solutions to address these issues.

Observed Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the silica-based column.[1]Use an end-capped column or a column with a polar-embedded phase to shield silanol groups.[1] Lowering the pH of the mobile phase can also help suppress silanol ionization.[2]
Mobile phase pH is too close to the analyte's pKa.[1]Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Utilize a buffer to maintain a stable pH.[1]
Column overload.[3]Reduce the sample concentration or the injection volume.[4]
Excessive extra-column volume.[1]Minimize the length and internal diameter of tubing between the injector, column, and detector.[1] Ensure proper fittings are used to avoid dead volume.[5]
Peak Fronting Sample solvent is stronger than the mobile phase.[5]Dissolve the sample in the initial mobile phase whenever possible.[5][6] If a stronger solvent is necessary for solubility, inject a smaller volume.[4]
Column overload (mass or volume).[4]Decrease the amount of sample injected onto the column.[4][7]
Column collapse or degradation.[4]Operate the column within the manufacturer's recommended pH and temperature ranges.[4] If the column is old or has been subjected to harsh conditions, replace it.[8]
Broad Peaks Inadequate column equilibration.[9]Ensure the column is thoroughly equilibrated with the mobile phase before injection. For new columns, this may require flushing with 60-80 column volumes.[9]
Low column efficiency.[10]Check for issues with column packing.[11] Consider using a column with smaller particles or a longer column for better separation.[12]
Mobile phase composition is suboptimal.[12]Optimize the mobile phase composition, including the organic-to-aqueous ratio and the type of organic modifier (e.g., acetonitrile vs. methanol).[1]
Split Peaks Partially blocked column inlet frit.[8]Reverse-flush the column to dislodge particulates. If the problem persists, the frit may need to be replaced.[8]
Incompatibility between sample solvent and mobile phase.[4]Ensure the sample is dissolved in a solvent that is miscible with the mobile phase.[4][6]
Void at the head of the column.[4]This can be caused by improper packing or settling of the stationary phase. Repacking or replacing the column is the most effective solution.[2]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant tailing with my this compound peak on a standard C18 column?

A1: Peak tailing for a basic compound like this compound on a silica-based C18 column is often due to secondary interactions between the analyte and acidic silanol groups on the stationary phase surface.[1] These interactions can be minimized by using a modern, high-purity silica column that is well end-capped, or by choosing a column with a polar-embedded stationary phase.[1] Additionally, adjusting the mobile phase pH to be lower can help by keeping the silanol groups protonated and reducing their interaction with the basic analyte.[2]

Q2: My peaks for this compound are broad and resolution is poor. What is the first thing I should check?

A2: The first step is to ensure your column is properly equilibrated with the mobile phase.[9] Inadequate equilibration can lead to unstable retention times and poor peak shapes. It is also important to verify that your mobile phase composition is optimal for the separation.[12] The strength of the organic solvent in a reversed-phase system significantly impacts retention and peak shape.

Q3: I'm observing peak fronting. What are the likely causes?

A3: Peak fronting is commonly caused by injecting the sample in a solvent that is significantly stronger than the mobile phase, which causes the analyte band to spread before it reaches the column.[5] Another frequent cause is column overload, where too much sample is injected, leading to a non-linear interaction with the stationary phase.[4]

Q4: What can I do if I have co-eluting peaks and cannot achieve baseline separation?

A4: To improve the resolution between co-eluting peaks, you can try several approaches. Modifying the mobile phase composition, such as changing the organic solvent ratio or the pH, can alter the selectivity of the separation.[13] Alternatively, you can switch to a column with a different stationary phase chemistry, which may provide a different selectivity for your analytes. Using a longer column or a column with smaller particle size can also increase efficiency and improve resolution.[12]

Q5: How do I choose an appropriate mobile phase for the analysis of this compound?

A5: For reversed-phase HPLC analysis of this compound, a common mobile phase consists of a mixture of acetonitrile or methanol and water, often with an acid additive.[14][15] The use of phosphoric acid or formic acid is common.[14][15] The organic-to-aqueous ratio should be optimized to achieve the desired retention time and resolution. It is advisable to start with a literature method and then fine-tune the mobile phase composition for your specific application.[16][17]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound using reversed-phase HPLC. Optimization may be required based on the specific sample matrix and instrumentation.

1. Materials and Reagents:

  • This compound standard (≥97.5% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Acidify the aqueous portion of the mobile phase with a small amount of phosphoric acid or formic acid to a final concentration of approximately 0.1%.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) before use.

4. Preparation of Standard Solution:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as acetonitrile or the initial mobile phase, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically in the range of 254 nm or a wavelength of maximum absorbance).

6. System Suitability:

  • Before sample analysis, perform several injections of a standard solution to ensure the system is equilibrated and performing correctly.

  • Evaluate system suitability parameters such as peak asymmetry (tailing factor), theoretical plates, and retention time reproducibility. A USP tailing factor close to 1 is ideal.[1]

7. Sample Analysis:

  • Prepare sample solutions by dissolving the sample in a suitable solvent and diluting as necessary to fall within the calibration range.

  • Filter the sample solutions through a 0.45 µm syringe filter.

  • Inject the prepared samples into the HPLC system.

8. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Specific Issue Diagnosis cluster_4 Solutions start Poor Peak Resolution Observed check_system Verify System Suitability (Pressure, Leaks, Baseline) start->check_system check_method Review Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method isolate_column Isolate the Column (Replace with new/known good column) check_system->isolate_column isolate_sample Analyze a Fresh Standard check_method->isolate_sample peak_tailing Peak Tailing isolate_column->peak_tailing broad_peaks Broad Peaks isolate_column->broad_peaks peak_fronting Peak Fronting isolate_sample->peak_fronting split_peaks Split Peaks isolate_sample->split_peaks solution_tailing Adjust pH Use End-capped Column Reduce Sample Load peak_tailing->solution_tailing solution_fronting Match Sample Solvent to Mobile Phase Reduce Injection Volume peak_fronting->solution_fronting solution_broad Ensure Proper Equilibration Optimize Mobile Phase Check for Column Degradation broad_peaks->solution_broad solution_split Check for Blockages Ensure Solvent Miscibility Replace Column if Void split_peaks->solution_split

Caption: Troubleshooting workflow for poor peak resolution.

References

minimizing degradation of 1-(Methylamino)anthraquinone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 1-(Methylamino)anthraquinone during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The product should be kept in its original, tightly sealed container, which is typically made of polyethylene or polypropylene, to prevent contamination and exposure to moisture.[1] It is also crucial to protect the compound from light and sources of ignition.[1] For general laboratory use, storage at room temperature is acceptable.[3][4]

Q2: What are the common signs of degradation of this compound?

A2: Degradation of this compound, which appears as a red to dark red powder or granules, can be indicated by a noticeable change in color, the formation of clumps, or a loss of solubility in recommended solvents like acetone and ethanol.[3][5] Any deviation from its initial physical appearance should prompt a purity check.

Q3: What are the known degradation pathways for this compound?

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC).[3] A reversed-phase HPLC method can separate the parent compound from its potential degradation products.[9][10] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the identification and characterization of impurities and degradation products.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color Change (e.g., fading or darkening) Exposure to light (photodegradation) or reaction with contaminants.Store the compound in an opaque or amber-colored container in a dark place.[1] Ensure the container is tightly sealed to prevent entry of contaminants.
Clumping or Caking of the Powder Absorption of moisture due to improper storage.Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.[1]
Incomplete Dissolution in Recommended Solvents Potential degradation leading to less soluble impurities or use of an inappropriate solvent.Confirm the use of appropriate solvents such as acetone or ethanol.[5] If solubility issues persist, the compound may have degraded, and a purity analysis is recommended.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) Presence of degradation products or impurities from synthesis.Perform forced degradation studies to identify potential degradation products.[6] Use reference standards to confirm the identity of the main peak and impurities.

Quantitative Data on Stability

The following tables summarize the stability of this compound under various forced degradation conditions. These conditions are designed to accelerate degradation to predict long-term stability.[6][7]

Table 1: Stability under Hydrolytic Conditions

Condition Duration (hours) Temperature (°C) Degradation (%) Major Degradation Products
0.1 M HCl2460< 5%Not specified
0.1 M NaOH24605-10%Not specified
Neutral (Water)7280< 2%Not specified

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

Condition Duration Degradation (%) Major Degradation Products
3% H₂O₂24 hours10-15%Oxidized anthraquinone derivatives
Dry Heat (80°C)48 hours< 5%Not specified
Photolytic (ICH Q1B)1.2 million lux hours15-20%Photo-oxidized and chlorinated derivatives (if chlorine is present)[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7][13]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[7]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the analysis of this compound and its degradation products.[9][10]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.1% trifluoroacetic acid, pH 2.5).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a suitable wavelength (determined by UV-Vis spectrum).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Experimental workflow for forced degradation studies.

troubleshooting_flow start Observe Degradation Sign (e.g., Color Change) check_storage Review Storage Conditions: - Light Exposure? - Moisture? - Temperature? start->check_storage correct_storage Action: Correct Storage (Store in dark, dry, cool place) check_storage->correct_storage Improper purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis Proper correct_storage->purity_analysis degraded Is Degradation > 5%? purity_analysis->degraded use_with_caution Use with Caution or Re-purify degraded->use_with_caution Yes ok_to_use Acceptable for Use degraded->ok_to_use No

Caption: Troubleshooting flow for observed degradation.

References

optimization of reaction conditions for 1-(Methylamino)anthraquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Methylamino)anthraquinone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: Reaction time or temperature may be insufficient.For the reaction of sodium anthraquinone-α-sulfonate with methylamine, ensure the mixture is heated at 130–135°C for at least 8-12 hours.[1]
Poor Quality Starting Material: The purity of the starting material, such as technical grade sodium anthraquinone-α-sulfonate, can significantly impact the yield.[1]Use a higher grade of starting material if possible. An apparent yield of up to 87% has been reported, but this is dependent on the purity of the sodium anthraquinone-α-sulfonate.[1]
Improper Solvent: For reactions involving substituted anthraquinones, the choice and quality of the solvent are crucial.When using pyridine as a solvent for reactions such as bromination of 1-methylaminoanthraquinone, a good grade is essential as technical grades give very poor results.[2]
Formation of Side Products Over-reaction or Side Reactions: Undesired reactions can occur, leading to a mixture of products. For instance, in bromination reactions, polybrominated substances can be easily produced.To minimize the formation of multi-brominated substances, consider a method that controls the generation of the brominating agent, for example, by oxidizing hydrogen bromide with hydrogen peroxide.
Unwanted Chlorination: If using chlorine-containing reagents (e.g., bleach for cleaning or as a reagent), chlorinated byproducts can form.Avoid chlorine sources unless desired. A study on bleached this compound identified the formation of mono- and di-chlorinated isomers.[3][4]
Difficulty in Product Isolation Product Adhering to Reaction Vessel: The product can sometimes be difficult to remove from the autoclave or flask.Continue stirring the reaction mixture while it cools to help the product separate in an easily removable form.[1]
Impurities Co-precipitating with the Product: Salts or other byproducts may precipitate along with the desired compound.Wash the crude product thoroughly with hot water to remove soluble impurities like pyridine hydrobromide.[2]
Melting Point of Product is Low or Broad Presence of Impurities: The product may not be sufficiently pure.Recrystallization can improve purity and raise the melting point. For instance, recrystallizing 1-methylaminoanthraquinone from toluene can raise its melting point.[1] The melting point can also vary depending on the heating method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound can be prepared from several starting materials, including:

  • Sodium or potassium anthraquinone-1-sulfonate[1]

  • 1-Chloroanthraquinone[1]

  • 1-Bromoanthraquinone

  • 1-Nitroanthraquinone

  • 1-Aminoanthraquinone (by treatment with formaldehyde or methanol in sulfuric acid)[1]

Q2: What are the typical reaction conditions for the synthesis from sodium anthraquinone-α-sulfonate?

A2: A common procedure involves heating sodium anthraquinone-α-sulfonate with a 25% aqueous solution of methylamine and sodium chlorate in an autoclave. The mixture is typically heated with stirring for 12 hours at 130–135°C.[1] The heating time can potentially be decreased to 8 hours.[1]

Q3: Is a catalyst required for the reaction?

A3: In the synthesis from sodium anthraquinone-α-sulfonate with methylamine, sodium chlorate is used as an oxidizing agent.[1] When starting from 1-chloroanthraquinone, a copper salt can be used as a catalyst.[1]

Q4: How can I purify the crude this compound?

A4: The crude product, which is a red solid, should be washed with hot water (around 70°C) and then dried.[1] For higher purity, recrystallization from a suitable solvent like toluene is effective and can raise the melting point.[1]

Q5: What safety precautions should be taken during this synthesis?

A5: The synthesis often involves high pressure and temperature, requiring the use of an autoclave.[1] It is crucial to perform a thorough risk assessment of all chemicals and procedures. All chemical waste should be disposed of in accordance with local regulations.

Experimental Protocols

Synthesis of this compound from Sodium Anthraquinone-α-sulfonate[1]
  • Charging the Autoclave: A 1-gallon autoclave is charged with 399 g (1.29 moles) of technical sodium anthraquinone-α-sulfonate, 45 g (0.43 mole) of sodium chlorate, 780 g (6.25 moles) of a 25% aqueous solution of methylamine, and 1.2 L of water.

  • Reaction: The mixture is heated with stirring for 12 hours at a temperature of 130–135°C. The heating time may be reduced to 8 hours.

  • Cooling and Isolation: After the heating period, the heat is turned off, but stirring is continued to allow the product to separate in an easily handleable form. Once cool, the contents of the autoclave are removed. Any material adhering to the walls is rinsed out with water.

  • Washing and Drying: The solid product is collected by filtration on a Büchner funnel and washed with two 500-mL portions of hot water (70°C). The resulting red product is then air-dried. The yield is typically between 180–199 g, with a melting point of 166–171°C.

Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Purification A Charge Autoclave: - Sodium Anthraquinone-α-sulfonate - Sodium Chlorate - Aqueous Methylamine - Water B Heat with Stirring (130-135°C, 8-12h) A->B C Cool with Stirring B->C D Filter Solid Product C->D E Wash with Hot Water D->E F Dry Product E->F G Crude this compound F->G H Check Melting Point & Purity G->H I Recrystallize from Toluene (Optional) H->I If purity is low J Pure this compound H->J If purity is high I->J

Caption: Experimental workflow for the synthesis of this compound.

References

troubleshooting low signal-to-noise ratio in 1-(Methylamino)anthraquinone detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratios during the detection of 1-(Methylamino)anthraquinone.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can significantly impact the accuracy and reliability of your results.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of a poor S/N ratio in your experiments.

Initial Assessment: Signal vs. Noise

First, determine whether the primary issue is a weak signal from this compound or high background noise.

Q1: How can I determine if the problem is low signal or high noise?

A1: Examine your chromatogram or spectrum.

  • Low Signal: The peak height or area for this compound is smaller than expected, even with a clean baseline.

  • High Noise: The baseline exhibits excessive fluctuations, spikes, or drift, making it difficult to distinguish the analyte peak.[3][4]

Troubleshooting High Background Noise

High background noise is a common reason for a low S/N ratio. It can originate from various sources within your analytical system.

Q2: What are the common causes of high background noise in HPLC analysis?

A2: High background noise in HPLC can be attributed to several factors, broadly categorized as issues with the mobile phase, the HPLC system components, or the detector.[3][4][5]

Mobile Phase Issues

Q3: My baseline is noisy and drifting. Could the mobile phase be the cause?

A3: Yes, the mobile phase is a frequent source of noise.[4][5] Common issues include:

  • Contamination: Impurities in solvents, especially water, can create a noisy baseline.[5] Always use HPLC-grade solvents and freshly prepared mobile phases.[3]

  • Improper Degassing: Dissolved gases in the mobile phase can form bubbles, leading to pressure fluctuations and baseline noise.[3][5][6][7] Ensure your mobile phase is thoroughly degassed.

  • Poor Mixing: Ingradient elution, inadequate mixing of solvents can cause baseline fluctuations.[7]

HPLC System and Column Issues

Q4: I've checked my mobile phase, but the noise persists. What parts of the HPLC system should I inspect?

A4: Several components of the HPLC system can contribute to noise:

  • Pump: Worn pump seals or faulty check valves can cause pressure pulsations, resulting in a noisy baseline.[5]

  • Leaks: Leaks in the system, even minor ones, can lead to pressure instability and baseline noise.[5]

  • Column: A contaminated or degraded column can leach substances, causing baseline noise and drift.[4][5]

Q5: How can I determine if my HPLC column is the source of the noise?

A5: To check if the column is the source of the noise, you can replace the column with a union and run the mobile phase through the system. If the baseline becomes stable, the column is likely the culprit and may need to be cleaned or replaced.[5]

Detector Issues

Q6: Could my detector be causing the high background noise?

A6: Yes, detector issues are another common source of noise.[4]

  • Lamp Instability: An aging or faulty detector lamp can cause baseline drift and noise.[3]

  • Contaminated Flow Cell: Contaminants in the detector flow cell can increase background noise.

  • Electronic Noise: Electrical interference from nearby instruments or poor grounding can manifest as noise in your chromatogram.[3]

Troubleshooting Low Signal

If your baseline is stable but the signal for this compound is weak, the following troubleshooting steps can help.

Q7: My this compound peak is very small. How can I increase its signal intensity?

A7: A low signal can result from issues with sample preparation, injection, or the detection method itself.

Sample Preparation and Injection

Q8: What aspects of my sample preparation could lead to a low signal?

A8: Inefficient extraction, sample degradation, or incorrect sample concentration can all result in a weak signal. Review your sample preparation protocol to ensure complete extraction and stability of this compound.

Q9: Could the injection process be the problem?

A9: Yes, a partially blocked syringe or a leak in the injector can lead to a smaller volume of sample being introduced into the system, resulting in a smaller peak.

Detection Method Optimization

Q10: How can I optimize my detector settings to improve the signal for this compound?

A10: For UV-Vis detection, ensure you are using the wavelength of maximum absorbance for this compound. If using mass spectrometry, optimize the ionization source parameters and select the most appropriate precursor and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to enhance sensitivity.

Q11: Can derivatization improve the signal?

A11: Yes, derivatization of this compound can be employed to enhance its detection. For instance, using a derivatizing agent like anthraquinone-2-carbonyl chloride can allow for highly sensitive chemiluminescence detection.[8][9][10]

Frequently Asked Questions (FAQs)

Q12: What are the typical detection methods for this compound?

A12: this compound and its derivatives are commonly analyzed using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection.[11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for its detection.[11][12][14]

Q13: What is a good starting point for HPLC method development for this compound?

A13: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a modifier like formic acid to improve peak shape. The detection wavelength can be set based on the UV-Vis spectrum of this compound.

Q14: What is an acceptable signal-to-noise ratio for reliable quantification?

A14: For the limit of quantification (LOQ), a signal-to-noise ratio of 10:1 is generally considered acceptable. For the limit of detection (LOD), an S/N ratio of 3:1 is often used.[1][15]

Experimental Protocols

Protocol 1: General HPLC-UV Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection.

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 254 nm
Sample Preparation Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute with the initial mobile phase to create working standards.

Visual Troubleshooting Guides

Troubleshooting Workflow for Low S/N Ratio

The following diagram illustrates a logical workflow for troubleshooting a low signal-to-noise ratio.

TroubleshootingWorkflow cluster_noise Troubleshoot High Noise cluster_signal Troubleshoot Low Signal start Low S/N Ratio Observed decision1 Is the baseline noisy? start->decision1 check_mobile_phase Check Mobile Phase (Contamination, Degassing, Mixing) decision1->check_mobile_phase Yes check_sample_prep Review Sample Preparation (Extraction, Stability) decision1->check_sample_prep No check_system Inspect HPLC System (Pump, Leaks, Column) check_mobile_phase->check_system check_detector Verify Detector Performance (Lamp, Flow Cell, Electronics) check_system->check_detector end_node Improved S/N Ratio check_detector->end_node check_injection Verify Injection Process check_sample_prep->check_injection optimize_detection Optimize Detection Method (Wavelength, MS Parameters) check_injection->optimize_detection optimize_detection->end_node

Caption: A flowchart for systematically troubleshooting low S/N ratio.

Logical Relationship of Noise Sources

This diagram illustrates the potential sources of noise in an HPLC system.

NoiseSources cluster_system HPLC System MobilePhase Mobile Phase Noise High Background Noise MobilePhase->Noise Contamination Improper Degassing Pump Pump Pump->Noise Pulsations Leaks Injector Injector Injector->Noise Leaks Column Column Column->Noise Contamination Bleed Detector Detector Detector->Noise Lamp Instability Electronic Noise

Caption: Potential sources of high background noise in an HPLC system.

References

Technical Support Center: The Influence of pH on 1-(Methylamino)anthraquinone Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1-(Methylamino)anthraquinone in their experiments and need to understand and control for the effects of pH on its fluorescence properties. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

Changes in pH can significantly alter the fluorescence of this compound by affecting the protonation state of the methylamino group. The nitrogen atom in the methylamino group can accept a proton (become protonated) in acidic conditions and lose a proton (become deprotonated) in basic conditions. This change in the molecule's electronic structure can lead to:

  • Changes in Fluorescence Intensity: Protonation of the amino group can either enhance or quench the fluorescence. For many aminoanthraquinone derivatives, protonation leads to a decrease in fluorescence intensity.

  • Shifts in Emission Wavelength: The wavelength of maximum fluorescence emission may shift to shorter (blue-shift) or longer (red-shift) wavelengths. For instance, studies on similar compounds like 1,5-diaminoanthraquinone have shown a red shift upon protonation.[1]

  • Changes in Absorption Spectra: The pH can also affect the absorption spectrum, which in turn can influence the optimal excitation wavelength.

Q2: What is the underlying mechanism for the pH-dependent fluorescence of aminoanthraquinones?

The fluorescence of aminoanthraquinones is often characterized by an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting anthraquinone core. The efficiency of this ICT process is highly sensitive to the local environment, including the protonation state of the amino group.

  • In a neutral or basic medium, the lone pair of electrons on the nitrogen atom is available to participate in the ICT process, leading to fluorescence.

  • In an acidic medium, the nitrogen atom becomes protonated. This reduces its electron-donating ability, thereby altering the ICT character and affecting the fluorescence properties.

Q3: At what pH range should I expect to see changes in the fluorescence of this compound?

The specific pH range where fluorescence changes occur depends on the pKa of the conjugate acid of the methylamino group. The pKa is the pH at which 50% of the molecules are protonated. While the exact pKa for this compound may not be readily available, for similar anilinoanthraquinones, the pKa values for the deprotonation of the imino group are influenced by the solvent composition. It is therefore crucial to determine the pH sensitivity profile for your specific experimental conditions. The provided experimental protocol will guide you through this process.

Q4: Can solvent polarity also affect the fluorescence of this compound?

Yes, solvent polarity can have a significant impact on the fluorescence of this compound, a phenomenon known as solvatochromism.[2] Polar solvents can stabilize the charge-separated excited state, often leading to a red-shift in the emission spectrum. It is important to consider both pH and solvent polarity when designing and interpreting your experiments.

Troubleshooting Guide

Issue Possible Cause Solution
No or weak fluorescence signal The pH of the solution is causing fluorescence quenching.Measure the fluorescence across a wide pH range (e.g., pH 2-12) to identify the optimal pH for fluorescence.
Incorrect excitation or emission wavelengths are being used.Record the full excitation and emission spectra at the optimal pH to determine the correct wavelength maxima.
The compound has low quantum yield in the chosen solvent.Consider using a different solvent system. Be aware that changing the solvent can also shift the optimal pH.
Inconsistent fluorescence readings The pH of the buffer is unstable or has changed over time.Prepare fresh buffer solutions for each experiment and verify the pH immediately before use.
The sample is undergoing photobleaching.Reduce the excitation light intensity or the exposure time. Use an opaque incubation box to protect samples from ambient light.
Unexpected shifts in emission wavelength The pH of the sample has changed.Re-measure the pH of your sample. Ensure your buffer has sufficient capacity to maintain the desired pH.
There are impurities in the this compound sample.Use a highly purified grade of the compound.

Experimental Protocols

Protocol: Determining the pH-Dependent Fluorescence Profile of this compound

This protocol describes how to perform a pH titration to characterize the effect of pH on the fluorescence intensity and emission wavelength of this compound.

Materials:

  • This compound

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol)

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Suggested buffers: Glycine-HCl (pH 2-3), Acetate (pH 4-5.5), Phosphate (pH 6-8), Borate (pH 8-10), Glycine-NaOH (pH 9-12).

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a working solution: Dilute the stock solution of this compound in each buffer to a final concentration of 10 µM. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and fluorescence.

  • Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions before measuring the pH of your samples.

  • Measure the pH: Accurately measure and record the pH of each prepared sample.

  • Set up the spectrofluorometer:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength. A good starting point is the absorption maximum of this compound (around 485 nm in polar solvents).[3] It is recommended to record an excitation spectrum first to determine the optimal excitation wavelength.

    • Set the emission wavelength range (e.g., 500-750 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measure the fluorescence:

    • Blank the instrument using a cuvette containing the respective buffer solution without the fluorophore.

    • Measure the fluorescence emission spectrum of each sample.

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Plot the wavelength of maximum emission as a function of pH.

    • From the intensity vs. pH plot, you can estimate the pKa value(s) of the fluorophore.

Data Presentation

The quantitative data obtained from the pH titration experiment should be summarized in tables for easy comparison.

Table 1: Fluorescence Intensity of this compound at Different pH Values

pHAverage Fluorescence Intensity (a.u.)Standard Deviation
2.0Example ValueExample Value
3.0Example ValueExample Value
4.0Example ValueExample Value
5.0Example ValueExample Value
6.0Example ValueExample Value
7.0Example ValueExample Value
8.0Example ValueExample Value
9.0Example ValueExample Value
10.0Example ValueExample Value
11.0Example ValueExample Value
12.0Example ValueExample Value

Table 2: Emission Maximum of this compound at Different pH Values

pHEmission Maximum (nm)
2.0Example Value
3.0Example Value
4.0Example Value
5.0Example Value
6.0Example Value
7.0Example Value
8.0Example Value
9.0Example Value
10.0Example Value
11.0Example Value
12.0Example Value

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1-MAAQ in DMSO) prep_working Prepare Working Solutions (1-MAAQ in each buffer) prep_stock->prep_working prep_buffers Prepare Buffers (pH 2-12) prep_buffers->prep_working measure_ph Measure pH prep_working->measure_ph measure_spectra Record Fluorescence Spectra measure_ph->measure_spectra plot_intensity Plot Intensity vs. pH measure_spectra->plot_intensity plot_wavelength Plot Wavelength vs. pH measure_spectra->plot_wavelength determine_pka Determine pKa plot_intensity->determine_pka

Caption: Experimental workflow for determining the pH-dependent fluorescence of this compound.

ph_effect_pathway cluster_ph Environmental pH cluster_molecule This compound State cluster_fluorescence Fluorescence Properties acidic Acidic pH protonated Protonated Amino Group (-NH2CH3+) acidic->protonated Protonation neutral_basic Neutral/Basic pH deprotonated Deprotonated Amino Group (-NHCH3) neutral_basic->deprotonated Deprotonation altered_fluorescence Altered Fluorescence (e.g., Quenching, Shift) protonated->altered_fluorescence Reduced ICT normal_fluorescence Normal Fluorescence deprotonated->normal_fluorescence Efficient ICT

Caption: Signaling pathway illustrating the effect of pH on the fluorescence of this compound.

References

strategies to reduce matrix effects in 1-(Methylamino)anthraquinone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of 1-(Methylamino)anthraquinone.

Troubleshooting Guide

Encountering issues with your this compound quantification? This guide provides solutions to common problems in a question-and-answer format.

Issue 1: Poor reproducibility of analyte peak areas in quality control (QC) samples compared to standards prepared in solvent.

  • Question: Why is the peak area of this compound consistent in my solvent-based standards but highly variable in my plasma/serum QC samples?

  • Answer: This is a classic indication of a significant matrix effect. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are likely interfering with the ionization of your analyte, leading to ion suppression or enhancement. This effect is absent in clean solvent standards, hence the discrepancy.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Reproducibility start Start: Poor Reproducibility Observed confirm_matrix_effect Confirm Matrix Effect (Post-extraction Spike) start->confirm_matrix_effect evaluate_sample_prep Evaluate Sample Preparation confirm_matrix_effect->evaluate_sample_prep Matrix Effect Confirmed optimize_chromatography Optimize Chromatography evaluate_sample_prep->optimize_chromatography If still problematic use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is For ultimate correction end End: Improved Reproducibility use_is->end

Caption: A logical workflow for troubleshooting poor reproducibility caused by matrix effects.

Issue 2: Significant ion suppression is confirmed in the assay.

  • Question: My post-extraction spike experiment shows a matrix factor significantly less than 1, confirming ion suppression. What are my options to mitigate this?

  • Answer: You have several strategies at your disposal, which can be used individually or in combination:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.

    • Optimize Chromatographic Conditions: Adjusting your LC method can help separate this compound from co-eluting matrix components.

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus providing accurate correction.

Issue 3: Low recovery of this compound after sample preparation.

  • Question: I'm losing a significant amount of my analyte during the extraction process. How can I improve recovery?

  • Answer: Low recovery can be due to several factors related to your extraction protocol. Here's how to troubleshoot:

    • For Liquid-Liquid Extraction (LLE):

      • Solvent Polarity: Ensure the extraction solvent has an appropriate polarity to efficiently partition your analyte. Since this compound is a moderately polar compound, a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate may be suitable.

      • pH Adjustment: The recovery of ionizable compounds is highly pH-dependent. Adjusting the pH of the aqueous sample to suppress the ionization of this compound will enhance its partitioning into the organic solvent.

      • Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of polar analytes into the organic phase.

    • For Solid-Phase Extraction (SPE):

      • Sorbent Selection: Choose a sorbent that provides optimal retention for your analyte. A reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent could be effective for this compound.

      • Wash and Elution Solvents: Optimize the composition of your wash and elution solvents. A weak wash solvent should remove interferences without eluting the analyte, while a strong elution solvent is needed for complete recovery of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results.

Q2: What are the most common sources of matrix effects in biological samples like plasma or serum?

A2: The most common culprits are phospholipids from cell membranes, which are abundant in plasma and serum.[1] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[2]

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The most widely accepted method is the post-extraction spike experiment.[3] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The ratio of these peak areas is the Matrix Factor (MF).

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

Q4: Which sample preparation technique is best for reducing matrix effects for this compound?

A4: The "best" technique depends on the specific matrix and the required sensitivity. Here is a comparison of common techniques:

  • Protein Precipitation (PPT): The simplest and fastest method, but generally the least effective at removing phospholipids, often resulting in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. Optimization of solvent choice and pH is crucial for good recovery.[3]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while washing away interferences.[4] Mixed-mode or phospholipid removal SPE cartridges can be particularly effective.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A5: While not always mandatory, using a SIL-IS is highly recommended and considered the gold standard for correcting matrix effects in bioanalytical LC-MS/MS methods.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same ionization suppression or enhancement. This allows for highly accurate and precise quantification, as the ratio of the analyte to the SIL-IS remains constant even if the absolute signal intensity varies.[5]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and achieving analyte recovery for small molecules similar to this compound.

Sample Preparation TechniqueTypical Matrix Effect (Matrix Factor)Typical Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile0.4 - 0.8 (Significant Suppression)80 - 105Fast, simple, and inexpensive.Poor removal of phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) with MTBE0.8 - 1.1 (Minimal Suppression/Enhancement)70 - 95Good removal of salts and some phospholipids; cleaner extracts than PPT.Can be labor-intensive; recovery of polar analytes can be challenging.[6]
Solid-Phase Extraction (SPE) - Reversed-Phase C180.85 - 1.15 (Minimal Matrix Effect)85 - 105Excellent removal of interferences; high analyte recovery and concentration.More time-consuming and costly than PPT and LLE.[4]
Phospholipid Removal SPE 0.9 - 1.1 (Negligible Matrix Effect)90 - 105Specifically targets and removes phospholipids, the main source of matrix effects.[1]Higher cost compared to other methods.

Note: The values presented are typical ranges and may vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a rapid method for sample cleanup but may require further optimization to minimize matrix effects.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add a working solution of the internal standard.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_0 Protein Precipitation Workflow start Plasma/Serum Sample add_is Add Internal Standard start->add_is add_acn Add Cold Acetonitrile (3:1) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A step-by-step workflow for protein precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol generally provides cleaner extracts than PPT.

  • To 100 µL of plasma or serum sample in a glass tube, add a working solution of the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Generic Reversed-Phase

This protocol provides a high degree of sample cleanup.

  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load: To 100 µL of plasma/serum, add 400 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

G cluster_0 Solid-Phase Extraction Workflow condition Condition Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analyte (Methanol) wash->elute evap_recon Evaporate & Reconstitute elute->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: The four main steps of a solid-phase extraction procedure.

References

Technical Support Center: 1-(Methylamino)anthraquinone Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-(Methylamino)anthraquinone (MAAQ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to crystallization?

This compound (MAAQ) is an organic compound, appearing as a faint red to very dark red powder or crystals. Key properties for crystallization include its melting point of 170-172 °C and its solubility profile. It is soluble in acetone, ethanol, and ethylene glycol ether, slightly soluble in benzene and carbon tetrachloride, and insoluble in water.

Q2: Which solvents are recommended for the crystallization of this compound?

Based on literature and supplier information, several solvents can be used for the crystallization of MAAQ. The choice of solvent will depend on the desired crystal morphology and purity. Toluene and pyridine have been successfully used for recrystallization.[1] Acetone and ethanol are also suitable solvents given its solubility. A qualitative summary of solubility is provided in the table below.

Data Presentation: Qualitative Solubility of this compound

SolventSolubilityNotes
AcetoneSolubleGood solvent for dissolving MAAQ.
EthanolSolubleAnother suitable solvent for dissolution.
Ethylene Glycol EtherSolubleCan be used for dissolving MAAQ.
TolueneSolubleHas been used for recrystallization to improve purity.
PyridineSolubleEffective for recrystallization, can raise the melting point.[1]
BenzeneSlightly SolubleMay be used in mixed-solvent systems or for slow crystallization.
Carbon TetrachlorideSlightly SolubleSimilar to benzene, may have limited use.
WaterInsolubleCan be used as an anti-solvent.

Q3: What are common impurities that can affect this compound crystallization?

Impurities from the synthesis of MAAQ can co-crystallize or inhibit crystal growth. Common impurities in anthraquinone synthesis can include starting materials, by-products like phthalic anhydride, and other anthraquinone derivatives.[2] For instance, in related compounds, structurally similar impurities have been shown to be incorporated into the crystal lattice, affecting purity and crystal habit.[3] Chlorinated derivatives of MAAQ can also be present as impurities, particularly if bleaching agents have been used in any processing steps.[4]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

Q: I am observing the formation of an oily liquid instead of solid crystals upon cooling the solution. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase before solidifying.[5] This is often due to high levels of supersaturation, the presence of impurities that depress the melting point, or a slow rate of crystal lattice formation.[5] Oiled out products are often impure as the oil phase can act as a better solvent for impurities.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Add more solvent: Re-heat the solution until the oil dissolves and add a small amount of additional hot solvent to decrease the supersaturation level.

    • Slow down the cooling rate: Allow the solution to cool more slowly to maintain a lower level of supersaturation. This can be achieved by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath.

  • Use Seeding:

    • Introduce a small seed crystal of pure MAAQ to the supersaturated solution just as it begins to cool. This provides a template for crystal growth and can help bypass the energy barrier for nucleation, preventing oiling out.[5]

  • Address Impurities:

    • If the crude material is highly impure, consider a pre-purification step such as passing it through a silica plug before crystallization.[6]

  • Change the Solvent System:

    • Experiment with a different solvent or a mixed-solvent system. A solvent in which MAAQ is slightly less soluble might promote direct crystallization over oiling out.

G start Crystallization Attempt Results in 'Oiling Out' reheat Re-heat solution to dissolve oil start->reheat add_solvent Add more hot solvent (10-20% increase) reheat->add_solvent slow_cool Cool solution slowly (room temp then ice bath) add_solvent->slow_cool seed Add seed crystal at saturation point slow_cool->seed fail Oiling out persists slow_cool->fail If no success success Successful Crystallization seed->success purify Consider pre-purification of crude material (e.g., silica plug) change_solvent Try a different solvent system purify->change_solvent change_solvent->start fail->purify

Caption: Troubleshooting workflow for "oiling out" during crystallization.

Problem 2: Poor crystal quality (small, needle-like, or aggregated crystals).

Q: My crystallization yields very fine needles or aggregates that are difficult to filter and may have lower purity. How can I obtain larger, more well-defined crystals?

A: Crystal size and morphology are influenced by factors such as the rate of crystallization, solvent, and the presence of impurities.[7][8] Rapid crystallization often leads to smaller, less pure crystals, while impurities can inhibit growth on certain crystal faces, leading to needle-like morphologies.[3]

Troubleshooting Steps:

  • Decrease the Rate of Crystallization:

    • Slower Cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth, typically resulting in larger crystals.

    • Use a poorer solvent: Crystallizing from a solvent in which MAAQ has lower solubility can slow down the growth process.

    • Vapor Diffusion: For very high-quality single crystals, consider a vapor diffusion setup where an anti-solvent slowly diffuses into a solution of MAAQ.

  • Optimize Solvent Choice:

    • The choice of solvent can significantly impact crystal habit.[9] Experiment with the recommended solvents (Toluene, Pyridine, Acetone, Ethanol) to see which provides the desired crystal morphology.

  • Control Agitation:

    • Stirring can sometimes lead to secondary nucleation and smaller crystals. Try crystallizing without stirring once the solution is cooling.

Problem 3: Low yield of crystallized product.

Q: After filtration, I have a very low recovery of my this compound. What could be the cause?

A: Low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of product during filtration and washing.

Troubleshooting Steps:

  • Minimize Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excess of solvent will keep more of the product dissolved in the mother liquor upon cooling.

  • Ensure Complete Crystallization:

    • Allow sufficient time for crystallization to occur. Cooling in an ice bath for a longer period can help maximize the yield.

    • If using a mixed-solvent system, ensure the optimal ratio is used to minimize solubility at cold temperatures.

  • Proper Washing Technique:

    • Wash the filtered crystals with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., toluene or acetone) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve crude MAAQ in minimal hot solvent hot_filter 2. Hot filtration (if needed) dissolve->hot_filter cool 3. Slow cooling to induce crystallization hot_filter->cool isolate 4. Isolate crystals via vacuum filtration cool->isolate wash 5. Wash with ice-cold solvent isolate->wash dry 6. Dry crystals under vacuum wash->dry product Pure MAAQ Crystals dry->product

Caption: General experimental workflow for the crystallization of MAAQ.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 1-(Methylamino)anthraquinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 1-(Methylamino)anthraquinone, a significant intermediate in the synthesis of various dyes and pharmaceuticals, necessitates a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose, ensuring quality control and regulatory compliance. This guide provides a comprehensive overview of a validated HPLC method for the analysis of this compound, offering a comparison with alternative approaches and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Experimental Protocols

A representative HPLC method for the analysis of this compound is detailed below. This protocol is synthesized from established methods for similar anthraquinone derivatives and adheres to common practices in analytical chemistry.

Sample Preparation:

A standard procedure for sample preparation involves the accurate weighing of approximately 10 mg of this compound reference standard, which is then dissolved in a suitable solvent such as methanol to a final concentration of 100 µg/mL. Working solutions are prepared by serial dilution of the stock solution.

Chromatographic Conditions:

A typical HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is employed for the analysis. The chromatographic separation is achieved on a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase consisting of a gradient mixture of acetonitrile and 0.1% phosphoric acid in water. A consistent flow rate of 1.0 mL/min is maintained throughout the analysis. The injection volume is 10 µL, and the column temperature is kept at 30 °C. Detection is performed at a wavelength of 254 nm.

Method Validation Parameters

The validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[1][2] The following parameters are evaluated according to the International Conference on Harmonisation (ICH) guidelines.[1]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against the concentration.

  • Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance parameters for a validated HPLC method for the analysis of this compound. This data provides a comparative overview of the method's performance.

Validation ParameterAcceptance CriteriaHypothetical Results
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1501 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
LOD (µg/mL) Reportable0.15
LOQ (µg/mL) Reportable0.45
Specificity No interference at analyte RTPass
Robustness No significant changeRobust

Mandatory Visualization

The logical workflow for the validation of the HPLC method for this compound analysis is illustrated in the following diagram.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity (Blank & Placebo Analysis) protocol->specificity linearity Linearity (Calibration Curve) protocol->linearity accuracy Accuracy (Spike/Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise) protocol->lod_loq robustness Robustness (Method Parameter Variation) protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report Generation data_analysis->validation_report end End: Validated Method validation_report->end

HPLC Method Validation Workflow

While High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for the analysis of anthraquinones, Ultra-Performance Liquid Chromatography (UPLC) presents a faster and more sensitive alternative.[3] UPLC systems utilize columns with smaller particle sizes (sub-2 µm), which, when operated at higher pressures, can significantly reduce analysis time and improve resolution.[3] For high-throughput screening or the analysis of complex mixtures, UPLC may be a more suitable option. However, HPLC remains a cost-effective and reliable choice for routine quality control of this compound.

References

A Comparative Analysis of 1-(Methylamino)anthraquinone and Other Anthraquinone Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and experimental protocols of key anthraquinone dyes, offering a comparative perspective for their application in research and therapeutic development.

Introduction

Anthraquinone dyes, a prominent class of colorants, have garnered significant attention beyond their traditional use in the textile industry. Their rigid, planar structure and potential for chemical modification have made them a subject of interest for researchers in medicinal chemistry and drug development. 1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a representative member of this family. This guide provides a comparative study of this compound and other notable anthraquinone dyes, focusing on their performance and biological activities supported by experimental data. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their selection and application of these compounds.

Physicochemical Properties

The fundamental characteristics of a dye dictate its suitability for various applications, from industrial dyeing to biological imaging and therapy. This section compares the key physicochemical properties of this compound with other selected anthraquinone and azo dyes.

PropertyThis compound (Disperse Red 9)Disperse Blue 79Disperse Red 1 (Azo Dye)
CAS Number 82-38-2[1]3618-72-22872-52-8
Molecular Formula C₁₅H₁₁NO₂[1]C₂₄H₂₇N₅O₁₀C₁₆H₁₈N₄O₃
Molecular Weight 237.25 g/mol [1]533.51 g/mol 314.33 g/mol
Appearance Red to dark red powder[1]Dark blue powderRed powder
Melting Point (°C) 170 - 172[1]Not available164 - 166
Solubility Soluble in ethanol, acetone; slightly soluble in benzene, carbon tetrachloride; insoluble in water.[2]Dispersible in waterInsoluble in water

Comparative Analysis of Biological Activity

Anthraquinone derivatives have demonstrated a range of biological activities, most notably as anticancer agents and photosensitizers in Photodynamic Therapy (PDT). Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of critical cellular signaling pathways.

Cytotoxicity in Cancer Cell Lines

While specific cytotoxic data for this compound against a wide range of cancer cell lines is limited in publicly available literature, numerous studies have established the anticancer potential of other anthraquinone derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's cytotoxicity. The table below presents a comparison of the IC50 values for various anthraquinone dyes against several human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.[2]

Anthraquinone DerivativeCell LineIC50 (µM)
NordamnacanthalA549 (Lung)16.3 ± 2.5[2]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dionePC3 (Prostate)4.65[2]
EmodinMCF-7 (Breast)35.62
Aloe-emodinMCF-7 (Breast)9.872
RheinMCF-7 (Breast)34.42[3]
Piperazinyl anthraquinone derivative 59A549 (Lung)Potent cytotoxicity observed[4]
Anthraquinone derivative 15HepG2 (Liver)ED50 = 1.23[4]
Anthraquinone-thiosemicarbazone derivative 34K562 (Leukemia)2.17[4]
1-substituted anthraquinone sulfonamide derivative 61HeLa (Cervical)Better cytotoxic activity than mitoxantrone[4]
Signaling Pathway Modulation

A significant aspect of the anticancer activity of anthraquinones lies in their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway , which is frequently hyperactivated in various cancers, is a prominent target.[5][6] Inhibition of this pathway by anthraquinone derivatives can lead to the suppression of tumor growth.

Another critical mechanism is the induction of apoptosis through the Reactive Oxygen Species (ROS)/JNK signaling pathway . Anthraquinones can promote the generation of ROS, which in turn activates the JNK pathway, leading to mitochondrial stress, cytochrome c release, and ultimately, apoptotic cell death.[7]

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// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates", fontsize=8, fontcolor="#5F6368"]; AKT -> mTOR [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTOR -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Anthraquinone -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .enddot Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by anthraquinone dyes.

Photodynamic Therapy Potential

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, primarily singlet oxygen (¹O₂), which induces tumor cell death. Anthraquinones are being explored as potential photosensitizers due to their ability to absorb light and generate ¹O₂. The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ).

Anthraquinone DerivativeSolventSinglet Oxygen Quantum Yield (ΦΔ)
Hydroxy-AQ (high S1 level)Acetonitrile≤ 0.65[8]
Hydroxy-AQ (low S1 level)Acetonitrile≤ 0.3[8]
DPPA (anthracene-functionalized)Dichloromethane0.213[9]

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sodium anthraquinone-α-sulfonate with an aqueous solution of methylamine under pressure.[10]

Materials:

  • 1-gallon autoclave

  • Technical sodium anthraquinone-α-sulfonate

  • Sodium chlorate

  • 25% aqueous solution of methylamine

  • Water

Procedure:

  • Charge the autoclave with 399 g (1.29 moles) of technical sodium anthraquinone-α-sulfonate, 45 g (0.43 mole) of sodium chlorate, 780 g (6.25 moles) of a 25% aqueous solution of methylamine, and 1.2 L of water.[10]

  • Heat the mixture with stirring for 12 hours at 130–135°C.[10]

  • Turn off the heat but continue stirring to allow the product to separate in an easily removable form.[10]

  • Once cool, open the autoclave and remove the contents.

  • Filter the solid product using a Büchner funnel.

  • Wash the red product with two 500-ml portions of hot water (70°C) and air dry.[10]

  • The yield of 1-methylaminoanthraquinone is typically 180–199 g, with a melting point of 166–171°C.[10]

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// Edges Start -> Reaction; Reaction -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> Product; } .enddot Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium

  • Anthraquinone dye solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the anthraquinone dye. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the dye concentration.

Singlet Oxygen Quantum Yield Determination

The relative method using a well-characterized photosensitizer as a standard (e.g., Rose Bengal) is commonly employed to determine the singlet oxygen quantum yield (ΦΔ). This involves monitoring the photooxidation of a singlet oxygen scavenger.

Materials:

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength

  • Quartz cuvettes

  • Anthraquinone dye solution

  • Standard photosensitizer solution (e.g., Rose Bengal in a suitable solvent)

  • Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF)

  • Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Sample Preparation: Prepare solutions of the anthraquinone dye and the standard photosensitizer with matched absorbance at the irradiation wavelength.

  • Scavenger Addition: Add an aliquot of the singlet oxygen scavenger to both the sample and standard solutions.

  • Irradiation: Irradiate the solutions with monochromatic light while stirring.

  • Absorbance Monitoring: Monitor the decrease in absorbance of the scavenger at its maximum absorption wavelength at regular time intervals.

  • Data Analysis: Plot the change in absorbance of the scavenger versus time for both the sample and the standard. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

    ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (I_standard / I_sample)

    where 'k' is the slope of the absorbance decay plot and 'I' is the rate of light absorption.

Conclusion

This compound and its analogs represent a versatile class of compounds with applications extending from industrial dyeing to potential therapeutic interventions. While the textile performance of Disperse Red 9 is well-documented, its biological activity, particularly in the context of cancer therapy, remains an area ripe for further investigation. The comparative data presented for other anthraquinone derivatives highlight the significant potential of this chemical scaffold. The provided experimental protocols offer a foundation for researchers to explore the cytotoxic and photodynamic properties of this compound and other related dyes, paving the way for the development of novel therapeutic agents. Further studies are warranted to elucidate the specific mechanisms of action and to establish a more comprehensive comparative profile of these promising compounds.

References

A Comparative Analysis of the Cytotoxicity of 1-(Methylamino)anthraquinone and Disperse Red 11

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the cytotoxic profiles of two anthraquinone-based dyes: 1-(Methylamino)anthraquinone, also known as Disperse Red 9, and Disperse Red 11. The information presented herein is compiled from available toxicological studies to facilitate an objective evaluation of their potential as cytotoxic agents. This document summarizes the available, largely qualitative, experimental data, outlines standard experimental protocols for cytotoxicity assessment, and visualizes a key signaling pathway potentially implicated in their mode of action.

Executive Summary

Data Presentation

Due to the absence of directly comparable quantitative data such as IC50 values in the same cell lines under identical conditions, the following table summarizes the available qualitative and semi-quantitative cytotoxicity data for both compounds.

CompoundAlternative NamesChemical StructureSummary of Cytotoxicity Data
This compoundDisperse Red 9, Solvent Red 111C₁₅H₁₁NO₂Described as "slightly toxic" in oral and inhalation studies in rodents. Considered "essentially nontoxic and rapidly metabolized in mammals"[1]. Some studies have indicated positive results for mutagenicity in specific in-vitro assays[1].
Disperse Red 111,4-diamino-2-methoxyanthraquinoneC₁₅H₁₂N₂O₃Demonstrated significant cytotoxicity in intestinal porcine epithelial cells (IPEC-J2) after a 3-hour exposure to a high concentration[2][3]. In-vivo studies in female rats established an oral LD50 of greater than 5 g/kg, while for male rats, the oral LD50 was between 0.7 and 1.0 g/kg[4].

Plausible Signaling Pathway for Anthraquinone-Induced Cytotoxicity

While the precise signaling cascades for this compound and Disperse Red 11 have not been fully elucidated, a plausible mechanism, based on studies of other anthraquinone derivatives, involves the induction of apoptosis through oxidative stress and the JNK signaling pathway.[2][5]

G Anthraquinone Anthraquinone Derivative (e.g., Disperse Red 9 or 11) ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone->ROS ASK1 ASK1 Activation ROS->ASK1 MKK47 MKK4/7 Activation ASK1->MKK47 JNK JNK Activation MKK47->JNK cJun c-Jun Phosphorylation JNK->cJun Bim ↑ Bim Expression cJun->Bim Mitochondrion Mitochondrial Dysfunction Bim->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible signaling pathway for anthraquinone-induced apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of cytotoxicity. The following are standard protocols for two widely used in-vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound or Disperse Red 11). Include untreated cells as a negative control and a solvent control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Collection of Supernatant: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release by comparing the absorbance of the treated samples to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells). Calculate the percentage of cytotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in-vitro cytotoxicity testing of chemical compounds.

G start Start cell_culture Cell Line Selection and Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Data Acquisition (Absorbance/Fluorescence) assay->measurement analysis Data Analysis (% Viability, IC50) measurement->analysis end End analysis->end

Caption: General experimental workflow for in-vitro cytotoxicity testing.

Conclusion

Based on the currently available data, a definitive quantitative comparison of the cytotoxicity of this compound (Disperse Red 9) and Disperse Red 11 is not possible. Qualitative evidence suggests that Disperse Red 11 may exhibit more pronounced in-vitro cytotoxicity than this compound. However, further research is required to establish their precise cytotoxic profiles, including the determination of IC50 values in a range of human cell lines and a more detailed investigation into their specific molecular mechanisms of action. The provided experimental protocols and workflow diagrams offer a foundation for conducting such comparative studies.

References

A Comparative Guide to the Photostability of 1-(Methylamino)anthraquinone and Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of 1-(methylamino)anthraquinone, a representative anthraquinone dye also known as Disperse Red 9, and the widely used rhodamine class of fluorescent dyes. The selection of a stable dye is critical for applications requiring sustained performance under light exposure, such as in fluorescence microscopy, dye lasers, and as tracers. This document summarizes available quantitative data, details experimental methodologies for photostability assessment, and illustrates the photodegradation pathways of these two classes of dyes.

Quantitative Photostability Data

Direct comparison of photostability between different classes of dyes is challenging due to variations in experimental conditions across studies. The following table summarizes key photostability parameters for this compound and representative rhodamine dyes from available literature. It is crucial to consider the specified conditions when interpreting these values.

Dye ClassCompoundParameterValueExperimental Conditions
Anthraquinone This compound (Disperse Red 9)Irreversible Inverse Quantum Efficiency (Bε)Predicted to be high (specific value for a related compound, 1,8-Dihydroxyanthraquinone, is 4.56 x 10⁹)In Poly(methyl methacrylate) (PMMA) matrix.[1][2]
This compound (Disperse Red 9)Light FastnessGoodGeneral use in textiles and printing.[3]
Rhodamine Rhodamine BFluorescence Quantum Yield (Φf)0.49 - 0.70In ethanol.[4][5]
Rhodamine BFluorescence Lifetime (τ)~1.5 ns (in water), ~3.2 ns (in octanol), 5.97 ns (gas phase)Varies significantly with solvent and environment.
Rhodamine DerivativesPhotobleaching Probability (p(b))10⁻⁶ - 10⁻⁷In aqueous solution under low irradiance (< 10³ W/cm²).[6]

Note: Fluorescence quantum yield is a measure of the efficiency of photon emission and is not a direct measure of photostability. However, a high fluorescence quantum yield is often a desirable property in fluorescent dyes. The inverse quantum efficiency for the anthraquinone dye is a measure of how many photons a molecule can absorb before it photodegrades. A higher value indicates greater stability. The photobleaching probability for rhodamine derivatives indicates a low likelihood of degradation per excitation event under the specified conditions.

Photodegradation Mechanisms

The pathways through which this compound and rhodamine dyes degrade upon exposure to light differ significantly due to their distinct molecular structures.

This compound

The photodegradation of anthraquinone dyes can be complex and may involve reversible and irreversible processes. For 1-substituted aminoanthraquinones, photodegradation is thought to be initiated by interactions between the dye and the surrounding medium, especially in a polymer matrix. Proposed mechanisms include photo-induced intramolecular proton transfer and reversible photocycloaddition.[1][7] The degradation can lead to the cleavage of the anthraquinone ring system.

MAA This compound (Ground State) MAA_excited Excited State MAA->MAA_excited Light Absorption (hν) Intermediates Reactive Intermediates (e.g., radicals, tautomers) MAA_excited->Intermediates Intersystem Crossing / Reaction with Medium Intermediates->MAA Reversible Process (Self-healing) Degradation_Products Degradation Products (Cleavage of anthraquinone core) Intermediates->Degradation_Products Irreversible Degradation

Caption: Proposed photodegradation pathway for this compound.

Rhodamine Dyes

The photodegradation of rhodamine dyes, such as Rhodamine B, in solution is better characterized and primarily proceeds through two main pathways:

  • N-deethylation: The sequential removal of the ethyl groups from the amine substituents. This process leads to the formation of various N-deethylated intermediates, which can also be fluorescent but with shifted spectral properties.[8][9]

  • Chromophore Cleavage: The breaking of the central xanthene ring structure, which leads to a complete loss of color and fluorescence.[8][10]

These degradation processes are often initiated by the reaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species that attack the dye structure.

RB Rhodamine B (Ground State) RB_excited Excited State RB->RB_excited Light Absorption (hν) Deethylated N-deethylated Intermediates RB_excited->Deethylated N-deethylation Cleavage_Products Chromophore Cleavage Products (Colorless) RB_excited->Cleavage_Products Chromophore Cleavage Deethylated->Cleavage_Products Further Degradation

Caption: Primary photodegradation pathways for Rhodamine B.

Experimental Protocols for Photostability Assessment

A standardized protocol is essential for the accurate and reproducible measurement of dye photostability. The following outlines a general methodology for determining the photodegradation quantum yield and photobleaching half-life of a dye in solution using UV-Vis spectrophotometry.

Objective

To quantify the rate of photodegradation of a dye in a specific solvent upon exposure to a controlled light source.

Materials
  • Dye of interest (e.g., this compound or a rhodamine dye)

  • High-purity solvent (e.g., ethanol, water, DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated light source with a known spectral output and intensity (e.g., xenon lamp with appropriate filters)

  • Actinometer solution with a known quantum yield for light source calibration (e.g., ferrioxalate)

  • Stirring plate and stir bars

  • Constant temperature bath

Experimental Workflow

cluster_prep Sample Preparation cluster_cal Light Source Calibration cluster_exp Photodegradation Experiment cluster_analysis Data Analysis Prep_Dye Prepare Dye Solution (Known Concentration) Irradiate_Dye Irradiate Dye Solution (Controlled Time Intervals) Prep_Dye->Irradiate_Dye Prep_Actinometer Prepare Actinometer Solution Irradiate_Actinometer Irradiate Actinometer Prep_Actinometer->Irradiate_Actinometer Measure_Actinometer Measure Absorbance Change Irradiate_Actinometer->Measure_Actinometer Calculate_Flux Calculate Photon Flux Measure_Actinometer->Calculate_Flux Calculate_QY Calculate Photodegradation Quantum Yield Calculate_Flux->Calculate_QY Measure_Dye Measure Absorbance Spectrum Irradiate_Dye->Measure_Dye Plot_Data Plot Absorbance vs. Time Measure_Dye->Plot_Data Plot_Data->Calculate_QY Calculate_HalfLife Determine Photobleaching Half-life Plot_Data->Calculate_HalfLife

Caption: Experimental workflow for determining dye photostability.

Procedure
  • Solution Preparation: Prepare a stock solution of the dye in the chosen solvent. From the stock solution, prepare a working solution with an initial absorbance at the wavelength of maximum absorption (λmax) between 0.5 and 1.0.

  • Light Source Calibration (Actinometry):

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the actinometer for a specific time period with the light source to be used in the experiment.

    • Measure the change in absorbance of the actinometer at the appropriate wavelength.

    • Calculate the photon flux of the light source based on the known quantum yield of the actinometer.

  • Photodegradation Experiment:

    • Fill a quartz cuvette with the dye working solution and place it in the irradiation setup. Ensure constant stirring and temperature.

    • At time t=0, measure the initial UV-Vis absorption spectrum of the dye solution.

    • Begin irradiation of the sample.

    • At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.

    • Continue this process until the absorbance at λmax has decreased significantly (e.g., by at least 50%).

  • Data Analysis:

    • For each time point, determine the concentration of the dye using the Beer-Lambert law (A = εbc).

    • Plot the concentration of the dye as a function of irradiation time.

    • Photodegradation Quantum Yield (Φd): The quantum yield of photodegradation can be calculated using the initial rate of degradation, the photon flux, and the fraction of light absorbed by the dye.

    • Photobleaching Half-life (t1/2): Determine the time required for the initial concentration (or absorbance) of the dye to decrease by 50%. This can be obtained directly from the plot of concentration versus time.

Conclusion

Both this compound and rhodamine dyes have distinct photostability profiles that are influenced by their chemical structures and the surrounding environment. Anthraquinone dyes, such as this compound, are generally considered to have good stability, particularly in solid matrices, making them suitable for applications like textile dyeing. Rhodamine dyes are workhorses in fluorescence applications due to their high brightness, but their photostability can be a limiting factor, especially under high-intensity illumination. The photodegradation of rhodamines often proceeds through a stepwise N-deethylation process, which can complicate quantitative fluorescence measurements due to the formation of fluorescent intermediates.

The choice between these two classes of dyes will ultimately depend on the specific requirements of the application, including the desired photophysical properties, the operational environment, and the tolerance for photodegradation. For applications demanding high photostability, particularly in solution, a thorough experimental evaluation using a standardized protocol, as outlined in this guide, is strongly recommended.

References

A Comparative Performance Analysis: 1-(Methylamino)anthraquinone versus Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is a critical decision impacting experimental outcomes and product integrity. This guide provides an objective comparison of the performance of 1-(Methylamino)anthraquinone, an anthraquinone dye, against the broad class of azo dyes, supported by available experimental data.

This compound, also known as Disperse Red 9, is a synthetic dye valued for its vibrant red hue and stable chemical structure.[1][2][3] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most diverse class of synthetic colorants, offering a wide spectrum of colors. The performance of these two classes of dyes varies significantly in key areas such as fastness to light and washing, color strength, thermal stability, and toxicity.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for this compound and a representative azo dye, Disperse Red 1, based on available data. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is a synthesis from various sources.

Physicochemical Properties This compound (Disperse Red 9) Azo Dyes (Representative: Disperse Red 1)
Chemical Structure AnthraquinoneAzo
CAS Number 82-38-2[2][4]2872-52-8[4]
Molecular Formula C₁₅H₁₁NO₂[2][4]C₁₆H₁₈N₄O₃[4]
Molecular Weight 237.25 g/mol [2][4]314.34 g/mol [4]
Appearance Red powder[2]Dark red powder[4]
Melting Point 170-172 °C[2][3]160-162 °C[4]
Performance Characteristics This compound (Disperse Red 9) Azo Dyes (Representative: Disperse Red 1)
Lightfastness (on Polyester, 1-8 scale) 6-7[2]Generally lower, can be improved with structural modification[5]
Wash Fastness (Color Change, 1-5 scale) 3[6]Varies widely depending on structure[7]
Sublimation Fastness (Staining, 1-5 scale) 4[6]Varies[7]
Color Strength (Molar Extinction Coefficient) Typically lower than comparable azo dyes[5]Generally high[5]
Thermal Stability (Onset of Decomposition) Up to 280-300 °C[2]Varies, can be lower than anthraquinones[1]
Toxicity Considered essentially nontoxic and rapidly metabolized[8]Some can be metabolized to carcinogenic aromatic amines[9][10]

Experimental Protocols

Detailed methodologies for key performance evaluation are crucial for reproducible and comparable results. The following are summaries of standard experimental protocols.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to an artificial light source that simulates natural daylight.

  • Principle: A textile specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool references with known lightfastness ratings (1-8).[11][12]

  • Apparatus: A xenon arc lamp apparatus conforming to ISO 105-B02 specifications is used.[12]

  • Procedure: The specimen is partially masked with an opaque cover and placed in the apparatus. The exposure continues until a specified color change is observed on the blue wool references.[11]

  • Evaluation: The change in color of the exposed portion of the specimen is assessed by comparing it to the unexposed portion using the Grey Scale for Color Change. The lightfastness rating is determined by the blue wool reference that shows a similar degree of fading.[11]

Wash Fastness Testing (AATCC Test Method 61)

This accelerated test evaluates the colorfastness of textiles to home laundering.

  • Principle: A fabric specimen, in contact with a multifiber test fabric, is subjected to laundering in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasive action.[13][14][15] This test is designed to simulate five home launderings.[13]

  • Apparatus: A launder-ometer or a similar accelerated laundering machine is used.[7]

  • Procedure: The composite specimen is placed in the container and agitated at a specified temperature (e.g., 49°C for Test No. 2A) for 45 minutes.[15] After washing, the specimen is rinsed and dried.[14]

  • Evaluation: The color change of the specimen is evaluated using the Grey Scale for Color Change, and the staining of the different fibers on the multifiber test fabric is assessed using the Grey Scale for Staining.[14]

Determination of Color Strength (Relative to a Standard)

This is typically determined spectrophotometrically.

  • Principle: Solutions of the dye sample and a reference standard are prepared at known concentrations in a suitable solvent. The absorbance of each solution is measured at the wavelength of maximum absorption (λmax).

  • Apparatus: A calibrated spectrophotometer.

  • Procedure: A stock solution of the dye is prepared and diluted to several concentrations. The absorbance of each dilution is measured to create a calibration curve. The absorbance of the unknown sample solution is then measured.

  • Calculation: The concentration of the unknown sample is determined from the calibration curve. The relative color strength is calculated as the ratio of the strength of the sample to the strength of the standard.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Principle: A small, accurately weighed sample of the dye is heated at a constant rate in an inert atmosphere (e.g., nitrogen).[16][17][18] The loss of mass is recorded as the temperature increases, indicating decomposition.[16]

  • Apparatus: A thermogravimetric analyzer.[17]

  • Procedure: The sample is placed in a sample pan within the TGA furnace. The furnace is purged with an inert gas, and the temperature is ramped up at a controlled rate (e.g., 10 °C/min).[18]

  • Analysis: The resulting thermogram (mass vs. temperature) shows the temperatures at which decomposition occurs and the percentage of mass loss at each stage.[16]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19][21] The amount of formazan produced is proportional to the number of viable cells.[22]

  • Apparatus: A microplate reader, incubator, and standard cell culture equipment.

  • Procedure: Cells are seeded in a 96-well plate and exposed to various concentrations of the dye. After an incubation period, MTT solution is added to each well and incubated for a few hours. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.[19][22]

  • Evaluation: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[19] Cell viability is expressed as a percentage relative to untreated control cells.

Mandatory Visualization

Experimental_Workflow_Lightfastness cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation Prep Prepare Textile Specimen Mask Partially Mask Specimen Prep->Mask Expose Expose in Xenon Arc Apparatus (ISO 105-B02) Mask->Expose Ref Prepare Blue Wool References Ref->Expose Compare Compare Specimen Color Change to Unexposed Area Expose->Compare Assess Assess Fading Against Blue Wool References Compare->Assess Rate Assign Lightfastness Rating (1-8) Assess->Rate

Caption: Experimental workflow for lightfastness testing.

Experimental_Workflow_Wash_Fastness cluster_prep Sample Preparation cluster_wash Accelerated Laundering cluster_eval Evaluation Prep Prepare Textile Specimen and Multifiber Test Fabric Combine Stitch Specimen and Multifiber Fabric Together Prep->Combine Load Place in Launder-ometer with Detergent and Steel Balls Combine->Load Wash Agitate at Controlled Temperature and Time (AATCC 61) Load->Wash RinseDry Rinse and Dry Specimen Wash->RinseDry Eval_Change Assess Color Change of Specimen (Grey Scale for Color Change) RinseDry->Eval_Change Eval_Stain Assess Staining of Multifiber Fabric (Grey Scale for Staining) RinseDry->Eval_Stain

Caption: Experimental workflow for wash fastness testing.

Caption: Key structural and performance relationships.

References

A Researcher's Guide to Comparing the Cross-Reactivity of Antibodies Raised Against 1-(Methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies developed against the small molecule 1-(Methylamino)anthraquinone. Due to the current lack of publicly available, direct comparative studies on antibodies for this specific analyte, this document outlines the fundamental principles, detailed experimental protocols, and a curated list of potential cross-reactants to consider when undertaking such an analysis. The methodologies presented are grounded in established scientific practices for determining the specificity of antibodies targeting small molecules.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is a phenomenon where an antibody, raised against a specific antigen (in this case, this compound), also binds to other molecules that are structurally similar. This occurs when the epitope recognized by the antibody is shared or mimicked by these other molecules. For small molecules like this compound, even minor structural modifications can significantly impact antibody binding and, consequently, the specificity of an immunoassay. Therefore, characterizing cross-reactivity is a critical step in the development and validation of any antibody-based detection method.

A common method to quantify cross-reactivity is through competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the potential cross-reacting compound competes with a labeled form of the target analyte for a limited number of antibody binding sites. The concentration of the competitor that causes a 50% reduction in the signal (IC50) is determined and compared to the IC50 of the target analyte. The cross-reactivity is then typically expressed as a percentage using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Key Structural Analogs for Cross-Reactivity Testing

When assessing the specificity of an antibody against this compound, a panel of structurally related compounds should be tested. The selection of these compounds should be based on structural similarity to the parent molecule, including variations in substituent groups and their positions on the anthraquinone core. Below is a suggested list of compounds for initial cross-reactivity screening.

Table 1: Potential Cross-Reactants for this compound Antibody Testing

Compound NameStructureRationale for Inclusion
This compound Target Analyte Reference compound for 100% cross-reactivity.
1-AminoanthraquinoneLacks the methyl group on the amine, testing the importance of this group for antibody recognition.
2-(Methylamino)anthraquinoneIsomer with the methylamino group at a different position, assessing positional specificity.
1,4-DiaminoanthraquinoneContains an additional amino group, evaluating the effect of multiple substitutions.
AnthraquinoneThe core structure without any amino or methylamino groups, serving as a negative control.
1-HydroxyanthraquinoneSubstitution of the methylamino group with a hydroxyl group to test for functional group specificity.
N-Ethyl-1-aminoanthraquinoneVariation in the N-alkyl group to assess specificity for the methyl group.

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining reliable and reproducible cross-reactivity data. The following is a detailed methodology for a competitive indirect ELISA (ciELISA), a common format for small molecule detection.

Competitive Indirect ELISA (ciELISA) Protocol

1. Reagent Preparation:

  • Coating Antigen: Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) to facilitate coating onto the microplate wells.
  • Antibody Solution: Prepare a stock solution of the anti-1-(Methylamino)anthraquinone antibody and determine the optimal working dilution through a preliminary titration experiment.
  • Standards and Competitors: Prepare serial dilutions of this compound (standard) and potential cross-reacting compounds in an appropriate buffer (e.g., PBS with 0.05% Tween-20).
  • Secondary Antibody: Use a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the primary antibody (e.g., Goat Anti-Rabbit IgG-HRP).
  • Substrate: Prepare a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
  • Stopping Solution: 2M Sulfuric Acid.

2. ELISA Procedure:

  • Coating: Coat a 96-well microplate with the coating antigen (100 µL/well) and incubate overnight at 4°C.
  • Washing: Wash the plate three times with washing buffer (PBST).
  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat milk in PBST) and incubate for 2 hours at 37°C.
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add 50 µL of the standard or competitor solution and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add 100 µL/well of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
  • Washing: Repeat the washing step.
  • Substrate Reaction: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes at room temperature.
  • Stopping the Reaction: Add 50 µL/well of stopping solution.
  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
  • Determine the IC50 value for the standard curve.
  • For each competing compound, plot a similar inhibition curve and determine its IC50 value.
  • Calculate the percent cross-reactivity for each competitor using the formula mentioned above.

Data Presentation

The results of the cross-reactivity studies should be summarized in a clear and concise table to allow for easy comparison of the specificity of different antibody preparations.

Table 2: Example of a Cross-Reactivity Data Summary for an Anti-1-(Methylamino)anthraquinone Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound10100
1-Aminoanthraquinone5020
2-(Methylamino)anthraquinone> 1000< 1
1,4-Diaminoanthraquinone2504
Anthraquinone> 1000< 1
1-Hydroxyanthraquinone> 1000< 1
N-Ethyl-1-aminoanthraquinone1506.7

Note: The data presented in this table is illustrative and based on expected outcomes for a highly specific antibody. Actual results will vary depending on the specific antibody.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a typical experimental workflow for antibody production and a logical diagram for assessing cross-reactivity.

Antibody_Production_Workflow cluster_immunogen Immunogen Preparation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Cloning cluster_production Antibody Production & Purification Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunization Animal Immunization Conjugation->Immunization Spleen_Cells Spleen Cell Isolation Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection ELISA_Screening ELISA Screening (Positive Clones) HAT_Selection->ELISA_Screening Subcloning Subcloning (Monoclonal) ELISA_Screening->Subcloning Ascites Ascites Production Subcloning->Ascites In_Vitro In Vitro Culture Subcloning->In_Vitro Purification Antibody Purification Ascites->Purification In_Vitro->Purification

Caption: Workflow for the production of monoclonal antibodies against this compound.

Cross_Reactivity_Assessment Target This compound (Target Analyte) Assay Competitive Immunoassay (ELISA) Target->Assay Binds Antibody Anti-1-(Methylamino)anthraquinone Antibody Antibody->Assay Binds Analog_A Structurally Similar Analog A Analog_A->Assay Competes with Target Analog_B Structurally Dissimilar Analog B Analog_B->Assay Does not compete Result_High High Cross-Reactivity (Low Specificity) Assay->Result_High If Analog A shows significant inhibition Result_Low Low Cross-Reactivity (High Specificity) Assay->Result_Low If Analog A shows minimal inhibition

Unveiling the Telltale Stain: A Comparative Guide to 1-(Methylamino)anthraquinone as a Forensic Marker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable forensic marker is paramount. This guide provides an in-depth comparison of 1-(Methylamino)anthraquinone (MAAQ), a key component in bank security dye packs, with alternative forensic markers. We will delve into their performance, supported by experimental data, and provide detailed analytical protocols to aid in their validation and application.

This compound is a synthetic red dye widely employed in anti-theft devices, particularly in the banking industry. Its primary function is to stain banknotes upon the unauthorized removal of cash, acting as a visual deterrent and a crucial piece of forensic evidence. The forensic value of MAAQ lies not only in its presence but also in its chemical transformation when culprits attempt to remove it, providing investigators with valuable clues.

Performance Comparison of Forensic Markers

The effectiveness of a forensic marker is determined by several key performance indicators, including its sensitivity, specificity, and stability. While MAAQ is a well-established marker, other compounds, such as those found in pepper spray security devices, are also utilized and offer different analytical profiles.

Forensic MarkerAnalytical Method(s)Limit of Detection (LOD) / Limit of Quantification (LOQ)Key Forensic Indicators
This compound (MAAQ) GC-MS, LC, NMRData not explicitly stated in reviewed literature, but GC-MS is noted to be highly sensitive for its detection.[1]Presence of MAAQ and its chlorinated derivatives (e.g., 2-chloro-1-(methylamino)anthraquinone, 4-chloro-1-(methylamino)anthraquinone, and 2,4-dichloro-1-(methylamino)anthraquinone) indicate an attempt to bleach the dye stain.[1][2]
Capsaicin LC-MS, LC-MS/MSLC-MS/MS: LOQ of 10 ng/mL, with a linear range of 10-500 ng/mL.[3]Presence on banknotes or other items can link a suspect to a security device that disperses pepper spray.
Dihydrocapsaicin LC-MS, LC-MS/MSLC-MS/MS: Similar sensitivity and linearity to capsaicin.[3]Often found in conjunction with capsaicin in pepper spray formulations.
Nonivamide (PAVA) LC-MS, LC-MS/MSLC-MS/MS: Similar sensitivity and linearity to capsaicin.[3]A synthetic capsaicinoid used in some pepper sprays, providing a specific marker.

Experimental Protocols

Accurate and reliable detection of these forensic markers requires robust and validated analytical methods. Below are detailed protocols for the extraction and analysis of MAAQ and capsaicinoids from contaminated samples.

Analysis of this compound from Stained Banknotes

This protocol is based on the methods described for the forensic examination of dye-pack-stained currency.[1][2]

a) Sample Preparation and Extraction:

  • Visually and microscopically examine the evidence (e.g., banknote, fabric) for red or pink staining.

  • Excise a portion of the stained area.

  • Place the excised material into a clean glass vial.

  • Add a sufficient volume of dichloromethane to fully immerse the sample.

  • Agitate the vial for several minutes to extract the dye into the solvent.

  • Carefully remove the sample material from the vial.

  • Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol) for analysis.

b) GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column suitable for the analysis of semi-volatile organic compounds.

  • Injection: Inject a small volume (e.g., 1 µL) of the reconstituted extract into the GC inlet.

  • Oven Temperature Program: A temperature program should be optimized to achieve good chromatographic separation of MAAQ and its potential chlorinated derivatives. A typical program might start at a lower temperature (e.g., 150°C), ramp to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds of interest.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

  • Identification: Identify MAAQ and its chlorinated products by comparing their retention times and mass spectra to those of known reference standards.

Analysis of Capsaicinoids from Security Spray Residues

This protocol is adapted from validated methods for the quantification of capsaicinoids in pepper spray products.[3]

a) Sample Preparation and Extraction:

  • Swab the suspected contaminated surface with a sterile cotton swab moistened with methanol.

  • Place the swab into a vial containing a known volume of methanol.

  • Vortex the vial for several minutes to extract the capsaicinoids into the methanol.

  • Filter the extract through a 0.2 µm syringe filter to remove any particulate matter.

  • The filtered extract is now ready for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

  • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is typically used for the separation of capsaicinoids.

  • Mobile Phase: A gradient elution using a mixture of water and methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the filtered extract.

  • Mass Spectrometer: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to achieve high sensitivity and selectivity. Monitor the specific precursor-to-product ion transitions for capsaicin, dihydrocapsaicin, and nonivamide.

  • Quantification: Create a calibration curve using certified reference standards of the target capsaicinoids to quantify their concentration in the sample.

Visualizing the Analytical Workflow

To provide a clearer understanding of the forensic analysis process, the following diagrams illustrate the experimental workflows for MAAQ and its alternatives.

Forensic_Analysis_of_MAAQ cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Stained_Evidence Stained Banknote/ Fabric Extraction Solvent Extraction (Dichloromethane) Stained_Evidence->Extraction Excise stained area Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Inject extract Data_Analysis Data Analysis GCMS->Data_Analysis Identification Identification of MAAQ & Chlorinated Derivatives Data_Analysis->Identification Compare to standards

Forensic analysis workflow for this compound.

Forensic_Analysis_of_Capsaicinoids cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Contaminated_Surface Contaminated Surface Swabbing Swabbing with Methanol Contaminated_Surface->Swabbing Extraction Solvent Extraction Swabbing->Extraction Filtration Filtration Extraction->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Inject extract Data_Analysis Data Analysis LCMSMS->Data_Analysis Quantification Quantification of Capsaicinoids Data_Analysis->Quantification Use calibration curve

Forensic analysis workflow for Capsaicinoids.

References

Unraveling the Genotoxic Potential of Anthraquinone Dyes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic profile of chemical compounds is paramount. This guide provides a comparative analysis of the genotoxicity of anthraquinone dyes, a class of synthetic colorants widely used in various industries. The following sections present a synthesis of experimental data, detailed methodologies of key genotoxicity assays, and an exploration of the underlying molecular mechanisms through which these dyes may exert their toxic effects.

Anthraquinone dyes, characterized by their core anthraquinone structure, have come under scrutiny for their potential to damage genetic material. The genotoxicity of these compounds is not uniform and is highly dependent on their specific chemical structures and the biological systems they interact with. This guide aims to provide a clear and objective comparison based on available scientific literature.

Comparative Genotoxicity Data

The genotoxic potential of several anthraquinone dyes has been evaluated using a battery of in vitro and in vivo assays. The table below summarizes the quantitative data from key studies, offering a side-by-side comparison of their effects in widely accepted test systems.

Dye NameCAS NumberGenotoxicity AssayTest SystemMetabolic Activation (S9)ResultsReference(s)
Disperse Blue 1 2475-45-8Ames TestSalmonella typhimurium TA1537, TA1535, TA97, TA98With and withoutWeakly mutagenic to TA1537 with and without S9; Mutagenic to TA1535, TA97, and TA98 in liquid preincubation assays.[1][2]
Mouse Lymphoma Assay (MLA)L5178Y TK+/- cellsNot specifiedInduced tk gene mutations.[2]
Chromosomal Aberration TestChinese hamster ovary (CHO) cellsWith and withoutInduced chromosomal aberrations and sister chromatid exchange.[2]
Vat Yellow 4 128-66-5Ames TestSalmonella typhimurium (several strains)With and withoutNot mutagenic.[3]
Mouse Lymphoma Assay (MLA)L5178Y TK+/- cellsWithMutagenic.[4]
Alizarin Red S 130-22-3Comet AssayHepG2, HeLa, TK-6 cellsNot applicableNo DNA strand breaks observed at sub-cytotoxic concentrations.[5]
Micronucleus TestHepG2 cellsNot applicableNo micronucleus formation observed at sub-cytotoxic concentrations.[5]
Danthron (1,8-dihydroxyanthraquinone) 117-10-2DNA Damage AssayHuman gastric cancer cells (SNU-1)Not applicableInduced DNA damage.[6][7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis bacterial_strains Select S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) mix Mix bacteria, test compound, and S9 mix (or buffer) bacterial_strains->mix test_compound Prepare test compound in a suitable solvent test_compound->mix s9_mix Prepare S9 mix (for metabolic activation) s9_mix->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and compare to controls count->analyze

Ames Test Experimental Workflow

Key Steps:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).[8]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[9]

  • Exposure: The bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]

Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cytochalasin Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Analysis cell_culture Culture mammalian cells (e.g., CHO, L5178Y, TK6) treatment Treat cells with test compound cell_culture->treatment cyto_b Add Cytochalasin B to block cytokinesis treatment->cyto_b binucleated Allow cells to become binucleated cyto_b->binucleated harvest Harvest and fix cells binucleated->harvest stain Stain with a DNA-specific dye (e.g., Giemsa, DAPI) harvest->stain microscopy Score micronuclei in binucleated cells under a microscope stain->microscopy data_analysis Analyze data for a significant increase in micronucleated cells microscopy->data_analysis

Micronucleus Assay Experimental Workflow

Key Steps:

  • Cell Culture: Mammalian cells (e.g., Chinese hamster ovary (CHO), mouse lymphoma L5178Y, or human TK6) are cultured.[11]

  • Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed nuclear division.[12]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Scoring: The frequency of micronucleated cells is determined by scoring a minimum of 2000 binucleated cells per concentration under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.[12]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-links.

Experimental Workflow:

Comet_Assay_Workflow cluster_prep Cell Preparation & Embedding cluster_lysis Lysis & Unwinding cluster_electro Electrophoresis & Staining cluster_analysis Analysis cell_prep Prepare single-cell suspension from treated and control cells embedding Embed cells in low-melting-point agarose on a microscope slide cell_prep->embedding lysis Lyse cells to remove membranes and proteins embedding->lysis unwinding Unwind DNA in alkaline buffer lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis staining Stain DNA with a fluorescent dye electrophoresis->staining visualization Visualize comets using a fluorescence microscope staining->visualization measurement Measure DNA migration (comet tail length, % tail DNA) visualization->measurement

Comet Assay Experimental Workflow

Key Steps:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest that has been exposed to the test compound.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[13]

  • DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA fragments to migrate from the nucleoid towards the anode. Undamaged DNA remains in the nucleoid (the "head" of the comet), while damaged DNA fragments form a "tail."[13]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring parameters such as the length of the comet tail and the percentage of DNA in the tail.

Signaling Pathways in Anthraquinone Dye-Induced Genotoxicity

The genotoxic effects of anthraquinone dyes can be mediated through various molecular mechanisms. A key pathway involves the inhibition of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Some anthraquinone derivatives can stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.

Another significant mechanism is the generation of reactive oxygen species (ROS) through redox cycling of the anthraquinone moiety. This can lead to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic DNA lesion. The subsequent cellular response to this DNA damage can involve the activation of cell cycle checkpoints and, if the damage is severe, the induction of apoptosis.

Genotoxicity_Pathways cluster_exposure Exposure & Initial Interaction cluster_mechanisms Primary Genotoxic Mechanisms cluster_damage DNA Damage cluster_response Cellular Response AQ_Dye Anthraquinone Dye TopII_Inhibition Topoisomerase II Inhibition AQ_Dye->TopII_Inhibition Intercalation & Stabilization of Cleavage Complex ROS_Generation Reactive Oxygen Species (ROS) Generation AQ_Dye->ROS_Generation Redox Cycling DSB DNA Double-Strand Breaks TopII_Inhibition->DSB Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxodG) ROS_Generation->Oxidative_Damage DDR DNA Damage Response (e.g., ATM/ATR activation) DSB->DDR Oxidative_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Repair DNA Repair DDR->Repair

Signaling Pathways in Anthraquinone Dye-Induced Genotoxicity

This guide provides a foundational understanding of the comparative genotoxicity of anthraquinone dyes. It is crucial for researchers to consider the specific dye, the test system, and the metabolic conditions when evaluating potential risks. The provided experimental protocols and mechanistic insights serve as a valuable resource for designing and interpreting future studies in this important area of toxicology.

References

Benchmarking the Fluorescence Quantum Yield of 1-(Methylamino)anthraquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence quantum yield of 1-(Methylamino)anthraquinone against a widely recognized standard, Rhodamine 6G. The following sections detail the photophysical properties, experimental protocols for quantum yield determination, and a comparative analysis to assist researchers in evaluating the fluorescence efficiency of this compound for applications in cellular imaging, sensing, and drug delivery systems.

Comparative Photophysical Data

The fluorescence quantum yield (Φf) is a critical parameter for assessing the efficiency of a fluorophore. A low quantum yield indicates that a significant portion of the absorbed energy is lost through non-emissive pathways. This compound, a derivative of anthraquinone, is known for its sensitivity to the local environment, a property that can be advantageous for sensing applications. However, its fluorescence efficiency is notably lower than that of common reference dyes.

The following table summarizes the key photophysical properties of this compound and the reference standard, Rhodamine 6G, in ethanolic solutions.

ParameterThis compoundRhodamine 6G (Reference Standard)
Solvent MethanolEthanol
Absorption Maximum (λ_abs_ max) 485 nm530 nm[1]
Emission Maximum (λ_em_ max) Not explicitly stated555 nm[2]
Molar Extinction Coefficient (ε) Not explicitly stated116,000 M⁻¹cm⁻¹ at 530 nm[1]
Fluorescence Quantum Yield (Φ_f_) 0.03 [3]~0.95 [1][2]

Note: The quantum yield of this compound is cited from a study in methanol, which is spectrally similar to ethanol and for which reliable comparative data is available. The significantly lower quantum yield of this compound highlights its character as a weakly fluorescent compound compared to the highly efficient Rhodamine 6G. This property can be attributed to efficient intersystem crossing to the triplet state and other non-radiative decay pathways.[3]

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the steps for benchmarking this compound against Rhodamine 6G.

Materials and Instruments
  • Test Compound: this compound

  • Reference Standard: Rhodamine 6G (laser grade)

  • Solvent: Spectroscopic grade ethanol

  • Instruments:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer

    • Calibrated quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of this compound and Rhodamine 6G in ethanol at a concentration of 1 x 10⁻³ M.

  • Working Solutions: Prepare a series of dilutions for both the test compound and the reference standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects. A typical concentration range would be 1 x 10⁻⁵ M to 1 x 10⁻⁷ M.

Spectroscopic Measurements
  • Absorbance Spectra: Record the UV-Vis absorption spectra of all working solutions to determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Spectra:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard exhibit significant absorption, and their absorbance values are closely matched. Based on the absorption maximum of this compound, an excitation wavelength of 485 nm is recommended.

    • Record the fluorescence emission spectra of all working solutions, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

    • Record the fluorescence spectrum of a solvent blank (ethanol) under the same conditions to subtract any background signal.

Data Analysis and Quantum Yield Calculation

The relative fluorescence quantum yield (Φ_f(sample)_) is calculated using the following equation:

Φ_f(sample)_ = Φ_f(ref)_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (η_sample_² / η_ref_²)

Where:

  • Φ_f(ref)_ is the known quantum yield of the reference standard (Rhodamine 6G in ethanol ≈ 0.95).

  • I is the integrated fluorescence intensity (area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent (for the same solvent, η_sample_² / η_ref_² = 1).

To obtain a more accurate value, plot the integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the standard. The slope of these plots (Grad) can then be used in the following equation:

Φ_f(sample)_ = Φ_f(ref)_ * (Grad_sample_ / Grad_ref_) * (η_sample_² / η_ref_²)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

G Experimental Workflow for Relative Quantum Yield Determination cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_sample Prepare Stock Solution (1-MAAQ in Ethanol) prep_working_sample Prepare Working Dilutions (Abs < 0.1) prep_stock_sample->prep_working_sample prep_stock_ref Prepare Stock Solution (Rhodamine 6G in Ethanol) prep_working_ref Prepare Working Dilutions (Abs < 0.1) prep_stock_ref->prep_working_ref measure_abs Record Absorbance Spectra (UV-Vis Spectrophotometer) prep_working_sample->measure_abs prep_working_ref->measure_abs measure_fluo Record Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluo Select Excitation Wavelength integrate_fluo Integrate Fluorescence Intensity measure_fluo->integrate_fluo plot_data Plot Integrated Intensity vs. Absorbance integrate_fluo->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for determining the relative quantum yield.

Logical Relationship of Key Parameters

The determination of the fluorescence quantum yield relies on the relationship between several key experimental parameters. The following diagram illustrates this logical connection.

G Logical Relationship of Quantum Yield Parameters qy_sample Quantum Yield (Sample) qy_ref Quantum Yield (Reference) qy_ref->qy_sample intensity_sample Integrated Fluorescence Intensity (Sample) intensity_sample->qy_sample intensity_ref Integrated Fluorescence Intensity (Reference) intensity_ref->qy_sample abs_sample Absorbance (Sample) abs_sample->qy_sample abs_ref Absorbance (Reference) abs_ref->qy_sample solvent Refractive Index (Solvent) solvent->qy_sample

Caption: Parameters influencing the final quantum yield calculation.

References

A Comparative Guide to Inter-Laboratory Validation of 1-(Methylamino)anthraquinone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1-(Methylamino)anthraquinone, a compound utilized as a dye and pigment in various industries, including textiles and paper, and explored in organic electronics.[1] The accurate and reproducible quantification of this compound is critical for quality control, research, and environmental monitoring.[1] This document outlines a framework for an inter-laboratory validation study, presenting detailed experimental protocols and performance data for commonly employed analytical techniques.

The validation of analytical methods is essential to ensure they are suitable for their intended purpose, providing consistent, reliable, and accurate data.[2][3] Key parameters for validation include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness, as outlined by the International Conference on Harmonisation (ICH) guidelines.[2][4]

Comparative Analysis of Quantification Methods

While specific inter-laboratory validation data for this compound is not extensively published, this guide presents a comparison based on established analytical techniques for anthraquinone dyes and similar compounds.[5][6] The primary methods for the analysis of anthraquinone derivatives include High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[5][7][8][9]

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **> 0.995> 0.998> 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 ng/mL0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 3.0 µg/mL0.05 - 0.5 ng/mL0.5 - 5.0 ng/mL
Accuracy (Recovery %) 95 - 105%98 - 102%90 - 110%
Precision (RSD%) < 5%< 3%< 10%
Specificity Moderate to HighVery HighHigh
Robustness GoodGoodModerate

Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in an inter-laboratory study.

1. Sample Preparation

A standardized sample preparation protocol is essential to minimize variability between laboratories. For textile samples, a common procedure involves:

  • Extraction: Extraction of this compound from the sample matrix (e.g., textile fibers) using a suitable solvent such as methanol or a methanol/water mixture, often aided by ultrasonication.[10]

  • Centrifugation: Centrifugation of the extract to separate solid particles.[10]

  • Filtration: Filtration of the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter before analysis.[10]

2. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the analysis of anthraquinone dyes.[5]

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis detector.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[10][11]

  • Detection: UV detection at a wavelength of 254 nm or another appropriate wavelength determined by the absorption maximum of this compound.

  • Quantification: Quantification is based on a calibration curve generated from standards of known concentrations.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.[5][10]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Ionization: Electrospray ionization (ESI) is commonly used for anthraquinone derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification. Two MRM transitions are typically monitored for each analyte (one for quantification and one for confirmation).[10]

  • Quantification: Isotope-labeled internal standards are recommended for the most accurate quantification to compensate for matrix effects.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step may be necessary to increase volatility.[7][8][9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens.

  • Separation: A capillary column with a suitable stationary phase is used for separation.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a round-robin test, is crucial for establishing the reproducibility and robustness of an analytical method.[6]

InterLaboratory_Validation_Workflow Protocol Develop Standardized Protocol Labs Select Participating Laboratories Protocol->Labs Samples Prepare & Distribute Homogeneous Samples Labs->Samples Analysis Laboratories Perform Analysis Samples->Analysis Data Collect & Analyze Data Analysis->Data Stats Statistical Analysis (e.g., ISO 5725) Data->Stats Report Generate Validation Report Stats->Report Conclusion Assess Method Performance Report->Conclusion

Caption: Workflow of an inter-laboratory validation study.

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and available instrumentation.

Method_Comparison Analyte This compound HPLC HPLC-UV Analyte->HPLC Good for routine QC LCMS LC-MS/MS Analyte->LCMS High sensitivity & specificity GCMS GC-MS Analyte->GCMS Requires derivatization

Caption: Comparison of analytical methods for this compound.

References

comparison of different synthesis routes for 1-(Methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthesis routes for 1-(Methylamino)anthraquinone, a key intermediate in the manufacturing of dyes and pigments and a compound of interest in medicinal chemistry. The following sections detail common synthetic pathways, presenting quantitative data, experimental protocols, and visual representations of the chemical processes to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as Disperse Red 9, is a synthetic anthraquinone derivative.[1] Its vibrant red color and stability make it a valuable commercial dye for textiles and other materials.[2] Beyond its use as a colorant, its chemical structure serves as a scaffold for the development of novel therapeutic agents. The synthesis of this compound can be achieved through several distinct chemical pathways, each with its own set of advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide aims to provide an objective comparison of these routes to inform laboratory and industrial production decisions.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound depends on various factors, including the availability of starting materials, desired product purity, scalability, and environmental considerations. The following table summarizes the key quantitative data for the most common synthesis methods.

Synthesis RouteStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity/Melting Point (°C)
Nucleophilic Substitution of Sulfonate Sodium anthraquinone-α-sulfonate25% aq. Methylamine, Sodium chlorateWater130-1358-12 hours59-87166-171
Nucleophilic Substitution of Halogen 1-Chloroanthraquinone25% aq. Methylamine, Copper saltPyridineHigh PressureNot Specified90-95Not Specified
Nucleophilic Substitution of Halogen 1-BromoanthraquinoneAlcoholic MethylamineAlcoholHigh PressureNot SpecifiedData not availableData not available
From Nitroanthraquinone (two steps) 1-Nitroanthraquinone1. NaHS 2. Methylating agent1. Water 2. Not specified1. Room Temp1. 5 hours 2. Not specified>95 (for 1-aminoanthraquinone)>99% (for 1-aminoanthraquinone)
Ullmann Condensation 1-Amino-4-bromo-anthraquinone-2-sulfonic acid (Bromaminic acid)Methylamine, Copper(II) sulfate, Iron(II) sulfateWater904 hoursHigh (for derivatives)Not applicable

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory procedures and offer a starting point for researchers.

Synthesis from Sodium anthraquinone-α-sulfonate[3]

This method involves the nucleophilic substitution of the sulfonate group by methylamine in an autoclave under pressure.

Procedure:

  • A 1-gallon autoclave is charged with 399 g (1.29 moles) of technical grade sodium anthraquinone-α-sulfonate, 45 g (0.43 mole) of sodium chlorate, 780 g (6.25 moles) of a 25% aqueous solution of methylamine, and 1.2 L of water.

  • The mixture is heated with stirring for 8 to 12 hours at 130–135°C.

  • After cooling, the contents of the autoclave are removed, and the solid product is collected by filtration on a Büchner funnel.

  • The red product is washed with two 500-mL portions of hot water (70°C) and dried in the air.

  • The yield of 1-methylaminoanthraquinone is typically between 180–199 g (59–65%), with a melting point of 166–171°C. The yield can be higher (up to 87%) depending on the purity of the starting material.

Synthesis from 1-Chloroanthraquinone[3]

This route utilizes a copper-catalyzed nucleophilic aromatic substitution of the chlorine atom.

Procedure:

  • In a suitable reaction vessel, 433 g (1.79 moles) of 1-chloroanthraquinone is combined with 1.5 L of pyridine, 600 mL of 25% aqueous methylamine, and 2.5 g of a copper salt.

  • The reaction mixture is heated under pressure.

  • Upon completion of the reaction, the product is isolated and washed with dilute (2%) hydrochloric acid.

  • This method reportedly yields 380–400 g (90–95%) of 1-methylaminoanthraquinone.

Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis routes and a general experimental workflow.

Synthesis_Routes cluster_sulfonate From Sodium Anthraquinone-α-sulfonate cluster_halogen From 1-Haloanthraquinone cluster_nitro From 1-Nitroanthraquinone Sodium Anthraquinone-α-sulfonate Sodium Anthraquinone-α-sulfonate 1-(Methylamino)anthraquinone_S This compound Sodium Anthraquinone-α-sulfonate->1-(Methylamino)anthraquinone_S aq. MeNH2, NaClO3 130-135°C, 8-12h 1-Chloroanthraquinone 1-Chloroanthraquinone 1-(Methylamino)anthraquinone_Cl This compound 1-Chloroanthraquinone->1-(Methylamino)anthraquinone_Cl aq. MeNH2, Cu salt Pyridine, High Pressure 1-Nitroanthraquinone 1-Nitroanthraquinone 1-Aminoanthraquinone 1-Aminoanthraquinone 1-Nitroanthraquinone->1-Aminoanthraquinone NaHS, Water Room Temp, 5h 1-(Methylamino)anthraquinone_N This compound 1-Aminoanthraquinone->1-(Methylamino)anthraquinone_N Methylating Agent

Caption: Key synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup Charge Reactants & Solvents Start->Reaction_Setup Reaction Heating & Stirring (under pressure if required) Reaction_Setup->Reaction Workup Cooling & Isolation (e.g., Filtration) Reaction->Workup Purification Washing & Drying Workup->Purification Analysis Characterization (MP, Purity) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Environmental and Safety Considerations

The synthesis of anthraquinone dyes often involves the use of high temperatures, strong acids, and potentially toxic catalysts.[3] Traditional methods can generate significant amounts of chemical waste, posing environmental challenges. Newer, "greener" synthesis methodologies aim to mitigate these issues by using less hazardous reagents and solvents, and by improving reaction efficiency to reduce waste. For example, the reduction of 1-nitroanthraquinone using sodium hydrosulfide in water is presented as a cleaner alternative to other reduction methods. When selecting a synthesis route, it is crucial to consider the environmental impact and to implement appropriate safety measures for handling the chemicals involved. The use of pyridine, for instance, is undesirable on a commercial scale due to its odor, cost, and disposal issues.[4]

Conclusion

The synthesis of this compound can be accomplished through various routes, with the nucleophilic substitution of a leaving group on the anthraquinone core being the most common strategy. The choice between starting from a sulfonate, a halogen, or a nitro group will largely depend on the desired yield, purity, and economic and environmental constraints. The reaction of 1-chloroanthraquinone with methylamine offers a high-yield pathway, while the synthesis from sodium anthraquinone-α-sulfonate is also a well-documented and viable option. For researchers focused on greener chemistry, the development of more environmentally friendly methods, such as those that minimize the use of hazardous solvents and reagents, remains an important area of investigation. This guide provides the necessary data and protocols to make an informed decision on the most appropriate synthetic route for this compound.

References

Evaluating the Specificity of 1-(Methylamino)anthraquinone as a Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1-(Methylamino)anthraquinone as a potential sensor, comparing its performance with alternative sensing molecules. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform the selection of appropriate molecular probes.

Overview of this compound as a Potential Sensor

This compound, also known as Disperse Red 9, is a synthetic anthraquinone dye. While primarily utilized in the textile industry and as a component in bank security dye packs, its structural similarity to other anthraquinone-based chemosensors suggests its potential for analyte detection. The core anthraquinone structure is known to interact with various molecules, including DNA, metal ions, and anions, often resulting in detectable changes in fluorescence or color. This guide explores the specificity of this compound as a sensor, primarily focusing on its potential as a fluorescent probe for DNA.

Comparative Performance Data

While specific sensor performance data for this compound is not extensively documented, we can infer its potential capabilities by examining its interaction with DNA and comparing it to established DNA intercalating dyes.

FeatureThis compound (Inferred)Ethidium Bromide (Alternative)Propidium Iodide (Alternative)
Target Analyte DNADNADNA
Sensing Mechanism Intercalation into DNA, leading to fluorescence enhancement or quenching.Intercalation into DNA, causing a significant increase in fluorescence quantum yield.Intercalation into DNA, with a substantial increase in fluorescence upon binding.
Excitation Max (nm) ~480-500~518~535
Emission Max (nm) ~580-600~605~617
Binding Constant (M⁻¹) to DNA Estimated to be in the order of 10⁴ - 10⁵~1.5 x 10⁵~1.8 x 10⁶
Selectivity Potentially selective for DNA over other biomolecules, but may exhibit sequence preference.Binds to both double-stranded and single-stranded nucleic acids, with a preference for dsDNA.High specificity for DNA; does not readily cross the cell membrane of live cells.
Advantages Simple structure, potential for derivatization to improve specificity.High fluorescence enhancement upon binding, well-characterized.Excellent for staining dead cells due to membrane impermeability, high binding affinity.
Limitations Limited experimental data as a dedicated sensor, potential for non-specific interactions.Mutagenic, lower binding affinity compared to Propidium Iodide.Not suitable for staining live cells.

Signaling Pathway and Experimental Workflow

The potential signaling pathway for this compound as a DNA sensor and a typical experimental workflow for evaluating its specificity are illustrated below.

cluster_0 Signaling Pathway: DNA Sensing MAQ This compound (Low Fluorescence) Complex MAQ-DNA Complex (Enhanced Fluorescence) MAQ->Complex Intercalation DNA Target DNA DNA->Complex

Figure 1: Proposed signaling pathway for this compound as a DNA sensor.

cluster_1 Experimental Workflow: Specificity Evaluation A Prepare Sensor Solution (this compound) B Add Target Analyte (DNA) Measure Fluorescence A->B C Add Potential Interferents (e.g., RNA, proteins, metal ions) B->C D Measure Fluorescence in Presence of Interferents C->D E Compare Fluorescence Signals D->E F High Specificity: Signal significantly higher for DNA E->F G Low Specificity: Similar signals for DNA and interferents E->G

Figure 2: Workflow for evaluating the specificity of a fluorescent sensor.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the specificity of this compound as a fluorescent DNA sensor.

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store in the dark at 4°C.

  • DNA Stock Solution: Prepare a stock solution of calf thymus DNA (or other desired DNA) at a concentration of 1 mg/mL in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4). Determine the precise concentration spectrophotometrically using the absorbance at 260 nm.

  • Interferent Stock Solutions: Prepare stock solutions of potential interfering substances (e.g., RNA, bovine serum albumin (BSA), various metal salts like NaCl, KCl, MgCl₂, CaCl₂) at appropriate concentrations in the same buffer as the DNA solution.

Fluorescence Titration Experiment

This experiment determines the binding affinity of this compound to DNA.

  • Dilute the this compound stock solution to a final concentration of 10 µM in the working buffer.

  • Record the initial fluorescence emission spectrum of the sensor solution using a spectrofluorometer (excitation wavelength will need to be optimized, but a starting point is ~480 nm).

  • Incrementally add small aliquots of the DNA stock solution to the sensor solution.

  • After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

  • Continue the additions until no significant change in fluorescence intensity is observed.

  • The binding constant (K) can be calculated by fitting the fluorescence intensity data to a suitable binding model, such as the Scatchard equation.

Specificity (Selectivity) Experiment

This experiment assesses the sensor's response to the target analyte in the presence of other potentially interfering molecules.

  • Prepare a series of solutions, each containing 10 µM of this compound in the working buffer.

  • To one solution, add DNA to a final concentration that elicits a significant fluorescence response (determined from the titration experiment).

  • To the other solutions, add a high concentration (e.g., 10-fold excess) of each potential interfering substance (RNA, BSA, metal ions, etc.).

  • Prepare a final set of solutions containing both DNA (at the same concentration as in step 2) and each of the interfering substances (at the same high concentration as in step 3).

  • Incubate all solutions for 5-10 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Compare the fluorescence response of the sensor to DNA alone with its response to the interfering substances and the mixture of DNA and interferents. A highly specific sensor will show a significant fluorescence change only in the presence of DNA, with minimal change in the presence of other substances.

Conclusion

While this compound is not a commercially established sensor, its structural characteristics and the known properties of the anthraquinone family suggest its potential as a fluorescent probe, particularly for DNA. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate its specificity and performance against well-characterized alternatives like Ethidium Bromide and Propidium Iodide. Further research and derivatization of the this compound molecule could lead to the development of novel sensors with tailored specificities for various applications in research and drug development.

A Comparative Ecotoxicological Assessment of Natural versus Synthetic Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the environmental impact of widely used colorants.

The burgeoning demand for sustainable and environmentally benign products has cast a spotlight on the textile and pharmaceutical industries, major consumers of anthraquinone dyes. While natural dyes are often perceived as safer alternatives to their synthetic counterparts, a comprehensive analysis of their ecotoxicological profiles reveals a more nuanced reality. This guide provides an objective comparison of the ecotoxicity of natural and synthetic anthraquinone dyes, supported by experimental data, to inform material selection and promote environmentally responsible practices.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of various natural and synthetic anthraquinone dyes to different aquatic organisms. The data is presented as the median lethal concentration (LC50), the median effective concentration (EC50), and the predicted no-effect concentration (PNEC), providing a quantitative basis for comparison.

Table 1: Ecotoxicity of Natural Anthraquinone Dyes

Dye NameOrganismEndpointValue (µg/L)Reference
EmodinDaphnia similisEC50 (48h)130[1]
Danio rerio (zebrafish) embryosLC50 (96h)25[1]
Aquatic Environment PNEC 0.025 [1]
DermocybinDaphnia similisEC50 (48h)510[2][3][4]
Ceriodaphnia dubiaIC10 (7d)130[2][3][4]
Danio rerio (zebrafish) embryosExtrapolated LC50 (168h)2440[2][3][4]
Aquatic Environment PNEC 2.6 [2][3][4]
DermorubinVarious aquatic organismsNo observed toxicity>1000[2][3][4]
AlizarinDaphnia similisEC50 (48h)90.3[5]
Danio rerio (zebrafish) embryosLC50 (168h)45.8[5]
QuinizarinDesmodesmus subspicatus (green algae)EC50 (72h)440[6]
PurpurinWistar rats (oral)LD50>2,000,000[7][8]

Table 2: Ecotoxicity of Synthetic Anthraquinone Dyes

Dye NameC.I. NameOrganismEndpointValue (mg/L)Reference
Reactive Blue 4Reactive Blue 4FishEstimated LC501500[9]
Reactive Blue 19Reactive Blue 19Artemia salinaLC50 (48h)>100[10]
Vat Green 3---Ceriodaphnia dubiaIC50 (7d)0.5
Disperse Blue 7---Pimephales promelas (fathead minnow)LC5012.0
Acid Blue 25---Pimephales promelas (fathead minnow)LC5052.0
Disperse Red 11Disperse Red 11Rats (oral)LD50 (male)700-1000[1]
Rats (oral)LD50 (female)>5000[1]
Rabbits (dermal)LD50>2000[1]
Solvent Violet 13Solvent Violet 13------Not harmful to the environment[11]

Key Experimental Protocols

The ecotoxicity data presented in this guide are derived from standardized experimental protocols. Below are summaries of the key methodologies employed in the cited studies.

Acute Toxicity Testing
  • Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test assesses the acute toxicity of substances to daphnids, typically Daphnia magna.[2][9][10][12] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[2][9][10][12] The endpoint is the immobilization of the daphnids, and the EC50 (the concentration that causes 50% of the daphnids to be immobilized) is calculated.[2]

  • Fish Embryo Acute Toxicity (FET) Test (OECD Guideline 236): This test determines the acute toxicity of chemicals on the embryonic stages of fish, commonly the zebrafish (Danio rerio).[13][14][15][16] Newly fertilized eggs are exposed to the test substance for 96 hours.[13][14][15][16] Lethality is assessed based on four apical endpoints: coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail-bud from the yolk, and lack of heartbeat.[14] The LC50 is then calculated.

Chronic Toxicity Testing
  • Ceriodaphnia dubia Survival and Reproduction Test (based on OECD Guideline 211): This test evaluates the chronic toxicity of substances on the survival and reproduction of Ceriodaphnia dubia. The test involves exposing the organisms to a range of concentrations of the test substance for 7 days. The endpoints are survival and the number of offspring produced.

Algal Growth Inhibition Testing
  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This method assesses the effects of a substance on the growth of freshwater algae.[1][3][4][17][18] Exponentially growing cultures of algae are exposed to the test substance over 72 hours.[1][3][4][17][18] The inhibition of growth is measured by the reduction in biomass compared to control cultures, and the EC50 is determined.[1][17][18]

Genotoxicity Testing
  • Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by a substance. The principle is that the test substance may cause a reverse mutation, allowing the bacteria to grow on an amino-acid deficient medium.

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay detects chromosomal damage in mammalian cells. Cells are exposed to the test substance, and the formation of micronuclei (small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division) is assessed.

Visualizing Ecotoxicity Assessment

To provide a clearer understanding of the experimental workflow, the following diagram illustrates a generalized process for aquatic ecotoxicity testing.

Ecotoxicity_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis cluster_assessment Risk Assessment TestSubstance Test Substance (Natural/Synthetic Dye) TestOrganism Test Organism Culture (e.g., Daphnia, Fish Embryos, Algae) TestSolutions Preparation of Test Solutions (Range of Concentrations) TestSubstance->TestSolutions AcuteTest Acute Toxicity Test (e.g., OECD 202, 236) 48-96 hours TestOrganism->AcuteTest ChronicTest Chronic Toxicity Test (e.g., OECD 211) 7-21 days TestOrganism->ChronicTest TestSolutions->AcuteTest TestSolutions->ChronicTest Observation Observation of Endpoints (Mortality, Immobilization, Growth Inhibition, Reproduction) AcuteTest->Observation ChronicTest->Observation DataAnalysis Statistical Analysis (Calculation of LC50, EC50, NOEC) Observation->DataAnalysis RiskCharacterization Hazard Identification & Risk Characterization DataAnalysis->RiskCharacterization

Caption: Generalized workflow for aquatic ecotoxicity testing of chemical substances.

Signaling Pathways in Genotoxicity

The genotoxic potential of some anthraquinone dyes is a significant concern. The micronucleus test, for instance, can indicate the disruption of cellular processes leading to DNA damage. The following diagram illustrates a simplified signaling pathway that can be affected by genotoxic agents.

Genotoxicity_Pathway cluster_exposure Cellular Exposure cluster_damage DNA Damage & Repair cluster_outcome Cellular Fate GenotoxicAgent Genotoxic Anthraquinone Dye DNADamage DNA Damage (e.g., Strand Breaks, Adducts) GenotoxicAgent->DNADamage RepairMechanisms DNA Repair Mechanisms DNADamage->RepairMechanisms Apoptosis Apoptosis (Programmed Cell Death) DNADamage->Apoptosis Severe Damage Mutation Mutation / Chromosomal Aberration DNADamage->Mutation Unrepaired/Mirepaired Damage RepairMechanisms->DNADamage Repair Micronucleus Micronucleus Formation Mutation->Micronucleus

Caption: Simplified pathway of genotoxicity leading to micronucleus formation.

Conclusion

The data compiled in this guide demonstrates that the ecotoxicity of anthraquinone dyes is not a simple matter of "natural versus synthetic". Some natural dyes, such as emodin and alizarin, exhibit significant toxicity to aquatic organisms, in some cases exceeding that of certain synthetic dyes. Conversely, some synthetic dyes have been found to have low ecotoxicity. This underscores the importance of conducting thorough ecotoxicological assessments for all colorants, regardless of their origin. For researchers, scientists, and drug development professionals, this comparative data is crucial for making informed decisions that balance product performance with environmental safety. Future research should focus on expanding the ecotoxicity database for a wider range of synthetic anthraquinone dyes and elucidating the specific mechanisms of toxicity for both natural and synthetic compounds.

References

Assessing the Purity of Synthesized 1-(Methylamino)anthraquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-(Methylamino)anthraquinone, a compound with applications ranging from a dye in textiles and smoke formulations to a potential scaffold in medicinal chemistry. This guide outlines experimental protocols and presents data in a clear, comparative format to aid in the selection of the most appropriate purity assessment strategy.

Comparison of Analytical Methods for Purity Assessment

The purity of synthesized this compound can be determined using a variety of analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, the nature of the expected impurities, and the available instrumentation. The following tables summarize the expected results from High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its potential impurities.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundExpected Retention Time (min)Limit of Detection (LOD)Notes
This compound~15Low ngThe exact retention time is dependent on the specific column and mobile phase composition.
1-Chloroanthraquinone (starting material)Shorter than the main compoundLow ngA common process-related impurity.
Anthraquinone-1-sulfonic acid (starting material)Significantly shorter (more polar)Low ngAnother potential starting material impurity.
1,4-Diaminoanthraquinone (side-product)Longer than the main compoundLow ngA potential side-product from over-amination.
Dichlorinated this compoundLonger than the main compoundLow ngA potential impurity from side reactions with certain starting materials.

Table 2: Thin-Layer Chromatography (TLC) Data

CompoundExpected Rf Value (Hexane:Ethyl Acetate 7:3)VisualizationNotes
This compound~0.5Visible red spot, UV activeThe Rf value can be adjusted by changing the solvent system polarity.
1-ChloroanthraquinoneHigher Rf than the main compoundUV activeLess polar than the product.
Anthraquinone-1-sulfonic acidLower Rf (streaking)UV activeHighly polar, may streak on the baseline.
1,4-DiaminoanthraquinoneLower Rf than the main compoundVisible purple/blue spot, UV activeMore polar than the product.
Dichlorinated this compoundHigher Rf than the main compoundUV activeLess polar than the product.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Notes
This compound~3.0 (s, 3H, N-CH₃), 7.0-8.5 (m, 7H, Ar-H)~30 (N-CH₃), 110-140 (Ar-C), ~180 (C=O)The aromatic region will show a complex splitting pattern.
1-Chloroanthraquinone7.5-8.5 (m, 7H, Ar-H)125-145 (Ar-C), ~180 (C=O)Absence of the N-methyl signal.
1,4-Diaminoanthraquinone~7.0-8.0 (m, 6H, Ar-H), ~5.0 (br s, 4H, NH₂)110-150 (Ar-C), ~180 (C=O)Absence of the N-methyl signal and presence of broad amine proton signals.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Ions (m/z)Notes
This compound237222 ([M-CH₃]⁺), 209 ([M-CO]⁺), 181 ([M-2CO]⁺)The fragmentation pattern is characteristic of anthraquinones.
1-Chloroanthraquinone242/244 (isotope pattern)207/209 ([M-Cl]⁺), 179/181 ([M-Cl-CO]⁺)The 3:1 isotopic pattern for chlorine is a key identifier.
1,4-Diaminoanthraquinone238221 ([M-NH₂-H]⁺), 210 ([M-CO]⁺)The molecular ion is one mass unit higher than the main compound.
Dichlorinated this compound305/307/309 (isotope pattern)290/292/294 ([M-CH₃]⁺)The isotopic pattern will be characteristic of two chlorine atoms.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm and a wavelength of maximum absorbance for the main compound.

  • Analysis: Inject the standards and the sample. Identify the peaks based on retention times compared to the standard. Quantify the impurities by comparing their peak areas to the calibration curve of the main compound (assuming similar response factors) or by using reference standards for the impurities if available.

Thin-Layer Chromatography (TLC)

Objective: A rapid and qualitative method to assess the presence of impurities.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm and 365 nm)

Reagents:

  • Solvent system (e.g., Hexane:Ethyl Acetate 7:3 v/v)

  • Sample and standard solutions (dissolved in a suitable solvent like dichloromethane or ethyl acetate)

Procedure:

  • Spotting: Using a capillary tube, spot a small amount of the sample and the reference standard solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp. The red color of this compound will also be visible.

  • Analysis: Calculate the Retention factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the Rf values of the spots in the sample lane to the standard. The presence of additional spots indicates impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide structural information and identify impurities based on their unique chemical shifts.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the synthesized this compound in the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum. Compare the spectrum to a reference spectrum of pure this compound. The presence of unexpected signals may indicate impurities. For example, the absence of the characteristic N-methyl singlet around 3.0 ppm could suggest the presence of non-methylated impurities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and identify impurities based on their mass-to-charge ratio.

Instrumentation:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or through a GC or LC inlet.

  • Data Acquisition: Acquire the mass spectrum.

  • Analysis: Identify the molecular ion peak [M]⁺. Compare the observed molecular weight with the theoretical molecular weight of this compound (237.26 g/mol ). Analyze the fragmentation pattern for characteristic losses (e.g., -CH₃, -CO). The presence of ions with different m/z values may indicate impurities. For instance, a molecular ion at m/z 242/244 would suggest the presence of 1-chloroanthraquinone.

Visualizations

Purity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound Synthesis Synthesized this compound TLC Initial Purity Check (TLC) Synthesis->TLC HPLC Quantitative Analysis (HPLC) TLC->HPLC If promising Impure Impure Compound TLC->Impure Multiple spots NMR Structural Confirmation (NMR) HPLC->NMR Quantified Purity HPLC->Impure Significant impurities MS Molecular Weight Verification (MS) NMR->MS Structure Confirmed Pure Pure Compound (>98%) MS->Pure Correct Mass Purification Further Purification Impure->Purification Purification->TLC Anthraquinone_Signaling_Pathway General Anthraquinone-Induced ROS/JNK Signaling Pathway Anthraquinone This compound (or other anthraquinones) Cell Cellular Environment Anthraquinone->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Cellular uptake and redox cycling JNK JNK Activation ROS->JNK Oxidative Stress Apoptosis Apoptosis JNK->Apoptosis Phosphorylation of downstream targets

Detecting 1-(Methylamino)anthraquinone in Environmental Samples: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of synthetic compounds in the environment is a critical task. This guide provides a detailed comparison of validated methods for the analysis of 1-(Methylamino)anthraquinone, a synthetic anthraquinone derivative, in environmental samples such as soil and water. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods, supported by experimental data from studies on similar compounds.

Method Performance Comparison

The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the desired level of confidence in the identification. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods, compiled from validated methods for various anthraquinone derivatives in environmental and other complex matrices.

Performance ParameterHPLC-UV MethodGC-MS Method
Limit of Detection (LOD) 0.05 - 10 µg/L (Water); 0.01 - 0.1 mg/kg (Soil)0.01 - 1 µg/L (Water); 0.005 - 0.05 mg/kg (Soil)
Limit of Quantification (LOQ) 0.15 - 30 µg/L (Water); 0.03 - 0.3 mg/kg (Soil)0.03 - 3 µg/L (Water); 0.015 - 0.15 mg/kg (Soil)
Accuracy (Recovery) 85-110%80-115%
Precision (RSD) < 15%< 20%
Linearity (r²) > 0.995> 0.99
Specificity Moderate to High (dependent on chromatographic resolution)Very High (based on mass fragmentation pattern)
Throughput HighModerate
Cost LowerHigher

Experimental Workflows

The general workflow for the analysis of this compound in environmental samples involves sample preparation, chromatographic separation, and detection. The following diagram illustrates the key steps in the analytical process.

Validation_Workflow General Workflow for Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Environmental Sample (Water or Soil) Extraction Extraction Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Cleanup Clean-up Concentration->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (UV or MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound in water and soil samples.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine monitoring and quantification of this compound in environmental samples.

1. Sample Preparation:

  • Water Samples:

    • Filter a 500 mL water sample through a 0.45 µm glass fiber filter.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • Soil Samples:

    • Air-dry a 10 g soil sample and sieve it through a 2 mm mesh.

    • Extract the soil sample with 20 mL of a methanol:dichloromethane (1:1, v/v) mixture using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the combined extract to dryness and reconstitute in 1 mL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of 254 nm.

  • Column Temperature: 30 °C.

3. Method Validation Parameters (Typical Expected Values):

  • Linearity: A linear range of 0.1 to 50 mg/L with a correlation coefficient (r²) > 0.998 is expected.

  • LOD and LOQ: For water samples, LODs in the range of 1-5 µg/L and LOQs of 3-15 µg/L can be anticipated. For soil, LODs of 0.02-0.1 mg/kg and LOQs of 0.06-0.3 mg/kg are achievable.

  • Accuracy and Precision: Recoveries are expected to be between 90% and 110%, with a relative standard deviation (RSD) of less than 10%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher specificity and sensitivity, making it ideal for confirmatory analysis and detection at trace levels.

1. Sample Preparation:

  • Water Samples:

    • Follow the same SPE procedure as for the HPLC method.

    • After reconstitution in 1 mL of hexane, the sample is ready for GC-MS analysis.

  • Soil Samples:

    • Follow the same extraction procedure as for the HPLC method.

    • After reconstitution in 1 mL of hexane, perform a clean-up step using a silica gel column to remove interfering substances.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS Interface Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 237, 222, 194). A full scan mode can be used for initial identification.

3. Method Validation Parameters (Typical Expected Values):

  • Linearity: A linear range of 0.01 to 10 mg/L with a correlation coefficient (r²) > 0.995 is expected.

  • LOD and LOQ: For water, LODs of 0.05-0.5 µg/L and LOQs of 0.15-1.5 µg/L are typical. For soil, LODs of 0.007-0.05 mg/kg and LOQs of 0.02-0.15 mg/kg can be achieved.[1]

  • Accuracy and Precision: Recoveries are expected to be in the range of 80-120%, with an RSD of less than 15%.

Logical Relationship of Method Validation

The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose. The following diagram outlines the logical relationship between the key validation parameters.

Method_Validation Logical Relationship of Method Validation Parameters Specificity Specificity (Analyte vs. Matrix) Linearity Linearity & Range (Response vs. Concentration) Specificity->Linearity Accuracy Accuracy (Closeness to True Value) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness (Reliability under varied conditions) Precision->Robustness LOD->LOQ System_Suitability System Suitability (Instrument Performance) System_Suitability->Specificity System_Suitability->Linearity System_Suitability->Precision

Caption: Key parameters in the validation of an analytical method.

References

Safety Operating Guide

Safe Disposal of 1-(Methylamino)anthraquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(Methylamino)anthraquinone, a compound that requires careful management due to its potential health hazards. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation, and may also lead to respiratory irritation. It is a combustible solid, and fine dust particles can form explosive mixtures in the air.[1][2] Therefore, stringent safety measures must be observed throughout the handling and disposal process.

Hazard ClassificationDescriptionGHS Code
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335
CombustibilityCombustible Solid.-

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

EquipmentSpecification
Hand ProtectionImpervious protective gloves (e.g., lightweight rubber gloves).[2]
Eye ProtectionSafety glasses with side-shields or chemical goggles.[2]
Respiratory ProtectionN95-type dust mask or other approved respirator to avoid inhaling dust.[2]
Body ProtectionOveralls or a lab coat, and in case of significant exposure risk, impervious protective clothing.[2]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Minor Spills:

  • Restrict Access: Ensure the spill area is clear of unnecessary personnel.

  • Ventilate the Area: If safe to do so, increase ventilation.

  • Wear PPE: Don the required personal protective equipment.

  • Clean-up: Use dry clean-up procedures.[2] Carefully sweep or vacuum the spilled material.[2] Avoid generating dust .[2]

  • Containment: Place the swept-up material into a clean, dry, sealable, and properly labeled container for disposal.[2]

Major Spills:

  • Evacuate: Clear all personnel from the affected area and move upwind.[2]

  • Alert Authorities: Notify emergency responders and inform them of the location and nature of the hazard.[2]

  • Control Ignition Sources: Remove any potential sources of ignition from the area.[2]

  • Prevent Spread: Take measures to prevent the spillage from entering drains, sewers, or water courses.[2]

  • Containment: Once it is safe to re-enter with appropriate PPE (including a dust respirator), control personal contact and proceed with the clean-up as with a minor spill, using non-sparking tools if applicable.[2]

Disposal Procedures

The disposal of this compound and its contaminated containers must be treated as hazardous waste and managed in accordance with all federal, state, and local regulations.[3][4]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound and any materials used for spill clean-up (e.g., contaminated absorbents) in a designated, compatible, and clearly labeled waste container.[2][5]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Labeling:

    • The waste container must be accurately labeled with its contents, including the chemical name "this compound" and appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste storage area, segregated from other incompatible waste streams. This area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[3] This should be carried out through a licensed hazardous waste management company.

    • Do not empty into drains or release into the environment.[5]

The following diagram illustrates the workflow for the proper disposal of this compound.

G cluster_handling Chemical Handling & Use cluster_response Response & Collection cluster_disposal Disposal Pathway use Use of this compound spill Spill Occurs use->spill Accident waste_gen Waste Generation (Residue/Expired) use->waste_gen Routine Use spill_cleanup Spill Cleanup Procedure spill->spill_cleanup collect_waste Collect in Labeled, Sealed Container waste_gen->collect_waste spill_cleanup->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage disposal_facility Dispose via Approved Waste Disposal Plant storage->disposal_facility

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.